Valrubicin
Descripción
This compound (N-trifluoroacetyladriamycin-14-valerate) is a chemotherapy drug commonly marketed under the trade name VALSTAR. It is a semisynthetic analog of the [doxorubicin], which is an anthracycline drug. Used in the treatment of the bladder cancer, this compound is administered by direct infusion into the bladder.
This compound is a semisynthetic derivative of the antineoplastic anthracycline antibiotic doxorubicin. With a mechanism of action that appears to differ from doxorubicin, this compound is converted intracytoplasmically into N-trifluoroacetyladriamycin, which interacts with topoisomerase II, stabilizing the complex between the enzyme and DNA; consequently, DNA replication and repair and RNA and protein synthesis are inhibited and the cell cycle is arrested in the G2 phase. In addition, this agent accumulates in the cell cytoplasm where it inhibits protein kinase C (PKC). This compound is less cardiotoxic than doxorubicin when administered systemically; applied topically, this agent shows excellent tissue penetration. Structurally, the trifluoro-acetyl moiety on the amino group of the glycoside and the valerate moiety appear to result in a lipophilicity that is greater than of doxorubicin, resulting in increased intracytoplasmic concentrations.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and is indicated for neoplasm and carcinoma and has 3 investigational indications.
Propiedades
IUPAC Name |
[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14-,17-,19-,22-,27+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCKGBMQLCSHFP-KQRAQHLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36F3NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046497 | |
| Record name | Valrubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
insoluble, Soluble in methylene chloride, ethanol, methanol, acetone. Practically insoluble in water., In water, 3.4X10-4 mg/L at 25 °C /Estimated/ | |
| Record name | Valrubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00385 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VALRUBICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7288 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange or orange-red powder | |
CAS No. |
56124-62-0 | |
| Record name | Valrubicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56124-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valrubicin [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056124620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valrubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00385 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Valrubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2Scis)-2-[1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4[[2,3,6-trideoxy-3-[(trifluoroacetyl)amino]-alpha-L-lyxo-hexopyranosyl]oxyl]-2-naphtacenyl]-2-oxoethyl pentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALRUBICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C6NUM6878 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VALRUBICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7288 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
116-117 °C, 135-136 °C | |
| Record name | Valrubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00385 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VALRUBICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7288 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Valrubicin's Mechanism of Action in Bladder Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valrubicin, a semisynthetic analog of the anthracycline doxorubicin, is a key therapeutic agent for patients with Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ (CIS) of the bladder.[1][2][3] Administered directly into the bladder via intravesical instillation, this compound offers a localized treatment approach with minimal systemic absorption, thereby reducing the incidence of widespread side effects commonly associated with systemic chemotherapy.[4] This guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its cytotoxic effects on bladder cancer cells, supported by available quantitative data, detailed experimental protocols, and visual representations of its core signaling pathways.
Core Mechanism of Action
This compound's antitumor activity is multifaceted, primarily targeting the nuclear machinery of cancer cells to halt their proliferation and induce cell death. The core mechanisms can be summarized as follows:
-
DNA Intercalation and Topoisomerase II Inhibition: As an anthracycline, this compound's planar ring structure allows it to intercalate between the base pairs of the DNA double helix. This physical insertion distorts the DNA structure, interfering with fundamental processes like replication and transcription. Furthermore, this compound and its metabolites act as topoisomerase II poisons.[5] They stabilize the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands after the enzyme has created a double-strand break to resolve DNA tangles. This leads to the accumulation of DNA strand breaks, triggering a DNA damage response.[5]
-
Cell Cycle Arrest: The extensive chromosomal damage caused by this compound activates cell cycle checkpoints. Specifically, this compound has been shown to induce cell cycle arrest in the G2 phase.[5] This prevents the cell from entering mitosis with damaged DNA, ultimately leading to the activation of apoptotic pathways.
-
Induction of Apoptosis: The culmination of DNA damage and cell cycle arrest is the induction of programmed cell death, or apoptosis. By promoting the elimination of cancer cells, this compound contributes to the reduction of tumor burden.
-
Inhibition of Protein Kinase C (PKC): this compound has also been identified as an inhibitor of protein kinase C (PKC), a family of enzymes involved in various cellular signaling pathways, including cell proliferation and survival.[6][7] This inhibition may contribute to its overall anti-cancer effect.
Quantitative Data
While specific in vitro cytotoxicity data for this compound against a wide range of bladder cancer cell lines is not extensively published, the following tables summarize available quantitative information regarding its clinical efficacy and inhibitory concentrations against PKC.
Table 1: Clinical Efficacy of Intravesical this compound in BCG-Refractory Carcinoma in Situ of the Bladder
| Clinical Study Cohort | Number of Patients | Treatment Regimen | Complete Response Rate at 6 Months | Reference |
| Pivotal Phase III Trial | 90 | 800 mg weekly for 6 weeks | 18% | [8] |
| Supportive Phase II/III Study (A9303) | 80 | 800 mg weekly for 6 or 9 weeks | 18% | [8] |
| Marker Lesion Study | 39 | 800 mg weekly for 6 weeks | 46% (histologically clear) | [9] |
| Retrospective Study | 113 | Median of 6 instillations | 30.4% (Event-Free Survival at 6 months) | [10] |
Table 2: In Vitro Inhibition of Protein Kinase C (PKC) by this compound
| Target | Activator | IC50 | Reference |
| PKC | TPA (12-O-tetradecanoylphorbol-13-acetate) | 0.85 µM | [6][7] |
| PKC | PDBu (phorbol 12,13-dibutyrate) | 1.25 µM | [6][7] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical flow of this compound's mechanism of action.
Caption: this compound's multifaceted mechanism of action in bladder cancer cells.
Caption: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to elucidating this compound's mechanism of action. These are generalized protocols that should be optimized for specific bladder cancer cell lines and laboratory conditions.
Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on bladder cancer cell lines.
-
Methodology:
-
Seed bladder cancer cells (e.g., T24, RT4, J82) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Objective: To quantify the effect of this compound on cell cycle distribution.
-
Methodology:
-
Seed bladder cancer cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24 and 48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
-
Objective: To quantify the induction of apoptosis by this compound.[11][12]
-
Methodology:
-
Treat bladder cancer cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[11]
-
Western Blotting for Apoptosis-Related Proteins
-
Objective: To determine the effect of this compound on the expression of key apoptosis regulatory proteins.
-
Methodology:
-
Treat bladder cancer cells with this compound and prepare whole-cell lysates.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to the loading control.
-
Topoisomerase II Decatenation Assay
-
Objective: To assess the inhibitory effect of this compound on the catalytic activity of topoisomerase II.[13][14][15][16]
-
Methodology:
-
Set up reaction mixtures containing kinetoplast DNA (kDNA), ATP, and reaction buffer.
-
Add varying concentrations of this compound to the reaction mixtures. Include a positive control inhibitor (e.g., etoposide) and a vehicle control.
-
Initiate the reaction by adding purified human topoisomerase IIα.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding a stop buffer containing SDS and proteinase K.
-
Separate the reaction products by agarose (B213101) gel electrophoresis.
-
Stain the gel with ethidium (B1194527) bromide and visualize under UV light.
-
Inhibition of topoisomerase II activity is indicated by the persistence of catenated kDNA (which remains in the well or migrates as a high molecular weight band) and a decrease in the amount of decatenated minicircles (which migrate as lower molecular weight bands).
-
Conclusion
This compound's mechanism of action in bladder cancer cells is a complex process involving direct DNA interaction, enzymatic inhibition, and the subsequent triggering of cellular suicide pathways. Its established efficacy in the challenging setting of BCG-refractory CIS underscores the clinical relevance of these molecular events.[17][18] Further research to delineate the specific downstream effectors of this compound-induced signaling and to obtain more comprehensive in vitro quantitative data across a panel of bladder cancer cell lines will be invaluable for optimizing its therapeutic use and for the development of novel combination strategies. This guide provides a foundational understanding for researchers and drug development professionals aiming to build upon the current knowledge of this important intravesical therapy.
References
- 1. nbinno.com [nbinno.com]
- 2. Valstar (this compound) for bladder cancer | MyBladderCancerTeam [mybladdercancerteam.com]
- 3. Intravesical this compound in the treatment of carcinoma in situ of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d1skd172ik98el.cloudfront.net [d1skd172ik98el.cloudfront.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Articles [globalrx.com]
- 9. The use of this compound for the chemoresection of superficial bladder cancer -- a marker lesion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of intravesical this compound in clinical practice for treatment of nonmuscle-invasive bladder cancer, including carcinoma in situ of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. topogen.com [topogen.com]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inspiralis.com [inspiralis.com]
- 17. Efficacy and safety of this compound for the treatment of Bacillus Calmette-Guerin refractory carcinoma in situ of the bladder. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intravesical this compound in patients with bladder carcinoma in situ and contraindication to or failure after bacillus Calmette-Guérin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Valrubicin Topoisomerase II Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of valrubicin, with a primary focus on its role as a topoisomerase II inhibitor. This compound (N-trifluoroacetyladriamycin-14-valerate), marketed as Valstar®, is a semisynthetic analog of the anthracycline antibiotic doxorubicin (B1662922). It is primarily used for the intravesical treatment of Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ (CIS) of the bladder. Understanding its mechanism of action is crucial for its effective clinical application and for the development of novel anticancer therapies.
Overview of this compound
This compound is a chemotherapeutic agent that exerts its cytotoxic effects through a multi-faceted mechanism, including DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis.[1][2] Its increased lipophilicity compared to doxorubicin enhances cellular penetration.[3] Administered directly into the bladder, this compound's systemic absorption is minimal, which localizes its effects and reduces systemic toxicity.[4]
Topoisomerase II as a Therapeutic Target
DNA topoisomerase II is an essential nuclear enzyme that resolves topological problems in DNA that arise during replication, transcription, and chromosome segregation.[5] It functions by creating transient double-strand breaks in the DNA, allowing another DNA duplex to pass through, and then resealing the break.[5] Because of their high proliferative rate, cancer cells are particularly dependent on topoisomerase II, making it an effective target for anticancer drugs.[6]
Core Mechanism of Action: Topoisomerase II Inhibition
The primary mechanism of this compound's antitumor activity is the poisoning of topoisomerase II. This action converts the essential enzyme into a potent cellular toxin that generates permanent DNA double-strand breaks.
The Catalytic Cycle of Topoisomerase II
The catalytic cycle of topoisomerase II involves several ATP-dependent steps to manage DNA topology. This compound interferes with this process, leading to catastrophic DNA damage.
Caption: The catalytic cycle of Topoisomerase II and the point of this compound's intervention.
This compound as a Topoisomerase II Poison
This compound is classified as a topoisomerase II poison. Unlike catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA, poisons like this compound stabilize the "cleavage complex," an intermediate stage where topoisomerase II is covalently bound to the 5' ends of the cleaved DNA.[3][7] By stabilizing this complex, this compound prevents the religation of the DNA strands, leading to an accumulation of permanent, lethal double-strand breaks.[3][7]
Downstream Consequences of Topoisomerase II Inhibition
The accumulation of DNA double-strand breaks triggers a cascade of cellular responses, collectively known as the DNA Damage Response (DDR).[2][8] This response ultimately leads to two major outcomes in cancer cells:
-
Cell Cycle Arrest: The cell cycle is halted, typically at the G2/M checkpoint, to allow time for DNA repair. However, the extensive damage caused by this compound is often irreparable.[3]
-
Apoptosis: When the DNA damage is too severe to be repaired, the cell initiates programmed cell death, or apoptosis, to eliminate itself.[9]
Cellular Impact of this compound
Induction of Apoptosis
This compound is a potent inducer of apoptosis.[9] Evidence suggests that, similar to other anthracyclines, it primarily activates the intrinsic (mitochondrial) apoptotic pathway.[10][11]
This pathway is centered around the mitochondria and is regulated by the Bcl-2 family of proteins. DNA damage signals lead to the activation of pro-apoptotic Bcl-2 proteins (like Bax) and the inhibition of anti-apoptotic proteins (like Bcl-2 and Bcl-xL).[10][12] This shift in balance causes the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.[12]
The released cytochrome c binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase, caspase-9.[13] Caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3.[13] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[1]
Caption: this compound-induced intrinsic apoptosis signaling pathway.
Cell Cycle Arrest
By inducing DNA damage, this compound activates cell cycle checkpoints. The stabilization of the topoisomerase II-DNA cleavage complex leads to an accumulation of cells in the G2 phase of the cell cycle, preventing them from entering mitosis with damaged chromosomes.[3][7]
Quantitative Data
The potency of this compound can be quantified through various in vitro metrics.
In Vitro Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| UMSCC5 | Squamous Cell Carcinoma | 8.24 ± 1.60 | [1] |
| UMSCC10b | Squamous Cell Carcinoma | 10.50 ± 2.39 | [1] |
| OVCAR8 | Ovarian Cancer | Potent inhibitor | [9] |
| SKOV3 | Ovarian Cancer | Potent inhibitor | [9] |
| A2780 | Ovarian Cancer | Potent inhibitor | [9] |
| YCC-2 | Gastric Cancer | Dose-dependent inhibition | [9] |
| SNU-668 | Gastric Cancer | Dose-dependent inhibition | [9] |
This compound-DNA Binding Affinity
Studies using spectrophotometric titration have determined the binding constant (kb) of the this compound-DNA interaction.
| Parameter | Value | Method | Reference(s) |
| Binding Constant (kb) | 1.75 × 10³ L/mol | Spectrophotometric Titration | [14][15] |
Experimental Protocols
The following protocols are foundational for characterizing the activity of topoisomerase II inhibitors like this compound.
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to resolve interlocked DNA networks (catenated DNA) into individual circular DNA molecules. Inhibition of this activity is a hallmark of a topoisomerase II inhibitor.
Principle: Kinetoplast DNA (kDNA), a large network of interlocked DNA minicircles, is used as a substrate. The large kDNA network cannot enter an agarose (B213101) gel, but the decatenated minicircles released by active topoisomerase II can.[16]
Protocol:
-
Reaction Setup: On ice, prepare a master mix per reaction (final volume 30 µL):
-
10x Topoisomerase II Assay Buffer: 3 µL
-
10 mM ATP: 3 µL
-
kDNA (e.g., 200 ng): 2 µL
-
Nuclease-free water: to volume
-
-
Inhibitor Addition: Aliquot the master mix into reaction tubes. Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or solvent control.
-
Enzyme Addition: Add a predetermined amount of human topoisomerase IIα enzyme (e.g., 2-6 units) to each tube to initiate the reaction. Include a "no enzyme" control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 30 µL of 2X Gel Loading Dye (containing SDS and EDTA).
-
Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide). Run the gel at approximately 85V for 1-2 hours.[16]
-
Visualization: Visualize the DNA bands under UV light. Inhibition is indicated by a dose-dependent decrease in the amount of decatenated minicircles and a persistence of the kDNA in the well.
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
This assay visualizes the internucleosomal cleavage of DNA, which produces a characteristic "ladder" pattern in apoptotic cells.
Principle: During apoptosis, endonucleases cleave genomic DNA into fragments that are multiples of ~180-200 base pairs. These fragments can be separated by size using agarose gel electrophoresis.[17][18]
Protocol:
-
Cell Treatment: Culture cells to the desired confluence and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Cell Lysis: Harvest the cells and lyse them using a lysis buffer (e.g., TES buffer: Tris-EDTA with SDS).[18]
-
RNA and Protein Removal: Treat the lysate with RNase A to remove RNA, followed by Proteinase K to digest proteins.[18]
-
DNA Precipitation: Precipitate the DNA using ice-cold ethanol (B145695) and centrifugation.
-
DNA Resuspension: Wash the DNA pellet with 70% ethanol and air dry. Resuspend the DNA in TE buffer.
-
Electrophoresis: Mix the DNA samples with 6x loading dye and load them onto a 1.5-2% agarose gel containing a DNA stain.[19]
-
Visualization: Run the gel and visualize the DNA under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.[19]
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay identifies cells in the early stages of apoptosis.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide (PI) is used as a viability dye to distinguish early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).
Protocol:
-
Cell Treatment: Treat cells with this compound as described previously.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
TUNEL Assay for DNA Fragmentation
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks.
Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the ends of fragmented DNA. The incorporated label can be fluorescent for detection by microscopy or flow cytometry.[9]
Protocol:
-
Cell Preparation: Grow and treat cells on coverslips or slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution like 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP, at 37°C for 60 minutes in a humidified chamber, protected from light.
-
Washing: Rinse the cells with PBS.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA stain like DAPI.
-
Visualization: Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Experimental and Logical Workflows
Preclinical Evaluation of a Topoisomerase II Inhibitor
The preclinical evaluation of a potential topoisomerase II inhibitor like this compound follows a logical progression from broad screening to detailed mechanistic studies.
Caption: A typical preclinical workflow for characterizing a Topoisomerase II inhibitor.
Investigating this compound-Induced Apoptosis
A focused workflow is employed to dissect the specific apoptotic pathway activated by this compound.
Caption: Experimental workflow to investigate the apoptotic mechanism of this compound.
Conclusion
This compound is a potent antineoplastic agent with a well-defined primary mechanism of action centered on the poisoning of topoisomerase II. By stabilizing the covalent DNA-enzyme cleavage complex, it introduces irreparable double-strand breaks, which trigger a DNA damage response that culminates in G2 cell cycle arrest and the induction of the intrinsic, mitochondria-mediated apoptotic pathway. This pathway is characterized by the involvement of the Bcl-2 protein family and the activation of a caspase cascade, including the key executioner caspase-3. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel agents targeting this critical cellular pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin treatment activates a Z-VAD-sensitive caspase, which causes deltapsim loss, caspase-9 activity, and apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy [mdpi.com]
- 7. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the DNA damage response and tumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bcl-2 inhibits Bax translocation from cytosol to mitochondria during drug-induced apoptosis of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA-binding studies of this compound as a chemotherapy drug using spectroscopy and electrochemical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. inspiralis.com [inspiralis.com]
- 17. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. QUALITATIVE ANALYSIS OF [cyto.purdue.edu]
The Pharmacodynamics of Intravesical Valrubicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacodynamics of intravesical valrubicin, a critical therapeutic agent in the management of bladder cancer. This document details the drug's mechanism of action, cellular effects, and relevant experimental data, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Introduction
This compound (N-trifluoroacetyladriamycin-14-valerate) is a semisynthetic analog of the anthracycline doxorubicin.[1] It is primarily used for the intravesical treatment of Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ (CIS) of the urinary bladder.[2][3] Administered directly into the bladder, this compound's lipophilic nature facilitates its penetration into bladder tissue, where it exerts its cytotoxic effects with minimal systemic absorption.[4][5] This localized activity is crucial for minimizing the systemic side effects commonly associated with anthracycline chemotherapy.
Mechanism of Action
This compound's anticancer effects are multifactorial, involving several key cellular processes that culminate in the inhibition of tumor growth and induction of cell death. The primary mechanisms include interference with DNA synthesis and function, inhibition of key enzymes, and the generation of cytotoxic reactive oxygen species.
DNA Intercalation and Topoisomerase II Inhibition
As an anthracycline, a primary mechanism of action for this compound is its interaction with DNA. While it does not bind as strongly to DNA as doxorubicin, this compound and its primary metabolite, N-trifluoroacetyladriamycin, interfere with the function of DNA topoisomerase II.[6] This enzyme is critical for relieving torsional stress in DNA during replication and transcription by creating transient double-strand breaks. This compound stabilizes the topoisomerase II-DNA cleavable complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, extensive chromosomal damage, and ultimately, cell cycle arrest and apoptosis.[6]
Cell Cycle Arrest
By inducing DNA damage, this compound triggers cell cycle checkpoints. The accumulation of DNA breaks primarily leads to arrest in the G2 phase of the cell cycle, preventing the cell from entering mitosis with a damaged genome.[6] This G2 arrest is a common outcome of topoisomerase II inhibition and provides an opportunity for the cell to either repair the DNA damage or undergo apoptosis if the damage is too severe.
Generation of Reactive Oxygen Species (ROS)
Anthracyclines are known to generate reactive oxygen species (ROS) through their metabolic activation. This process contributes to their cytotoxic effects by inducing oxidative stress. The generation of ROS can lead to damage of cellular components, including lipids, proteins, and DNA, further contributing to the induction of apoptosis.
Inhibition of Protein Kinase C (PKC)
This compound has been shown to inhibit the activation of Protein Kinase C (PKC), a family of serine/threonine kinases involved in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[7] this compound competes with activators of PKC for its binding site.[7] The IC50 values for inhibition of TPA- and PDBu-induced PKC activation are 0.85 and 1.25 μM, respectively.[7]
Cellular Uptake and Metabolism
This compound is administered as a solution directly into the bladder. Its lipophilic properties allow it to readily penetrate the urothelium and underlying bladder wall tissues.[4] Once inside the cell, this compound is metabolized to its active form, N-trifluoroacetyladriamycin, and another metabolite, N-trifluoroacetyladriamycinol.[8] The metabolism within the bladder tissue during the typical two-hour retention period is reported to be negligible.[6] The majority of the administered dose is excreted in the urine upon voiding.[6]
Quantitative Pharmacodynamic Data
The following tables summarize the available quantitative data on the pharmacodynamics of intravesical this compound.
Table 1: In Vitro Cytotoxicity of this compound in Human Bladder Tumor Cell Lines
| Cell Line | LD50 (μM) |
| Panel of 7 HBTCL | 0.05 - 11.2 |
| CUB-2 (Log Growth Phase) | 12.1 (LD70) |
| CUB-2 (Plateau Growth Phase) | 2.5 (LD70) |
Data sourced from Cayman Chemical and a study on the clonal growth of human bladder tumor cell lines.[9][10]
Table 2: Clinical Pharmacodynamic Parameters of Intravesical this compound
| Parameter | Value |
| Recommended Intravesical Dose | 800 mg once a week for six weeks[11] |
| Mean Bladder Tissue Concentration | Exceeded 90% cytotoxic levels for human bladder cells in vitro[4] |
| Systemic Absorption (intact bladder) | Minimal, with nanogram/mL serum concentrations of this compound and its metabolite[4] |
| Urinary Recovery (within 24 hours) | ~99% of administered dose (98.6% as this compound, 0.4% as N-trifluoroacetyladriamycin)[6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of experiments used to study its pharmacodynamics.
Signaling Pathways
Caption: this compound's mechanism of action in bladder cancer cells.
Experimental Workflows
Caption: General workflow for an in vitro cytotoxicity assay.
Caption: Workflow for an Annexin V/PI apoptosis assay.
Caption: Workflow for a Topoisomerase II decatenation assay.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound's pharmacodynamics. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.
In Vitro Cytotoxicity Assay (Clonogenic Assay)
A clonogenic assay is used to determine the cytotoxicity of a compound by measuring the ability of single cells to form colonies.
-
Cell Culture: Human bladder tumor cell lines (HBTCL) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are harvested, counted, and seeded into 6-well plates at a low density (e.g., 500 cells/well) to allow for individual colony formation.
-
Drug Treatment: After allowing the cells to attach overnight, they are treated with various concentrations of this compound for a defined period.
-
Colony Formation: The medium is then replaced with fresh, drug-free medium, and the plates are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol (B129727) and stained with a solution of crystal violet. The number of colonies (typically defined as containing >50 cells) in each well is counted.
-
Data Analysis: The surviving fraction is calculated as the number of colonies in treated wells divided by the number of colonies in control wells. The LD50 (lethal dose for 50% of colonies) is determined from the dose-response curve.[9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Bladder cancer cells are treated with this compound at the desired concentration and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Adherent cells are detached using a gentle enzyme-free dissociation solution, while suspension cells are collected by centrifugation.
-
Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.[12][13][14]
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.
-
Reaction Setup: A reaction mixture is prepared containing kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, purified human topoisomerase II, and an ATP-containing reaction buffer.
-
Inhibitor Addition: this compound or a control vehicle is added to the reaction mixture.
-
Enzyme Reaction: The reaction is initiated by the addition of topoisomerase II and incubated at 37°C for a set time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Catenated kDNA remains in the loading well, while decatenated minicircles migrate into the gel.
-
Visualization: The DNA is visualized by staining with ethidium (B1194527) bromide. Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated minicircles compared to the control.[15][16][17]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Bladder cancer cells are treated with this compound and harvested as described for the apoptosis assay.
-
Fixation: Cells are washed with PBS and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).
-
Incubation: The cells are incubated in the staining solution to allow for stoichiometric binding of PI to the DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA. Cells in G0/G1 phase have 2N DNA content, cells in S phase have between 2N and 4N DNA content, and cells in G2/M phase have 4N DNA content.[18][19][20][21][22]
Conclusion
The pharmacodynamics of intravesical this compound are characterized by a multi-pronged attack on bladder cancer cells, primarily through the disruption of DNA integrity and the inhibition of critical cellular signaling pathways. Its localized administration and favorable pharmacokinetic profile make it a valuable agent in the treatment of BCG-refractory non-muscle invasive bladder cancer. Further research into the specific molecular interactions and the development of resistance mechanisms will continue to refine its clinical application and may lead to the development of more effective combination therapies. This technical guide provides a solid foundation for understanding the complex pharmacodynamics of this important therapeutic agent.
References
- 1. This compound | C34H36F3NO13 | CID 454216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Valstar (this compound) for bladder cancer | MyBladderCancerTeam [mybladdercancerteam.com]
- 3. Intravesical this compound in the treatment of carcinoma in situ of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacologic rationale for intravesical N-trifluoroacetyladriamycin-14-valerate (AD 32): a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. drugs.com [drugs.com]
- 9. Effects of N-trifluoroacetyladriamycin-14-valerate (AD-32) on human bladder tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Frontiers | Novel intravesical therapeutics in the treatment of non-muscle invasive bladder cancer: Horizon scanning [frontiersin.org]
- 12. kumc.edu [kumc.edu]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. topogen.com [topogen.com]
- 16. topogen.com [topogen.com]
- 17. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 21. Evaluation of the anti-proliferative activity of violacein, a natural pigment of bacterial origin, in urinary bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Valrubicin vs. Doxorubicin: An In-depth Technical Guide to Cellular Uptake Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the cellular uptake mechanisms of two critical anthracycline chemotherapeutic agents: valrubicin and doxorubicin (B1662922). While both drugs are pivotal in cancer therapy, their efficacy and toxicity profiles are intrinsically linked to their distinct modes of entry into target cells. This document delineates the passive and active transport pathways, summarizes key quantitative data, provides detailed experimental protocols for studying their uptake, and presents visual diagrams of the involved mechanisms. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working to optimize anthracycline-based cancer treatments.
Introduction
Doxorubicin has long been a cornerstone of chemotherapy regimens for a wide array of cancers. Its primary mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to cancer cell death.[1] However, its clinical utility is often hampered by significant cardiotoxicity and the development of multidrug resistance. This compound, a semisynthetic analog of doxorubicin, was developed to improve upon these limitations.[2] Notably, this compound is characterized by its increased lipophilicity, which contributes to a more rapid penetration into cells compared to doxorubicin.[2] This guide explores the nuances of their cellular uptake, a critical determinant of their therapeutic indices.
Comparative Analysis of Cellular Uptake Mechanisms
The entry of anthracyclines into cells is a multifaceted process involving both passive diffusion across the cell membrane and active transport mediated by various transmembrane proteins. The structural differences between this compound and doxorubicin lead to significant variations in their uptake kinetics and pathways.
The Role of Lipophilicity and Passive Diffusion
Passive diffusion is a key mechanism for the cellular uptake of many drugs, driven by the concentration gradient across the cell membrane.[3] The efficiency of passive diffusion is heavily influenced by the drug's lipophilicity, often quantified by the octanol-water partition coefficient (log P). A higher log P value indicates greater lipid solubility and, generally, more facile diffusion across the lipid bilayer of the cell membrane.[4]
This compound , being an N-trifluoroacetyl-14-valerate derivative of doxorubicin, is significantly more lipophilic. This increased lipophilicity is a primary reason for its faster entry into cells compared to doxorubicin.[2][5]
Doxorubicin , in contrast, is less lipophilic. Its apparent octanol-water partition coefficient (pH 7.0) is 0.52, and its logD at pH 7.4 has been reported as 0.02.[1][6] This lower lipophilicity results in a slower rate of passive diffusion across the cell membrane.
The process of passive diffusion for these molecules can be visualized as follows:
Active Transport Mechanisms: The Role of Solute Carrier (SLC) Transporters
Beyond passive diffusion, active transport mechanisms play a crucial role in the cellular uptake of doxorubicin and likely contribute to this compound's transport as well. The Solute Carrier (SLC) superfamily of transporters is particularly important in this context.[7][8] These transporters can mediate the influx of a wide range of substrates, including chemotherapeutic agents.
Doxorubicin has been identified as a substrate for several SLC transporters, including:
-
Organic Cation Transporters (OCTs) : Such as OCT1 (SLC22A1), OCT2 (SLC22A2), and OCT3 (SLC22A3).[9]
-
Organic Anion-Transporting Polypeptides (OATPs) : Such as OATP1A2 (SLCO1A2).[9]
-
Carnitine/Organic Cation Transporters (OCTNs) [9]
The expression levels of these transporters in cancer cells can significantly influence doxorubicin uptake and, consequently, its cytotoxic efficacy.
For This compound , while its interaction with specific SLC transporters has not been as extensively studied, its structural similarity to doxorubicin suggests that it may also be a substrate for some of these transporters. Its primary use in intravesical therapy for bladder cancer suggests that transporters expressed in bladder cancer cells could play a role in its uptake.[10][11]
The active transport process can be depicted as follows:
Quantitative Data on Cellular Uptake
Direct comparative quantitative data for this compound and doxorubicin cellular uptake is limited. However, available data for each drug provides valuable insights.
| Parameter | Doxorubicin | This compound | References |
| Octanol-Water Partition Coefficient (log D, pH 7.4) | 0.02 | Higher than doxorubicin (exact value not consistently reported) | [6],[5] |
| Primary Uptake Mechanisms | Passive Diffusion & Active Transport (OCTs, OATPs) | Primarily Passive Diffusion (due to high lipophilicity), potential for Active Transport | [9],[2] |
| Relative Rate of Cellular Entry | Slower | Faster | [2] |
Experimental Protocols for Studying Cellular Uptake
The following protocols are widely used to quantify the cellular uptake of anthracyclines. Due to their intrinsic fluorescence, both doxorubicin and this compound can be readily detected using fluorescence-based methods.
General Cell Culture and Drug Treatment Protocol
-
Cell Seeding: Plate the desired cancer cell line (e.g., bladder cancer cell lines T24, RT4 for intravesical therapy studies) in 6-well or 24-well plates at an appropriate density to achieve sub-confluency on the day of the experiment.[12][13]
-
Drug Preparation: Prepare stock solutions of this compound and doxorubicin in a suitable solvent (e.g., DMSO or water) and dilute to the desired final concentrations in cell culture medium immediately before use.
-
Drug Incubation: Remove the existing cell culture medium and add the medium containing the drug. Incubate the cells for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C in a CO2 incubator.[14]
-
Washing: After incubation, aspirate the drug-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.
The general workflow for a cellular uptake experiment is as follows:
Quantification of Intracellular Drug Concentration
Due to their intrinsic fluorescence, the intracellular concentration of both drugs can be quantified using fluorescence spectroscopy, fluorescence microscopy, or flow cytometry.
Protocol for Fluorescence Spectroscopy:
-
Cell Lysis: After washing, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).
-
Centrifugation: Centrifuge the lysate to pellet cell debris.
-
Fluorescence Measurement: Transfer the supernatant to a 96-well black plate and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (for doxorubicin, Ex: ~480 nm, Em: ~590 nm).
-
Quantification: Create a standard curve using known concentrations of the drug in the same lysis buffer to determine the intracellular drug concentration. Normalize the concentration to the total protein content of the lysate (determined by a BCA or Bradford assay) or cell number.
HPLC provides a more sensitive and specific method for quantifying intracellular drug concentrations.
Protocol for HPLC Analysis:
-
Cell Lysis and Drug Extraction: After washing, lyse the cells and extract the drug using a suitable organic solvent (e.g., a mixture of chloroform (B151607) and methanol).
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the drug residue in the HPLC mobile phase.
-
HPLC Analysis: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a fluorescence or UV detector.
-
Quantification: Quantify the drug concentration by comparing the peak area to a standard curve prepared with known concentrations of the drug.
Signaling Pathways and Cellular Fate
The cellular uptake of this compound and doxorubicin is the initial step in a cascade of events that ultimately leads to cell death. Once inside the cell, both drugs primarily target the nucleus.
Both this compound and doxorubicin inhibit topoisomerase II, leading to DNA double-strand breaks and the activation of apoptotic pathways.[15] this compound is also reported to inhibit protein kinase C (PKC).[5]
Conclusion
The cellular uptake of this compound and doxorubicin is a complex process governed by a combination of passive diffusion and active transport. This compound's enhanced lipophilicity facilitates more rapid cellular entry, which may contribute to its distinct efficacy and toxicity profile, particularly in the context of intravesical bladder cancer therapy. Doxorubicin's reliance on both passive and active transport mechanisms, mediated by SLC transporters, highlights the importance of transporter expression in determining drug response. A thorough understanding of these uptake mechanisms is critical for the rational design of new anthracycline analogs and for the development of strategies to overcome drug resistance and minimize toxicity. The experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the cellular pharmacology of these important anticancer agents.
References
- 1. Doxorubicin [drugfuture.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 5. This compound | C34H36F3NO13 | CID 454216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Influence of doxorubicin on model cell membrane properties: insights from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Solute Carrier Transporters in Efficient Anticancer Drug Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Expression and Functional Contribution of Different Organic Cation Transporters to the Cellular Uptake of Doxorubicin into Human Breast Cancer and Cardiac Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel intravesical therapeutics in the treatment of non-muscle invasive bladder cancer: Horizon scanning [frontiersin.org]
- 11. Valstar (this compound) for bladder cancer | MyBladderCancerTeam [mybladdercancerteam.com]
- 12. The effect of ultrasonic irradiation on doxorubicin-induced cytotoxicity in three human bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacodynamics of doxorubicin in human bladder tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Uptake Assays to Monitor Anthracyclines Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Chemical Properties of N-trifluoroacetyladriamycin-14-valerate (Valrubicin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-trifluoroacetyladriamycin-14-valerate, also known as Valrubicin or by its investigational code AD-32, is a semisynthetic analog of the widely used anthracycline antibiotic, doxorubicin (B1662922).[1][2] Developed to improve the therapeutic index of doxorubicin, this compound exhibits enhanced lipophilicity and a distinct pharmacological profile.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, and biological activity, with a focus on data relevant to researchers and drug development professionals.
Physicochemical Properties
This compound is an orange or orange-red powder.[3] Its chemical formula is C34H36F3NO13, and it has a molecular weight of 723.65 g/mol .[4] The increased lipophilicity of this compound compared to doxorubicin is a key feature, contributing to its rapid cell penetration.[1][2]
| Property | Value | Reference(s) |
| Molecular Formula | C34H36F3NO13 | [4] |
| Molecular Weight | 723.65 g/mol | [4] |
| Appearance | Orange or orange-red powder | [3] |
| Melting Point | 116-117 °C | [3] |
| Solubility | Soluble in methylene (B1212753) chloride, ethanol, methanol (B129727), and acetone. Relatively insoluble in water. | [3] |
Synthesis and Purification
Synthesis
A one-pot synthesis of this compound from daunorubicin (B1662515) has been reported with an overall yield of 35%. The process involves the following key steps:
-
Carbonyl Protection and Bromination: Daunorubicin hydrochloride is treated with trimethyl orthoformate to protect the carbonyl group, followed by bromination.
-
Substitution with Sodium n-valerate: The brominated intermediate undergoes a substitution reaction with sodium n-valerate.
-
Deprotection and N-trifluoroacetylation: The carbonyl group is deprotected under acidic conditions, followed by N-trifluoroacetylation using trifluoroacetic anhydride (B1165640) to yield this compound.[5]
A chemoenzymatic synthesis from doxorubicin hydrochloride has also been described, offering a two-step process with a higher overall yield of 79%. This method utilizes a lipase-catalyzed regioselective esterification of N-trifluoroacetyl doxorubicin with valeric acid.[6][7]
Purification
Purification of this compound can be achieved through chromatographic techniques. Thin-layer chromatography (TLC) has been used for the detection and measurement of this compound and its major metabolite, N-trifluoroacetyladriamycin.[8] For larger scale purification, column chromatography using silica (B1680970) gel is a common method. The selection of an appropriate solvent system, such as a mixture of methanol and ethyl acetate, is crucial for effective separation.[9]
Biological Activity and Mechanism of Action
This compound demonstrates significant antitumor activity, in some cases superior to doxorubicin, in various murine leukemia and solid tumor models.[10][11][12] Its primary mechanism of action involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair.[1][13] By stabilizing the topoisomerase II-DNA cleavable complex, this compound leads to DNA strand breaks and ultimately, cell death.[13][14] This action is primarily mediated by its metabolite, N-trifluoroacetyladriamycin.[1]
Unlike doxorubicin, this compound does not appear to strongly intercalate with DNA.[1][15] In addition to its effects on topoisomerase II, this compound also inhibits protein kinase C (PKC).[1]
A key biological effect of this compound is the induction of cell cycle arrest at the G2/M phase.[1][3] This arrest is a consequence of the DNA damage caused by topoisomerase II inhibition and prevents cells with damaged DNA from entering mitosis.
Signaling Pathway of this compound-Induced G2/M Arrest
The G2/M checkpoint is a critical regulatory point in the cell cycle, ensuring that cells with damaged DNA do not proceed to mitosis. The inhibition of topoisomerase II by this compound triggers a DNA damage response that activates this checkpoint.
Cytotoxicity
This compound exhibits potent cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the assay conditions.
| Cell Line | IC50 (µM) | Reference(s) |
| Human Bladder Tumor Cell Lines (range) | 0.05 - 11.2 (LD50) | [16] |
| Hematopoietic Stem Cells (CFU-GM) | 3.9 ± 4.9 (LD50) | [17] |
Pharmacokinetics
Following intravesical administration for the treatment of bladder cancer, systemic absorption of this compound is negligible, provided the bladder wall is intact.[2] The drug readily penetrates bladder tissue.[3] this compound is rapidly metabolized to N-trifluoroacetyladriamycin.[1]
A clinical study in patients receiving intravenous this compound provided the following pharmacokinetic parameters:
| Parameter | Value | Reference(s) |
| Distribution Half-life (t½α) | 9 minutes | [18] |
| Elimination Half-life (t½β) | 99 minutes | [18] |
| Area Under the Curve (AUC0-6h) | 11,975 nmol/L·hr (at 100 mg/m²) | [18] |
Experimental Protocols
One-Pot Synthesis of this compound from Daunorubicin
This protocol is adapted from the procedure described by Ma et al. (1999).[5]
Materials:
-
Daunorubicin hydrochloride
-
Trimethyl orthoformate
-
Bromine
-
Sodium n-valerate
-
Hydrochloric acid
-
Trifluoroacetic anhydride
-
Appropriate organic solvents (e.g., methanol, acetone)
Procedure:
-
To a solution of daunorubicin hydrochloride in a suitable solvent, add trimethyl orthoformate and stir at room temperature.
-
Slowly add a solution of bromine in the same solvent and continue stirring.
-
Add sodium n-valerate to the reaction mixture and reflux.
-
After cooling, acidify the mixture with hydrochloric acid to effect deprotection.
-
Neutralize the solution and add trifluoroacetic anhydride to perform the N-trifluoroacetylation.
-
The crude product can be purified by column chromatography on silica gel.
Workflow Diagram:
Cell Viability Assay (General Protocol)
This protocol provides a general outline for assessing the cytotoxicity of this compound against cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Spectral Data
-
¹H NMR: The spectrum would be complex, showing signals corresponding to the aromatic protons of the anthracycline core, the sugar moiety, the valerate (B167501) chain, and the trifluoromethyl group.
-
¹³C NMR: The spectrum would display a large number of signals, including those for the carbonyl carbons, aromatic carbons, and the carbons of the sugar and valerate moieties.
-
Mass Spectrometry: The molecular ion peak [M]+ or [M+H]+ would be observed at m/z corresponding to the molecular weight of this compound (723.65). Fragmentation would likely involve the loss of the valerate group, the trifluoroacetyl group, and cleavage of the glycosidic bond.
Conclusion
N-trifluoroacetyladriamycin-14-valerate (this compound) is a potent doxorubicin analog with a distinct chemical and pharmacological profile. Its enhanced lipophilicity, mechanism of action as a topoisomerase II inhibitor, and ability to induce G2/M cell cycle arrest make it an important compound in cancer research and therapy, particularly for bladder cancer. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and biological activity to aid researchers and drug development professionals in their work with this compound.
References
- 1. Possible relevance of N-trifluoroacetyladriamycin (AD 41) in the antitumoral activity of N-trifluoroacetyladriamycin-14-valerate (AD 32) in tumor-bearing mice. I. Pharmacokinetic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchtrends.net [researchtrends.net]
- 3. Heterogeneities in Cell Cycle Checkpoint Activation Following Doxorubicin Treatment Reveal Targetable Vulnerabilities in TP53 Mutated Ultra High-Risk Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of N-trifuloroacetyladriamycin-14-valerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell cycle-dependent cytotoxicity, G2/M phase arrest, and disruption of p34cdc2/cyclin B1 activity induced by doxorubicin in synchronized P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative thin-layer chromatographic measurement of n-trifluoroacetyladriamycin-14-valerate (AD 32) and trifluoroacetyladriamycin (AD 41) in blood and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TECHNIQUES FOR THE PURIFICATION AND CHARACTERIZATION OF ACTIVE COMPOUNDS [ebrary.net]
- 10. Initial clinical evaluation of N-trifluoroacetyladriamycin-14-valerate (AD-32), an adriamycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 12. Comparative antineoplastic activity of adriamycin and N-trifluoroacetyladriamycin-14-valerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]
- 16. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]
- 17. Mechanism of ultraviolet B-induced cell cycle arrest in G2/M phase in immortalized skin keratinocytes with defective p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Valrubicin's Lipophilicity: A Technical Guide to Cell Membrane Penetration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valrubicin, a semisynthetic analog of doxorubicin, is a potent antineoplastic agent utilized primarily in the intravesical treatment of bladder cancer. A key determinant of its efficacy in this localized setting is its ability to rapidly penetrate the urothelial cell membrane to reach its intracellular targets. This technical guide provides an in-depth analysis of the physicochemical properties of this compound that govern its interaction with and transport across the cell membrane. Specifically, it focuses on the drug's high lipophilicity and the consequent mechanism of passive diffusion, which allows for its efficient cellular uptake. This document synthesizes quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying processes to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
This compound (N-trifluoroacetyladriamycin-14-valerate) is distinguished from its parent compound, doxorubicin, by structural modifications that significantly increase its lipophilicity.[1] These changes, namely the trifluoroacetyl group and the valerate (B167501) ester moiety, render the molecule highly soluble in organic solvents like methylene (B1212753) chloride and ethanol, while being practically insoluble in water.[2] This pronounced lipophilic character is the cornerstone of its pharmacokinetic profile, particularly its high tissue penetration and rapid uptake into cells.[1][3][4] Unlike many other chemotherapeutic agents that may rely on carrier-mediated transport, this compound's entry into the cell is predominantly governed by passive diffusion across the lipid bilayer.[5] Understanding the interplay between its lipophilicity and membrane transport is crucial for optimizing its therapeutic application and for the design of future analogs.
Quantitative Analysis of Lipophilicity
Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is quantitatively expressed by the partition coefficient (P), which measures the differential solubility of a compound in a biphasic system, typically octanol (B41247) and water. The logarithm of this value, log P, is the most common metric. A positive log P value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).
| Compound | Calculated log P | Interpretation | Data Source |
| This compound | 3.19 | Highly Lipophilic | --INVALID-LINK--[6] |
This high log P value confirms the qualitative descriptions of this compound as a highly lipophilic drug and provides a quantitative basis for its observed rapid penetration of cell membranes.[2][3]
Mechanism of Cell Membrane Penetration: Passive Diffusion
The primary mechanism by which this compound traverses the cell membrane is passive diffusion.[5] This transport process is driven by the concentration gradient of the drug across the membrane and does not require cellular energy.[5] The efficiency of passive diffusion for a given molecule is dictated by several factors, including its lipophilicity, size, and the properties of the membrane itself.[7]
For highly lipophilic molecules like this compound, the process can be conceptualized as a "dissolve and diffuse" mechanism:
-
Partitioning: The drug molecule, present in the extracellular aqueous environment (e.g., instilled in the bladder), approaches the cell surface. Due to its high lipophilicity, it preferentially partitions from the aqueous phase into the hydrophobic lipid bilayer of the cell membrane.
-
Translocation: Once dissolved within the membrane, the molecule diffuses across the lipid core, moving down its concentration gradient.
-
Exit: Upon reaching the inner leaflet of the membrane, the molecule partitions out of the lipid phase and into the aqueous environment of the cytoplasm.
This process is highly efficient for this compound, leading to its rapid accumulation within the cell, where it can then exert its cytotoxic effects by intercalating with DNA and inhibiting topoisomerase II.[4][8]
Figure 1. Passive diffusion of this compound across the cell membrane.
Experimental Protocols for Assessing Membrane Penetration
Determining the rate and extent of a drug's passive diffusion across a cell membrane is fundamental to its preclinical characterization. While a specific, standardized protocol for this compound is not detailed in the literature, a robust methodology can be constructed based on established in vitro assays for lipophilic compounds, such as the Parallel Artificial Membrane Permeability Assay (PAMPA).[9][10] Given this compound's intrinsic fluorescence, its transport can be readily quantified.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model provides a high-throughput method to assess the passive diffusion of a compound across an artificial lipid bilayer, thus isolating it from any potential carrier-mediated transport.[10]
Objective: To quantify the permeability coefficient (Pe) of this compound across a phospholipid-coated artificial membrane.
Materials:
-
96-well filter plates (e.g., PVDF membrane, 0.45 µm pores)
-
96-well acceptor plates
-
Dodecane
-
Phospholipid solution (e.g., 2% w/v L-α-phosphatidylcholine in dodecane)
-
This compound stock solution of known concentration
-
Phosphate-buffered saline (PBS), pH 7.4
-
Plate reader with fluorescence detection capabilities (Excitation/Emission wavelengths appropriate for this compound)
Methodology:
-
Membrane Coating: Apply 5 µL of the phospholipid/dodecane solution to each well of the filter plate, allowing the lipid to impregnate the filter and form a stable artificial membrane.
-
Donor Solution Preparation: Prepare a solution of this compound in PBS at a known concentration (e.g., 100 µM) to serve as the donor solution.
-
Assay Setup:
-
Add 200 µL of fresh PBS to each well of the acceptor plate.
-
Carefully place the lipid-coated filter plate on top of the acceptor plate.
-
Add 200 µL of the this compound donor solution to each well of the filter plate.
-
-
Incubation: Incubate the assembled plate system at room temperature for a defined period (e.g., 4-18 hours), ensuring minimal evaporation.
-
Quantification:
-
After incubation, carefully remove the filter plate.
-
Measure the fluorescence intensity of the solutions in both the donor and acceptor wells using a plate reader.
-
Determine the concentration of this compound in each compartment by comparing the fluorescence readings to a standard curve.
-
-
Calculation of Permeability Coefficient (Pe): The effective permeability can be calculated using established formulas that account for the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
Figure 2. Experimental workflow for the PAMPA assay.
Signaling Pathways and Cellular Uptake
For drugs that enter cells via passive diffusion, there are no specific signaling pathways that are activated to facilitate their uptake. The process is entirely governed by the laws of physical chemistry. This is in contrast to active transport or endocytosis, which can be modulated by cellular signaling cascades.
However, once inside the cell, this compound's presence and its subsequent interaction with cellular components do trigger a cascade of signaling events. Its primary mechanism of action involves the inhibition of topoisomerase II, which leads to DNA damage.[2][8] This damage activates cell cycle checkpoints (e.g., in the G2 phase) and ultimately induces apoptosis (programmed cell death).[2][4] Additionally, this compound has been shown to inhibit protein kinase C (PKC), another important signaling molecule involved in cell growth and proliferation.[1]
References
- 1. Facebook [cancer.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 4. cancerquest.org [cancerquest.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound [drugcentral.org]
- 7. Video: Passive Diffusion: Overview and Kinetics [jove.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Physics-Based Method for Modeling Passive Membrane Permeability and Translocation Pathways of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Valrubicin's Molecular Targets Beyond Topoisomerase II: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valrubicin, a semisynthetic analog of doxorubicin (B1662922), is an established intravesical therapy for Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ (CIS) of the bladder. While its primary mechanism of action is widely attributed to the inhibition of topoisomerase II and DNA intercalation, a growing body of evidence reveals a more complex pharmacological profile. This technical guide delves into the molecular targets of this compound beyond its conventional role, providing a comprehensive overview of its interactions with key cellular signaling pathways. We will explore its well-documented effects on Protein Kinase C (PKC), its role in inducing apoptosis through caspase activation, and its impact on cell cycle regulation, specifically G2/M phase arrest. This guide consolidates quantitative data, details key experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to offer a deeper understanding of this compound's multifaceted mechanism of action.
Introduction
This compound (N-trifluoroacetyladriamycin-14-valerate) is an anthracycline chemotherapeutic agent primarily utilized for the localized treatment of bladder cancer.[1] Its lipophilic nature, a result of the trifluoro-acetyl and valerate (B167501) moieties, allows for enhanced cellular uptake and cytoplasmic accumulation compared to its parent compound, doxorubicin.[2] While the inhibition of topoisomerase II remains a cornerstone of its anti-neoplastic activity, a comprehensive understanding of its molecular interactions is crucial for optimizing its therapeutic use and exploring novel applications.[3] This guide focuses on the molecular targets of this compound that are independent of its effects on topoisomerase II, providing a detailed examination of its "off-target" effects that contribute significantly to its overall efficacy.
Protein Kinase C (PKC) as a Key Target
One of the most significant molecular targets of this compound, beyond topoisomerase II, is Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of cellular proliferation, differentiation, and apoptosis.[2]
Mechanism of PKC Inhibition
This compound has been shown to directly inhibit the activation of PKC. It competes with tumor promoters like phorbol (B1677699) esters (e.g., TPA and PDBu) for the PKC binding site, thereby preventing the interaction of these promoters with both the phospholipid membrane and the kinase itself.[4] This inhibitory action disrupts the normal signaling cascades mediated by PKC.
Quantitative Data on PKC Inhibition
The inhibitory potency of this compound against PKC activation has been quantified in cell-free assays.
| Activator | IC50 (µM) |
| TPA (12-O-tetradecanoylphorbol-13-acetate) | 0.85 |
| PDBu (phorbol 12,13-dibutyrate) | 1.25 |
| Table 1: IC50 values for this compound-mediated inhibition of PKC activation induced by TPA and PDBu.[4][5][6] |
Downstream Signaling Effects of PKC Modulation
Recent studies have revealed a more nuanced interaction of this compound with specific PKC isoforms. In keratinocytes, this compound has been shown to activate PKCα.[7] This activation leads to the translocation of PKCα from the cytoplasm to the cellular membrane and subsequent phosphorylation of its downstream targets, including Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) and Extracellular signal-regulated kinases (ERK) 1/2.[7] This suggests a dual role for this compound, where it may inhibit certain PKC-mediated pathways while activating others, depending on the cellular context and the specific PKC isoform present.
Figure 1: this compound-induced activation and translocation of PKCα.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, a critical mechanism for eliminating cancer cells.[8] This pro-apoptotic effect is mediated through the activation of the caspase cascade.
Caspase-3 and PARP Cleavage
Studies in ovarian cancer cells have demonstrated that this compound treatment leads to the cleavage of caspase-3 and its substrate, poly(ADP-ribose) polymerase (PARP).[9] The cleavage of pro-caspase-3 into its active form is a key executioner step in the apoptotic pathway, leading to the systematic dismantling of the cell. The subsequent cleavage of PARP by active caspase-3 is a hallmark of apoptosis and prevents DNA repair, ensuring the finality of the cell death process.
While the direct upstream activators of caspase-3 in response to this compound are not fully elucidated, the mechanism is likely linked to the cellular stress induced by its other molecular interactions, including DNA damage and PKC modulation.
Figure 2: this compound-induced apoptosis via caspase-3 and PARP cleavage.
Cell Cycle Regulation
This compound exerts a significant influence on cell cycle progression, primarily by inducing an arrest in the G2 phase.[1][10] This prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic errors.
G2 Phase Arrest
The arrest of the cell cycle in the G2 phase is a common response to DNA damage. While the precise molecular mechanism of this compound-induced G2 arrest is not fully detailed in the literature, it is likely to involve the modulation of key regulatory proteins such as cyclin-dependent kinases (CDKs) and their associated cyclins. For the related anthracycline doxorubicin, G2 arrest is associated with the inhibition of the p34cdc2/cyclin B1 complex.[11] It is plausible that this compound acts through a similar mechanism, preventing the activation of this complex which is essential for the G2/M transition.
Figure 3: Putative mechanism of this compound-induced G2 phase cell cycle arrest.
Quantitative Data on Cytotoxicity
The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Cell Line | Cancer Type | IC50 (µM) |
| UMSCC5 | Squamous Cell Carcinoma | 8.24 ± 1.60 |
| UMSCC5/CDDP | Cisplatin-resistant Squamous Cell Carcinoma | 15.90 ± 0.90 |
| UMSCC10b | Squamous Cell Carcinoma | 10.50 ± 2.39 |
| Table 2: IC50 values of this compound in squamous cell carcinoma cell lines.[4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the molecular targets of this compound.
Protein Kinase C (PKC) Activity Assay
Objective: To determine the inhibitory effect of this compound on PKC activity.
Methodology:
-
Preparation of Reagents:
-
Prepare a reaction buffer containing HEPES, MgCl₂, CaCl₂, and a lipid activator (e.g., phosphatidylserine (B164497) and diacylglycerol).[12]
-
Prepare a substrate cocktail containing a specific PKC substrate peptide.[12]
-
Prepare an ATP solution containing [γ-³²P]ATP.[12]
-
Prepare this compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the reaction buffer, substrate cocktail, and the desired concentration of this compound or vehicle control.[12]
-
Add purified PKC enzyme to the mixture.[12]
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution.[12]
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).[12]
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.[12]
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[12]
-
-
Data Analysis:
-
Quantify the radioactivity incorporated into the substrate peptide using a scintillation counter.
-
Calculate the percentage of PKC inhibition at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Figure 4: Experimental workflow for the PKC activity assay.
Western Blot Analysis of Caspase-3 and PARP Cleavage
Objective: To detect the cleavage of caspase-3 and PARP in this compound-treated cells as an indicator of apoptosis.
Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time period.
-
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[9]
-
Incubate the membrane with primary antibodies specific for pro-caspase-3, cleaved caspase-3, full-length PARP, and cleaved PARP. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.[9]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Analyze the band intensities to determine the relative levels of the full-length and cleaved forms of caspase-3 and PARP.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in this compound-treated cells.
Methodology:
-
Cell Preparation:
-
Culture and treat cells with this compound as described for the Western blot analysis.
-
Fix the cells with a cross-linking agent (e.g., paraformaldehyde) and permeabilize them with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.[14]
-
-
TUNEL Staining:
-
Incubate the fixed and permeabilized cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdUTP or FITC-dUTP).[14] TdT will catalyze the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
-
Detection:
-
If using an indirectly labeled dUTP (e.g., BrdUTP), incubate the cells with a fluorescently labeled antibody that specifically recognizes the incorporated label.[15]
-
Counterstain the nuclei with a DNA dye such as DAPI or propidium (B1200493) iodide.
-
-
Analysis:
-
Visualize the cells using fluorescence microscopy or analyze the cell population by flow cytometry.[15]
-
Quantify the percentage of TUNEL-positive (apoptotic) cells in the this compound-treated samples compared to the control.
-
Limitations and Future Directions
While significant progress has been made in understanding the molecular targets of this compound beyond topoisomerase II, a comprehensive, unbiased identification of its complete target profile is still lacking. Modern proteomic techniques such as affinity chromatography coupled with mass spectrometry and the Cellular Thermal Shift Assay (CETSA) have not yet been extensively applied to this compound. Such studies would be invaluable in identifying novel interacting proteins and further elucidating the full spectrum of its mechanism of action. Future research should focus on these areas to potentially uncover new therapeutic opportunities and refine the clinical application of this compound.
Conclusion
This compound's anti-cancer activity is not solely dependent on its interaction with topoisomerase II. This in-depth technical guide has highlighted its significant effects on Protein Kinase C, its ability to induce apoptosis through the caspase cascade, and its role in promoting G2/M cell cycle arrest. The quantitative data, detailed experimental protocols, and visual representations of signaling pathways provided herein offer a more complete picture of this compound's molecular pharmacology. A deeper understanding of these alternative targets and pathways will be instrumental for the rational design of combination therapies and the potential expansion of this compound's clinical utility. Further investigation using advanced proteomic approaches is warranted to fully unravel the complex molecular interactions of this important chemotherapeutic agent.
References
- 1. Exploring this compound's Revolutionary R&D Successes and its Mechanism of Action [synapse.patsnap.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bladder cancer - Wikipedia [en.wikipedia.org]
- 5. The molecular basis of drug-induced G2 arrest in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound activates PKCa in keratinocytes: a conceivable mode of action in treating hyper-proliferative skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 10. d1skd172ik98el.cloudfront.net [d1skd172ik98el.cloudfront.net]
- 11. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
Valrubicin's Impact on DNA Replication and Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valrubicin, a semisynthetic analog of doxorubicin, is an established intravesical therapy for Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ of the bladder. Its antineoplastic activity is primarily attributed to its interference with DNA replication and repair processes. This technical guide provides an in-depth analysis of the core mechanisms by which this compound exerts its effects, focusing on its role as a topoisomerase II inhibitor and DNA intercalating agent. This document summarizes key quantitative data, provides detailed experimental methodologies for studying this compound's effects, and visualizes the associated molecular pathways and workflows.
Core Mechanism of Action
This compound's primary mode of action involves the disruption of DNA integrity and function through two principal mechanisms: inhibition of topoisomerase II and intercalation into the DNA double helix. These actions culminate in the arrest of the cell cycle, induction of apoptosis, and ultimately, cancer cell death.
Topoisomerase II Inhibition
This compound acts as a topoisomerase II poison. It stabilizes the covalent complex formed between topoisomerase II and DNA during the catalytic cycle.[1][2][3] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The persistence of these breaks triggers a DNA damage response, ultimately inhibiting DNA replication and repair processes.[1][3]
DNA Intercalation and Binding
This compound intercalates into the DNA double helix, inserting itself between base pairs.[2][4] This interaction distorts the helical structure of DNA, interfering with the binding of proteins essential for DNA replication and transcription.[4] Studies have shown that this compound binds to double-stranded DNA through a combination of intercalation and electrostatic interactions.[4][5]
Quantitative Data on this compound's Efficacy and DNA Interaction
The following tables summarize key quantitative data regarding this compound's inhibitory effects on cancer cell lines, its binding affinity to DNA, and its clinical efficacy in bladder cancer.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| OVCAR8 | Ovarian Cancer | 0.9014 | [6] |
| SKOV3 | Ovarian Cancer | 1.0282 | [6] |
| A2780 | Ovarian Cancer | 0.217 | [6] |
| YCC-2 | Gastric Cancer | Data suggests high sensitivity, specific IC50 not available in searched literature. | [7] |
| SNU-668 | Gastric Cancer | Data suggests high sensitivity, specific IC50 not available in searched literature. | [7] |
Table 2: DNA Binding and Thermodynamic Parameters of this compound
| Parameter | Value | Method | Citation |
| Binding Constant (Kb) | 1.75 x 10³ L/mol | Spectrophotometric Titration | [5][8] |
| Enthalpy Change (ΔH⁰) | -25.21 x 10³ kJ/mol | Spectrophotometry | [5][8] |
| Entropy Change (ΔS⁰) | 1.55 x 10² kJ/mol·K | Spectrophotometry | [5][8] |
| Gibbs Free Energy Change (ΔG⁰) | -22.03 kJ/mol | Spectrophotometry | [5][8] |
Table 3: Clinical Efficacy of this compound in BCG-Refractory Bladder Cancer
| Endpoint | Value | Clinical Trial Details | Citation |
| Complete Response Rate (at 6 months) | ~21% | Phase II/III pivotal trial | [7] |
| Event-Free Survival (at 3 months) | 51.6% | Retrospective multicenter study | [7] |
| Event-Free Survival (at 6 months) | 30.4% | Retrospective multicenter study | [7] |
| Event-Free Survival (at 12 months) | 16.4% | Retrospective multicenter study | [7] |
Signaling Pathways and Cellular Consequences
This compound-induced DNA damage triggers a cascade of cellular signaling events, primarily activating the DNA damage response (DDR) pathway. This leads to cell cycle arrest, and if the damage is irreparable, apoptosis.
DNA Damage Response Pathway
The double-strand breaks generated by this compound's inhibition of topoisomerase II are potent activators of the Ataxia Telangiectasia Mutated (ATM) kinase. While direct evidence for this compound is still emerging, studies on the closely related anthracycline, doxorubicin, show activation of the ATM-Chk2 and ATR-Chk1 pathways. Activated ATM phosphorylates downstream targets, including the checkpoint kinase 2 (Chk2), which in turn contributes to the stabilization and activation of the tumor suppressor protein p53. This cascade leads to the transcriptional activation of genes involved in cell cycle arrest and apoptosis.
Cell Cycle Arrest
A key consequence of the activation of the DNA damage response is the arrest of the cell cycle, providing the cell with an opportunity to repair the DNA damage. This compound has been shown to induce cell cycle arrest in the G2 phase.[3] This is consistent with the activation of the ATM/Chk2 pathway, which plays a crucial role in the G2/M checkpoint.
Induction of Apoptosis
When the DNA damage induced by this compound is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This is evidenced by increased DNA fragmentation, as detected by the TUNEL assay, and the activation of key apoptotic executioner proteins such as caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[6][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effects of this compound on DNA replication and repair.
Topoisomerase II Decatenation Assay
This assay measures the ability of this compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
ATP solution (e.g., 10 mM)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Stop Buffer/Loading Dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing the 10x assay buffer, ATP, and kDNA in sterile, nuclease-free water.
-
Addition of this compound: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (solvent only).
-
Enzyme Addition: Add a predetermined amount of topoisomerase II to each reaction tube. The amount of enzyme should be sufficient to fully decatenate the kDNA in the control reaction.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the catenated and decatenated DNA.
-
Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. Inhibition of topoisomerase II by this compound will result in a decrease in the amount of decatenated DNA.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay is used to detect DNA fragmentation, a hallmark of apoptosis, in this compound-treated cells.
Materials:
-
Adherent cancer cells
-
This compound
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme and labeled dUTP)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Coverslips and microscope slides
Procedure:
-
Cell Culture and Treatment: Seed cells onto coverslips in a culture dish and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time to induce apoptosis. Include an untreated control.
-
Fixation: Wash the cells with PBS and fix them with a fixation solution for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize them with a permeabilization solution for 10-15 minutes at room temperature to allow the labeling reagents to enter the nucleus.
-
TUNEL Staining: Wash the cells with PBS and incubate them with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C for 1-2 hours, protected from light.
-
Nuclear Counterstaining: Wash the cells with PBS and counterstain the nuclei with a suitable dye.
-
Mounting and Visualization: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic cells) will exhibit bright nuclear fluorescence.
DNA Binding Analysis by UV-Vis Spectrophotometry
This method is used to determine the binding constant of the interaction between this compound and DNA.
Materials:
-
This compound
-
Calf thymus DNA (or other suitable DNA source)
-
Buffer solution (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound and a stock solution of DNA in the chosen buffer.
-
Spectrophotometric Titration: Keep the concentration of this compound constant and titrate it with increasing concentrations of the DNA solution.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum of each sample after each addition of DNA, typically in the range of 200-800 nm.
-
Data Analysis: Monitor the changes in the absorbance and/or the wavelength of maximum absorbance of this compound upon the addition of DNA. The binding constant (Kb) can be calculated using the following equation (or a suitable variation): A₀ / (A - A₀) = εG / (εH-G - εG) + 1 / (Kb * [DNA] * (εH-G - εG)) where A₀ and A are the absorbances of the drug in the absence and presence of DNA, respectively, and εG and εH-G are the molar extinction coefficients of the free drug and the drug-DNA complex, respectively. A plot of A₀ / (A - A₀) versus 1/[DNA] gives a straight line from which Kb can be determined.
DNA Interaction Analysis by Cyclic Voltammetry
This electrochemical technique provides information about the mode of interaction between this compound and DNA.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working, reference, and counter electrodes)
-
This compound
-
DNA
-
Supporting electrolyte solution (e.g., phosphate buffer)
Procedure:
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the electrolyte solution containing a known concentration of this compound.
-
Initial Measurement: Record the cyclic voltammogram of the this compound solution over a defined potential range.
-
Titration with DNA: Add incremental amounts of a DNA stock solution to the electrochemical cell and record the cyclic voltammogram after each addition.
-
Data Analysis: Monitor the changes in the peak currents and peak potentials of the this compound redox peaks. A decrease in peak current and a positive shift in peak potential upon the addition of DNA are indicative of an intercalation binding mode.
Conclusion
This compound's multifaceted mechanism of action, centered on the inhibition of topoisomerase II and DNA intercalation, leads to significant disruption of DNA replication and repair in cancer cells. This triggers a robust DNA damage response, culminating in G2/M cell cycle arrest and apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar compounds. A deeper understanding of these core mechanisms will be instrumental in the development of more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Ataxia telangiectasia-mutated phosphorylates Chk2 in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-binding studies of this compound as a chemotherapy drug using spectroscopy and electrochemical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-binding studies of this compound as a chemotherapy drug using spectroscopy and electrochemical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Repurposing this compound as a Potent Inhibitor of Ovarian Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Valrubicin: A Technical Guide to its Cytotoxic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valrubicin, a semisynthetic analog of doxorubicin, is an antineoplastic agent primarily used for the intravesical therapy of Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ (CIS) of the urinary bladder. Its lipophilic nature allows for rapid cellular uptake and retention, contributing to its cytotoxic effects. This technical guide provides an in-depth overview of the in vitro studies on this compound's cytotoxicity, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted approach, primarily targeting the nuclear machinery of cancer cells. The key mechanisms of action include:
-
DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby interfering with fundamental processes like DNA replication and transcription.
-
Topoisomerase II Inhibition: The drug inhibits topoisomerase II, a critical enzyme responsible for managing DNA topology during replication and transcription. By stabilizing the topoisomerase II-DNA complex, this compound leads to the accumulation of double-strand breaks, a potent trigger for programmed cell death.
-
Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling, leading to the production of ROS. Elevated intracellular ROS levels induce oxidative stress, causing damage to cellular components, including DNA, lipids, and proteins, and contributing to the activation of cell death pathways.
-
Induction of Apoptosis: The culmination of DNA damage and oxidative stress triggers the intrinsic apoptotic pathway. This programmed cell death is a key mechanism by which this compound eliminates cancer cells.
Quantitative Analysis of Cytotoxicity
The in vitro cytotoxic activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key parameter in these assessments.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| UMSCC5 | Squamous Cell Carcinoma | 8.24 ± 1.60 | Colony Formation | [1] |
| UMSCC5/CDDP | Squamous Cell Carcinoma (Cisplatin-resistant) | 15.90 ± 0.90 | Colony Formation | [1] |
| UMSCC10b | Squamous Cell Carcinoma | 10.50 ± 2.39 | Colony Formation | [1] |
This compound has also been shown to inhibit Protein Kinase C (PKC) activation, a family of enzymes involved in various cellular signaling pathways, including cell proliferation and survival.
| Target | Activator | IC50 (µM) | Reference |
| PKC | TPA | 0.85 | [1][2] |
| PKC | PDBu | 1.25 | [1][2] |
In ovarian cancer cell lines such as OVCAR8, SKOV3, and A2780, this compound has been identified as a potent inhibitor of cell proliferation in a dose-dependent manner.[3][4] Similarly, it has been shown to inhibit the proliferation of gastric cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's cytotoxicity.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[7]
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired duration (e.g., 48 hours).[8]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]
Topoisomerase II Decatenation Assay
This assay measures the ability of this compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10X Topoisomerase II Assay Buffer
-
ATP
-
This compound
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing Assay Buffer, ATP, and kDNA.[11]
-
Inhibitor Addition: Add the desired concentrations of this compound or a vehicle control to the reaction tubes.
-
Enzyme Addition: Add purified human Topoisomerase II enzyme to initiate the reaction.[11]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[11]
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.[11]
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles.[11]
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
Cancer cell lines
-
This compound
-
DCFDA (or H2DCFDA)
-
Cell culture medium without phenol (B47542) red
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Loading with DCFDA: Wash the cells with PBS and incubate with DCFDA solution (typically 10-25 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.[12][13]
-
Washing: Wash the cells with PBS to remove excess probe.
-
Drug Treatment: Add this compound at various concentrations to the cells.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at different time points.[12]
Signaling Pathways and Visualizations
This compound-induced cytotoxicity is orchestrated by a complex network of signaling pathways. The initial events of DNA damage and ROS generation trigger a cascade of molecular events culminating in apoptosis.
The core of this compound's action lies in its ability to induce DNA damage, which activates the DNA Damage Response (DDR) pathway. This, in conjunction with ROS-induced cellular stress, converges on the mitochondrial pathway of apoptosis.
Conclusion
In vitro studies have established this compound as a potent cytotoxic agent against a range of cancer cell lines. Its multifaceted mechanism of action, involving DNA damage, topoisomerase II inhibition, and ROS generation, effectively triggers the apoptotic cascade in cancer cells. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to expand the quantitative cytotoxicity data across a broader panel of cancer cell lines and to explore potential combination therapies to enhance its efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing this compound as a Potent Inhibitor of Ovarian Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. inspiralis.com [inspiralis.com]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 13. auctoresonline.org [auctoresonline.org]
Valrubicin's Impact on Cell Cycle Progression in Urothelial Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valrubicin, an anthracycline topoisomerase II inhibitor, is a key therapeutic agent for Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ (CIS) of the bladder.[1] Administered intravesically, its primary mechanism of action involves the disruption of DNA replication and repair, leading to cell cycle arrest and apoptosis in urothelial carcinoma cells.[2] This technical guide provides an in-depth analysis of this compound's effects on cell cycle progression, detailing the molecular pathways, experimental validation, and relevant protocols for research and development.
Core Mechanism of Action: G2/M Phase Arrest
This compound, like other anthracyclines, exerts its cytotoxic effects by inhibiting DNA topoisomerase II.[2][3] This enzyme is critical for resolving DNA tangles and supercoils, particularly during replication and transcription.[4] By stabilizing the topoisomerase II-DNA cleavage complex, this compound introduces DNA strand breaks, which in turn triggers a DNA damage response (DDR).[4][5] This response culminates in the activation of cell cycle checkpoints, predominantly causing an arrest in the G2 phase of the cell cycle, preventing cells from entering mitosis (M phase).[6][3]
Quantitative Analysis of Cell Cycle Distribution
The impact of topoisomerase II inhibitors on cell cycle progression in urothelial carcinoma can be quantified using flow cytometry. While specific data for this compound is limited in publicly available literature, studies on the closely related anthracycline, doxorubicin (B1662922), provide valuable insights into the expected effects on bladder cancer cell lines.
A study on the effects of doxorubicin on T24 and RT4 human bladder cancer cell lines demonstrated a dose-dependent induction of G2/M arrest.[6][3] The following tables summarize the cell cycle distribution after 24 hours of treatment.
Table 1: Effect of Doxorubicin on Cell Cycle Progression in RT4 Cells [3]
| Treatment (24h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 µg/ml) | ~60 | ~15 | ~25 |
| 1 µg/ml Doxorubicin | ~55 | ~10 | ~35 |
| 10 µg/ml Doxorubicin | ~68 | ~23 | ~9 |
Table 2: Effect of Doxorubicin on Cell Cycle Progression in T24 Cells [3]
| Treatment (24h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 µg/ml) | ~48 | ~27 | ~25 |
| 1 µg/ml Doxorubicin | ~25 | ~40 | ~35 |
Note: The higher concentration of doxorubicin in RT4 cells induced a G1/S arrest, indicating a complex, dose-dependent cellular response.[3]
Signaling Pathways of this compound-Induced G2/M Arrest
The G2/M arrest induced by this compound-mediated DNA damage is orchestrated by a complex signaling cascade. The following diagram illustrates the key molecular players and their interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Etoposide Triggers Cellular Senescence by Inducing Multiple Centrosomes and Primary Cilia in Adrenocortical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Valrubicin Intravesical Instillation: Application Notes and Protocols for Preclinical Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valrubicin is an anthracycline topoisomerase inhibitor approved for the intravesical treatment of Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ (CIS) of the urinary bladder in patients for whom immediate cystectomy is not an option.[1][2][3] Its lipophilic nature allows for rapid cell penetration.[4] The primary mechanism of action of this compound involves the inhibition of topoisomerase II, leading to DNA damage and cell cycle arrest at the G2 phase.[5] This document provides a detailed overview of the available clinical data, a generalized protocol for intravesical instillation in a murine orthotopic bladder cancer model, and the mechanism of action of this compound to guide preclinical research.
Quantitative Data from Clinical Studies
The following tables summarize the quantitative data from human clinical trials of this compound intravesical instillation. This information can serve as a reference for designing preclinical studies.
Table 1: this compound Clinical Dosage and Administration [6][7][8][9]
| Parameter | Value |
| Drug | This compound (Valstar®) |
| Indication | BCG-refractory carcinoma in situ of the bladder |
| Dosage | 800 mg |
| Administration Route | Intravesical |
| Frequency | Once weekly |
| Duration | 6 weeks |
| Retention Time | 2 hours |
Table 2: Clinical Efficacy of this compound in BCG-Refractory CIS [9][10]
| Endpoint | Result |
| Complete Response Rate at 6 months | ~18-21% |
| Median Time to Recurrence for Responders | >18 months |
Experimental Protocols
Murine Orthotopic Bladder Cancer Model Establishment
The establishment of a reliable orthotopic bladder cancer model is crucial for the evaluation of intravesical therapies. The following is a common procedure for inducing bladder tumors in mice using a human bladder cancer cell line (e.g., UM-UC-3).[11][12][13]
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Human bladder cancer cell line (e.g., UM-UC-3)
-
Culture medium (e.g., MEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Anesthetic (e.g., isoflurane)
-
24-gauge intravenous catheter
-
Poly-L-lysine solution (for some protocols to enhance cell adhesion)
-
Matrigel (optional, can improve tumor take rate)
Procedure:
-
Cell Culture: Culture human bladder cancer cells to ~80-90% confluency. On the day of implantation, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^7 cells/100 µL.[11] For enhanced tumor formation, the cell suspension can be mixed with an equal volume of Matrigel.
-
Animal Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (3% for induction, 1.5-2% for maintenance).[12]
-
Catheterization: Place the anesthetized mouse in a supine position. Gently massage the lower abdomen to empty the bladder of residual urine. Aseptically insert a lubricated 24-gauge intravenous catheter into the bladder via the urethra.
-
Bladder Pre-treatment (Optional): To improve tumor cell adhesion, the bladder urothelium can be pre-treated. Instill a small volume (e.g., 50 µL) of poly-L-lysine solution or a mild enzymatic solution like trypsin and retain for 10-15 minutes before draining.[12][14]
-
Tumor Cell Instillation: Slowly instill 100 µL of the tumor cell suspension into the bladder through the catheter.[13]
-
Retention: To prevent immediate voiding of the cell suspension, the catheter may be clamped or left in place for a designated period (e.g., 1-2 hours) while the mouse remains anesthetized.
-
Recovery: After the retention period, remove the catheter and allow the mouse to recover on a warming pad. Monitor the animal until it is fully ambulatory.
-
Tumor Growth Monitoring: Tumor development can be monitored non-invasively using techniques such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells) starting from day 3-5 post-instillation.[13]
Generalized Protocol for Intravesical this compound Instillation in a Murine Model
This generalized protocol is based on common practices for intravesical drug delivery in mice and will require optimization for this compound.
Materials:
-
Tumor-bearing mice (from the protocol above)
-
This compound solution (requires preparation from concentrate)
-
Sterile 0.9% Sodium Chloride (for dilution)
-
Anesthetic (e.g., isoflurane)
-
24-gauge intravenous catheter
-
Microsyringes
Preparation of this compound Solution:
-
This compound is supplied as a concentrate (e.g., 40 mg/mL).[1]
-
Dose-finding studies are essential to determine the optimal and safe dose for mice. A starting point could be to estimate a dose based on body surface area conversion from the human dose, but this must be validated experimentally.
-
The final concentration and instillation volume will need to be determined. For mice, the bladder capacity is limited, and typical instillation volumes range from 50 to 100 µL.[13][14]
-
The this compound concentrate should be diluted with sterile 0.9% Sodium Chloride to the desired final concentration for instillation.
Instillation Procedure:
-
Anesthesia and Catheterization: Anesthetize the tumor-bearing mouse and perform bladder catheterization as described previously. Ensure the bladder is completely empty.
-
This compound Instillation: Slowly instill the prepared this compound solution (e.g., 50-100 µL) into the bladder.
-
Retention: Maintain the this compound solution in the bladder for a predetermined duration. In clinical use, the retention time is 2 hours.[7] This may need to be adjusted for preclinical models and can be achieved by keeping the animal under anesthesia with the catheter in place.
-
Post-instillation: After the retention period, the bladder can be emptied by gentle abdominal pressure.
-
Treatment Schedule: The clinical protocol for this compound is once weekly for six weeks.[8] A similar schedule can be adapted for preclinical studies, but the frequency and duration should be optimized based on efficacy and toxicity.
-
Monitoring and Endpoints: Monitor the animals for signs of toxicity (e.g., weight loss, hematuria, behavioral changes). Therapeutic efficacy can be assessed by monitoring tumor size (ultrasound or bioluminescence), and upon study completion, by measuring tumor weight and performing histological analysis of the bladder.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the key signaling pathway targeted by this compound.
Caption: this compound's mechanism of action in cancer cells.
Experimental Workflow for Preclinical Evaluation of Intravesical this compound
The diagram below outlines a typical experimental workflow for assessing the efficacy of intravesical this compound in a murine orthotopic bladder cancer model.
Caption: A typical experimental workflow for preclinical studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Methods to assess anticancer immune responses in orthotopic bladder carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel intravesical therapeutics in the treatment of non-muscle invasive bladder cancer: Horizon scanning [frontiersin.org]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Professional Patient Advice) - Drugs.com [drugs.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. This compound (intravesical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. drugs.com [drugs.com]
- 9. Efficacy and safety of this compound for the treatment of Bacillus Calmette-Guerin refractory carcinoma in situ of the bladder. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of intravesical this compound in clinical practice for treatment of nonmuscle-invasive bladder cancer, including carcinoma in situ of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved mouse orthotopic bladder cancer model exhibiting progression and treatment response characteristics of human recurrent bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a murine intravesical orthotopic human bladder cancer (mio-hBC) model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Orthotopic Model of Murine Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Orthotopic Bladder Cancer Model for Gene Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Valrubicin Testing in a BCG-Refractory Bladder Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillus Calmette-Guérin (BCG) immunotherapy is the standard of care for high-risk non-muscle invasive bladder cancer (NMIBC). However, a significant portion of patients experience disease recurrence or progression, a condition known as BCG-refractory bladder cancer. For these patients, treatment options are limited, and radical cystectomy is often recommended. Valrubicin, an anthracycline topoisomerase inhibitor, is an FDA-approved intravesical therapy for BCG-refractory carcinoma in situ (CIS) of the bladder for patients who are not candidates for immediate cystectomy.[1][2]
These application notes provide a detailed framework for establishing both in vitro and in vivo models of BCG-refractory bladder cancer and protocols for evaluating the efficacy of this compound in these models. The aim is to offer a reproducible and relevant preclinical platform to investigate novel therapeutic strategies and to better understand the mechanisms of BCG resistance and this compound's action.
Mechanism of Action: BCG and this compound
BCG Immunotherapy: The precise mechanism of BCG is not fully elucidated but is understood to involve a complex interplay of direct and indirect effects on cancer cells. It is believed that BCG attaches to the urothelium, is internalized by both cancer cells and antigen-presenting cells, and initiates a localized inflammatory and immune response. This leads to the recruitment and activation of various immune cells, including T-lymphocytes and natural killer cells, which in turn mediate the destruction of tumor cells.
This compound: this compound is a semisynthetic analog of doxorubicin.[3] Its primary mechanism of action is the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair.[4][5] This inhibition leads to DNA damage, chromosomal aberrations, and cell cycle arrest, ultimately inducing apoptosis in cancer cells.[4][6] this compound is administered directly into the bladder (intravesically) to maximize its local effect on bladder cancer cells while minimizing systemic toxicity.[3]
Signaling Pathways in BCG Resistance and this compound Action
The development of BCG resistance is a multifactorial process involving alterations in various signaling pathways. One key mechanism is the upregulation of immune checkpoint proteins, such as PD-L1, on tumor cells, which can suppress the anti-tumor T-cell response induced by BCG. Additionally, alterations in pathways such as the PI3K/AKT/mTOR and Ras/Raf/MEK/MAPK have been implicated in bladder cancer progression and may contribute to therapeutic resistance.[7] Androgen receptor (AR) signaling has also been shown to potentially impair the efficacy of BCG immunotherapy.[6]
This compound's cytotoxic effects are primarily mediated through the DNA damage response pathway. By inhibiting topoisomerase II, this compound creates DNA strand breaks, which activate cell cycle checkpoints and apoptotic signaling cascades.
Caption: Signaling pathways in BCG resistance and this compound action.
Experimental Protocols
Protocol 1: Establishment of an In Vitro BCG-Refractory Bladder Cancer Model
This protocol describes the generation of a BCG-resistant bladder cancer cell line through continuous exposure to BCG.
Materials:
-
Human bladder cancer cell line (e.g., T24, RT4)
-
Bacillus Calmette-Guérin (BCG), Connaught strain
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture the parental bladder cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Initial BCG Exposure: Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight. The following day, replace the medium with fresh medium containing a sub-lethal concentration of BCG (to be determined empirically, starting with a low multiplicity of infection, e.g., 10:1 BCG to cells).
-
Continuous Culture: Culture the cells in the presence of BCG, changing the medium every 2-3 days. Passage the cells when they reach 80-90% confluency.
-
Dose Escalation: Gradually increase the concentration of BCG in the culture medium over several weeks to months. This selects for a population of cells that can survive and proliferate in the presence of higher BCG concentrations.
-
Confirmation of Resistance:
-
Cell Viability Assay (MTT): Compare the viability of the parental and putative BCG-resistant cell lines after treatment with various concentrations of BCG for 48-72 hours. A significant increase in the IC50 value for the adapted cell line indicates resistance.
-
Apoptosis Assay (Annexin V/PI Staining): Assess the level of apoptosis in parental and resistant cells following BCG treatment using flow cytometry. Resistant cells should exhibit a lower percentage of apoptotic cells.
-
-
Cryopreservation: Once resistance is confirmed, expand the BCG-resistant cell line and cryopreserve aliquots for future experiments.
Protocol 2: Establishment of an In Vivo Orthotopic BCG-Refractory Bladder Cancer Model
This protocol details the creation of a BCG-refractory bladder cancer model in mice.
Caption: Workflow for establishing and treating an in vivo BCG-refractory model.
Materials:
-
6-8 week old female C57BL/6 or C3H/He mice
-
Murine bladder cancer cell line (e.g., MB49 or MBT-2)
-
BCG, Connaught strain
-
This compound
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
24-gauge Teflon intravenous catheter
-
Poly-L-lysine or electrocautery unit with a platinum wire
-
Bioluminescence or ultrasound imaging system
Procedure:
-
Orthotopic Tumor Implantation:
-
Anesthetize the mouse.
-
Insert a 24-gauge catheter through the urethra into the bladder and drain the urine.
-
To enhance tumor cell adhesion, briefly injure the bladder wall by either instilling 50 µL of 0.1 mg/mL poly-L-lysine for 10 minutes or by gentle electrocauterization.
-
Instill 1 x 10^6 murine bladder cancer cells in 50 µL of PBS into the bladder.
-
Maintain the animal in a position that facilitates cell retention in the bladder for at least 1 hour.
-
-
Tumor Establishment: Allow the tumors to establish for 7 days. Confirm tumor engraftment and monitor growth using bioluminescence or ultrasound imaging.
-
BCG Treatment to Induce Refractoriness:
-
Induction Phase: Administer intravesical BCG (e.g., 1 x 10^7 CFU in 50 µL PBS) once a week for 6 weeks.
-
Maintenance Phase: Following the induction phase, administer BCG every two weeks for two additional doses.
-
-
Confirmation of BCG Refractoriness: Continue to monitor tumor growth. Mice with tumors that continue to grow despite BCG therapy are considered BCG-refractory. A control group receiving PBS instead of BCG should show significantly larger tumors.
-
Randomization: Randomize the BCG-refractory tumor-bearing mice into treatment and control groups.
Protocol 3: this compound Efficacy Testing
This protocol outlines the procedure for evaluating the efficacy of this compound in the established BCG-refractory models.
In Vitro Efficacy Testing:
Materials:
-
Parental and BCG-resistant bladder cancer cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both parental and BCG-resistant cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for this compound in both cell lines.
In Vivo Efficacy Testing:
Materials:
-
BCG-refractory tumor-bearing mice
-
This compound
-
Sterile PBS
-
24-gauge Teflon intravenous catheter
Procedure:
-
This compound Administration:
-
Prepare a solution of this compound in PBS. The clinical dose is 800 mg.[3][8] A scaled-down dose for mice should be determined, but a starting point could be in the range of 1-5 mg/kg.
-
Administer the this compound solution intravesically once a week for 6 weeks. The control group should receive intravesical PBS.
-
-
Monitoring and Endpoints:
-
Monitor tumor growth twice weekly using bioluminescence or ultrasound imaging.
-
Record animal body weight and monitor for any signs of toxicity.
-
The primary endpoint is tumor growth inhibition. Secondary endpoints can include overall survival.
-
-
Data Analysis: Compare the tumor growth rates and survival curves between the this compound-treated and control groups.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Efficacy of this compound
| Cell Line | IC50 of BCG (CFU/mL) | IC50 of this compound (µM) |
| Parental | ||
| BCG-Resistant |
Table 2: In Vivo Efficacy of this compound in BCG-Refractory Orthotopic Model
| Treatment Group | Average Tumor Volume at Day X (mm³) | Percent Tumor Growth Inhibition | Median Survival (days) |
| Control (PBS) | N/A | ||
| This compound |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for establishing and utilizing BCG-refractory bladder cancer models for the preclinical evaluation of this compound. These models are essential tools for understanding the mechanisms of BCG resistance, identifying potential biomarkers of response to this compound, and for the development and testing of novel therapeutic agents for this challenging patient population. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data to advance the field of bladder cancer research.
References
- 1. Establishment of an optimized orthotopic bladder cancer model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravesical this compound in patients with bladder carcinoma in situ and contraindication to or failure after bacillus Calmette-Guérin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of intravesical Bacillus Calmette-Guérin therapy against tumor immune escape in an orthotopic model of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthotopic Mouse Models of Urinary Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Androgen Receptor Signaling in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Major Signaling Pathways of Bladder Cancer with Phytochemicals: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of intravesical this compound in clinical practice for treatment of nonmuscle-invasive bladder cancer, including carcinoma in situ of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Valrubicin Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of Valrubicin, a chemotherapeutic agent primarily used in the treatment of bladder cancer. The included assays are fundamental for determining cell viability and elucidating the drug's mechanism of action in cancer cell lines.
Introduction to this compound
This compound (N-trifluoroacetyladriamycin-14-valerate) is a semisynthetic analog of doxorubicin (B1662922).[1][2] Its primary use is the intravesical therapy of Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ (CIS) of the urinary bladder.[1] this compound's mechanism of action is multifaceted, involving several key cellular processes that ultimately lead to cancer cell death.[3]
The core mechanisms of this compound's action include:
-
DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix, disrupting the normal structure of DNA and hindering essential processes like replication and transcription.[3]
-
Topoisomerase II Inhibition: It inhibits topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to DNA strand breaks and triggers programmed cell death (apoptosis).[3][4]
-
Generation of Reactive Oxygen Species (ROS): this compound can induce the production of ROS, which are highly reactive molecules that cause damage to cellular components, including DNA, proteins, and lipids.[3]
-
Induction of Apoptosis and Cell Cycle Arrest: The culmination of these actions is the induction of apoptosis and arrest of the cell cycle in the G2 phase.[4][5]
Data Presentation: this compound Efficacy in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for this compound in various cancer cell lines. It is important to note that direct IC50 values for this compound in a comprehensive panel of bladder cancer cell lines are not extensively reported in publicly available literature. Therefore, data for other anthracyclines and relevant bladder cancer cell lines are included for comparative purposes.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| P388 | Leukemia | Doxorubicin (this compound analog) | 0.50 ± 0.16 (S phase) | [6] |
| P388 | Leukemia | Doxorubicin (this compound analog) | 1.64 ± 0.12 (Asynchronized) | [6] |
| T24 | Bladder Cancer | Doxorubicin | 10.93 (chemoresistant line) | [7] |
| T24 | Bladder Cancer | Cisplatin | 58.04 (chemoresistant line) | [7] |
| J82 | Bladder Cancer | Doxorubicin, AD 312, AD 198 | Data available, specific values not listed | [8] |
| UM-UC-3 | Bladder Cancer | Doxorubicin, AD 312, AD 198 | Data available, specific values not listed | [8] |
| RT4 | Bladder Cancer | Doxorubicin, AD 312, AD 198 | Data available, specific values not listed | [8] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Bladder cancer cell lines (e.g., T24, HT-1376, RT4, J82, UM-UC-3)
-
Complete cell culture medium (e.g., McCoy's 5A for T24, EMEM for HT-1376)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count adherent cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[9]
-
-
Drug Treatment:
-
Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Annexin V/PI Assay for Apoptosis Detection
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[4][11] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[11] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Bladder cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period. Include an untreated control.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the cells by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Visualizations: Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
Caption: Overview of this compound's multifaceted mechanism of action.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for evaluating this compound's efficacy in vitro.
This compound-Induced Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway activated by this compound.
This compound-Induced G2/M Cell Cycle Arrest
Caption: Signaling cascade leading to G2/M arrest by this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. abmole.com [abmole.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound (Professional Patient Advice) - Drugs.com [drugs.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Cell cycle-dependent cytotoxicity, G2/M phase arrest, and disruption of p34cdc2/cyclin B1 activity induced by doxorubicin in synchronized P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Application Notes and Protocols: In Vivo Animal Models for Valrubicin Bladder Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of in vivo animal models in the preclinical evaluation of Valrubicin for bladder cancer. Detailed protocols for establishing and utilizing these models are included, along with data presentation guidelines and visualizations of key biological and experimental processes.
Introduction
This compound (marketed as Valstar) is an anthracycline chemotherapeutic agent approved by the U.S. Food and Drug Administration (FDA) for the treatment of Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ (CIS) of the bladder in patients for whom immediate cystectomy is not a viable option.[1][2] It is administered directly into the bladder (intravesically), which allows for targeted therapy while minimizing systemic side effects.[3][4] Preclinical evaluation of this compound and novel formulations or combination therapies requires robust animal models that can accurately recapitulate the pathophysiology of human bladder cancer.
Mechanism of Action of this compound
This compound's primary mechanism of action involves the disruption of DNA processes within cancer cells. As an anthracycline derivative, it exerts its cytotoxic effects through several key actions:
-
DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[5]
-
Topoisomerase II Inhibition: The drug inhibits topoisomerase II, a critical enzyme responsible for managing DNA tangles and supercoiling during replication. This inhibition leads to DNA strand breaks and triggers programmed cell death (apoptosis).[3][5][6]
-
Generation of Free Radicals: this compound can induce the formation of reactive oxygen species (ROS), which cause oxidative damage to DNA, proteins, and lipids, further contributing to cell death.[5]
-
Induction of Apoptosis: The cumulative cellular damage caused by DNA intercalation, enzyme inhibition, and oxidative stress culminates in the activation of the apoptotic pathway, leading to the elimination of cancer cells.[5]
Signaling Pathway of this compound
The following diagram illustrates the molecular mechanism of this compound leading to cancer cell death.
Caption: this compound's mechanism includes cellular uptake followed by DNA intercalation, topoisomerase II inhibition, and ROS generation, leading to apoptosis.
In Vivo Animal Models for Bladder Cancer Research
The choice of an animal model is critical for preclinical studies. The most common models for bladder cancer can be broadly categorized as xenografts (human tumors in immunodeficient mice) and syngeneic models (mouse tumors in immunocompetent mice).[7][8]
-
Orthotopic Xenograft Models: These are highly relevant as human bladder cancer cells are implanted directly into the bladder of an immunodeficient mouse (e.g., athymic nude mouse).[7][9] This allows the tumor to grow in its native microenvironment, which is crucial for studying intravesical therapies like this compound. These models can mimic superficial tumor growth and progression.[7]
-
Subcutaneous Xenograft Models: In this model, tumor cells are injected under the skin of the mouse.[10] While simpler to establish and monitor, they do not replicate the unique environment of the bladder and are less suitable for evaluating intravesically administered drugs.
-
Patient-Derived Xenograft (PDX) Models: These involve implanting tumor fragments directly from a patient into an immunodeficient mouse.[11] PDX models are known to better retain the genetic and histological characteristics of the original human tumor, making them valuable for translational research.
Experimental Protocols
Protocol 1: Orthotopic Bladder Cancer Mouse Model for this compound Efficacy Studies
This protocol describes the establishment of a human bladder cancer orthotopic xenograft model using the UM-UC-3 cell line and subsequent treatment with intravesical this compound.
Materials:
-
Cell Line: Human bladder carcinoma cell line (e.g., UM-UC-3), optionally transfected with luciferase for bioluminescent imaging.
-
Animals: Female athymic nude mice, 6-8 weeks old.
-
Reagents: this compound solution (40 mg/mL), Phosphate-Buffered Saline (PBS), Matrigel, Poly-L-lysine or Trypsin solution, Anesthetic (e.g., Isoflurane).
-
Equipment: 24-gauge catheter, 1 mL syringes, bioluminescent imaging system (e.g., IVIS).
Methodology:
-
Cell Preparation: Culture UM-UC-3 cells under standard conditions. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.[9] Keep the cell suspension on ice.
-
Animal Anesthesia and Catheterization:
-
Anesthetize the mouse using Isoflurane.
-
Place the mouse in a supine position. Gently press the lower abdomen to void the bladder of residual urine.[12]
-
Carefully insert a 24-gauge catheter through the urethra into the bladder.
-
-
Bladder Pre-treatment (for improved cell adhesion):
-
Instill 50 µL of a pre-treatment solution (e.g., 0.1 mg/mL Poly-L-lysine) into the bladder through the catheter.[7]
-
Retain the solution in the bladder for 15-20 minutes.
-
Empty the bladder by gentle abdominal pressure before instilling tumor cells.
-
-
Tumor Cell Implantation:
-
Slowly instill 50 µL of the prepared cell suspension (containing 0.5 x 10⁶ cells) into the bladder via the catheter.
-
To prevent leakage, the urethral orifice can be gently clamped for a short period, and the mouse can be rotated to ensure even distribution of cells.
-
After instillation, remove the catheter and allow the mouse to recover.
-
-
Tumor Growth Monitoring:
-
Monitor tumor engraftment and growth weekly using bioluminescent imaging (if using luciferase-tagged cells) or micro-ultrasound.[7]
-
Tumors typically become established within 7-14 days.
-
-
This compound Administration:
-
Once tumors reach a predetermined size (e.g., detectable bioluminescent signal), randomize mice into treatment and control groups.[10]
-
The standard clinical protocol involves weekly instillations for six weeks.[1][4]
-
For each treatment, anesthetize the mouse and catheterize the bladder as described above.
-
Treatment Group: Instill a clinically relevant dose of this compound (e.g., a scaled-down equivalent of the 800 mg human dose) in an appropriate volume (e.g., 75-100 µL).
-
Control Group: Instill the vehicle solution (e.g., PBS) in the same volume.
-
Retain the solution in the bladder for 1-2 hours by maintaining anesthesia.
-
-
Efficacy Evaluation and Endpoint Analysis:
-
Continue to monitor tumor burden weekly via imaging.
-
Monitor animal health, including body weight and clinical signs of distress.
-
At the end of the study (e.g., after 6 weeks of treatment or when humane endpoints are reached), euthanize the mice.
-
Harvest the bladders, measure their weight, and process them for histopathological analysis (H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental workflow for a preclinical this compound study using an orthotopic model.
Caption: Workflow for preclinical this compound efficacy testing in an orthotopic bladder cancer mouse model.
Data Presentation
Quantitative data from in vivo studies should be summarized in clear, structured tables to facilitate comparison between treatment and control groups. While specific preclinical data for this compound is not abundant in publicly available literature, the following tables present clinical efficacy data and a template for presenting potential preclinical findings.
Table 1: Summary of Clinical Efficacy of Intravesical this compound in BCG-Refractory Carcinoma in situ
This table summarizes key efficacy endpoints from clinical trials of this compound in patients with BCG-refractory CIS.
| Endpoint | Study / Population | Result | Citation |
| Complete Response Rate | Pivotal Phase III Study (N=90) | 21% at 6 months | [13][14] |
| Event-Free Survival (EFS) | Retrospective Study (N=113) | 51.6% at 3 months | [15] |
| 30.4% at 6 months | [15] | ||
| 16.4% at 12 months | [15] | ||
| Median Time to Event | Retrospective Study (N=113) | 3.5 months | [15] |
Table 2: Representative Template for Preclinical Efficacy Data of this compound in an Orthotopic Bladder Cancer Model
This table serves as a template for presenting data from an in vivo study as described in Protocol 1.
| Parameter | Vehicle Control Group (n=10) | This compound Treatment Group (n=10) | P-value |
| Tumor Take Rate (%) | 100% (10/10) | 100% (10/10) | N/A |
| Final Tumor Weight (mg, Mean ± SD) | e.g., 250 ± 55 | e.g., 110 ± 40 | e.g., <0.01 |
| Tumor Growth Inhibition (%) | N/A | e.g., 56% | N/A |
| Complete Response Rate (%) | 0% (0/10) | e.g., 20% (2/10) | e.g., 0.04 |
| Median Survival (Days) | e.g., 45 | e.g., 68 | e.g., <0.05 |
| Final Average Body Weight (g, Mean ± SD) | e.g., 20.5 ± 1.2 | e.g., 19.8 ± 1.5 | e.g., >0.05 (NS) |
Note: Data in this table is illustrative and intended to serve as a template for reporting actual experimental results.
References
- 1. Valstar (this compound) for bladder cancer | MyBladderCancerTeam [mybladdercancerteam.com]
- 2. Intravesical this compound in the treatment of carcinoma in situ of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. beatcancer.eu [beatcancer.eu]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. Development of a murine intravesical orthotopic human bladder cancer (mio-hBC) model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights from animal models of bladder cancer: recent advances, challenges, and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved mouse orthotopic bladder cancer model exhibiting progression and treatment response characteristics of human recurrent bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 11. Patient-derived bladder cancer xenografts in the preclinical development of novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Efficacy and safety of this compound for the treatment of Bacillus Calmette-Guerin refractory carcinoma in situ of the bladder. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of this compound for the treatment of Bacillus Calmette-Guerin refractory carcinoma in situ of the bladder. The this compound Study Group. | Semantic Scholar [semanticscholar.org]
- 15. Use of intravesical this compound in clinical practice for treatment of nonmuscle-invasive bladder cancer, including carcinoma in situ of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
Valrubicin: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of valrubicin in in vitro cell culture experiments. This compound, a semisynthetic analog of doxorubicin, is an antineoplastic agent approved for the intravesical treatment of Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ of the urinary bladder.[1] Its lipophilic nature allows for rapid cell penetration.[2] This document outlines the mechanism of action, recommended concentration ranges, and detailed protocols for assessing its cytotoxic and apoptotic effects on cancer cells.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted approach, primarily by interfering with nucleic acid metabolism.[1][3] Key mechanisms include:
-
DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix, disrupting its structure and inhibiting essential cellular processes like DNA replication and transcription.[4][5]
-
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is crucial for resolving DNA tangles during replication. This inhibition leads to DNA strand breaks and ultimately triggers programmed cell death (apoptosis).[4][5][6]
-
Generation of Reactive Oxygen Species (ROS): this compound can induce the production of ROS, which are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids, further contributing to cell death.[4]
-
Protein Kinase C (PKC) Inhibition: this compound has been shown to inhibit PKC, a key enzyme in cellular signal transduction pathways that regulate cell growth and differentiation.[6]
-
Cell Cycle Arrest: The cellular damage induced by this compound leads to the arrest of the cell cycle, primarily in the G2 phase, preventing cancer cells from dividing and proliferating.[3][6]
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The following table summarizes the reported IC50 values for this compound in various cancer cell lines. It is important to note that these values can vary depending on the cell line, exposure time, and the specific assay used.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay |
| UMSCC5 | Squamous Cell Carcinoma | 8.24 ± 1.60 | Not Specified | Colony Formation |
| UMSCC5/CDDP | Squamous Cell Carcinoma | 15.90 ± 0.90 | Not Specified | Colony Formation |
| UMSCC10b | Squamous Cell Carcinoma | 10.50 ± 2.39 | Not Specified | Colony Formation |
| TPA-induced PKC Activation | - (Cell-free assay) | 0.85 | Not Specified | - |
| PDBu-activated PKC | - (Cell-free assay) | 1.25 | Not Specified | - |
Data sourced from MedchemExpress.[7]
Experimental Protocols
Preparation of this compound Stock Solution
This compound is highly lipophilic and soluble in solvents like DMSO, ethanol (B145695), and methanol, but relatively insoluble in water.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into single-use, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound for the desired time, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after this compound treatment.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice or store at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
References
- 1. Valstar (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. This compound | C34H36F3NO13 | CID 454216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Techniques for Measuring Valrubicin Uptake in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques for quantifying the uptake of Valrubicin, a key chemotherapeutic agent, into cancer cells. Understanding the dynamics of this compound accumulation within tumor cells is critical for evaluating drug efficacy, investigating mechanisms of resistance, and developing novel drug delivery systems. This document offers detailed protocols for the principal methods employed in this analysis: fluorescence microscopy, flow cytometry, and high-performance liquid chromatography (HPLC).
Introduction to this compound and Its Cellular Uptake
This compound (N-trifluoroacetyladriamycin-14-valerate) is an anthracycline derivative and a prodrug of doxorubicin (B1662922). It is primarily used for the intravesical treatment of Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ of the bladder.[1][2][3] Its therapeutic effect is dependent on its ability to penetrate the bladder wall and be absorbed by cancer cells.[4][5] The lipophilic nature of this compound facilitates its incorporation into cell membranes and subsequent intracellular accumulation.[6] Inside the cell, this compound exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell cycle arrest.[1]
The efficiency of this compound uptake can be influenced by various factors, including the drug formulation, the cancer cell type, and the expression of drug transporters. Therefore, accurate and reliable methods to measure its intracellular concentration are essential for preclinical and clinical research.
Quantitative Data Summary
The following table summarizes quantitative data related to this compound's efficacy and uptake, as reported in the literature. This data can serve as a reference for expected outcomes and for comparing the performance of different drug formulations.
| Cancer Cell Line | Drug Formulation | IC50 Value | Measurement Technique | Reference |
| PC-3 (Prostate) | rHDL/AD-32 | 1.8 times lower than free AD-32 | Not Specified | [7][8] |
| SKOV-3 (Ovarian) | rHDL/AD-32 | 2.6 times lower than free AD-32 | Not Specified | [7][8] |
| OVCAR8 (Ovarian) | This compound | Potent Inhibitor (Specific IC50 not provided) | WST-1 Assay | [9] |
| SKOV3 (Ovarian) | This compound | Potent Inhibitor (Specific IC50 not provided) | WST-1 Assay | [9] |
| A2780 (Ovarian) | This compound | Potent Inhibitor (Specific IC50 not provided) | WST-1 Assay | [9] |
| BALL-1 (B-cell ALL) | Val-ILs-αCD19 | 1000 particles/cell | XTT Assay | [6] |
Note: AD-32 is another name for this compound. rHDL refers to reconstituted high-density lipoprotein, a type of nanoparticle used for drug delivery. Val-ILs-αCD19 refers to this compound-loaded immunoliposomes targeting the CD19 antigen.
Experimental Protocols
This section provides detailed, step-by-step protocols for three key methods to measure this compound uptake in cancer cells.
Protocol 1: Visualization of this compound Uptake by Confocal Fluorescence Microscopy
This protocol describes a method to visualize the intracellular localization of this compound, leveraging its intrinsic fluorescent properties.[10]
Principle: this compound is an autofluorescent molecule that can be excited by specific wavelengths of light, and its emission can be detected using a confocal microscope. This allows for high-resolution imaging of its subcellular distribution.
Materials:
-
Cancer cell line of interest (e.g., PC-3)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% penicillin-streptomycin)
-
6-well tissue culture plates with sterile glass coverslips
-
This compound solution (e.g., 10 μg/ml in culture medium)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Antifade mounting medium with DAPI (4',6-diamidino-2-phenylindole)
-
Confocal microscope with appropriate laser lines and filters
Procedure:
-
Cell Seeding: Seed the cancer cells onto sterile glass coverslips placed in 6-well plates. Culture the cells at 37°C in a 5% CO₂ incubator until they reach sub-confluent levels.
-
Drug Treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 10 μg/ml). Incubate for the desired time period (e.g., 2, 4, 6 hours).
-
Washing: After incubation, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove extracellular this compound.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium containing DAPI. DAPI will stain the cell nuclei, providing a reference for subcellular localization.
-
Imaging: Visualize the slides using a confocal microscope. Use an appropriate laser line for this compound excitation (e.g., 488 nm) and collect the emission at the corresponding wavelength (e.g., 550-650 nm). Capture images of both this compound fluorescence and DAPI fluorescence.
Expected Results: Confocal images will show the intracellular accumulation and distribution of this compound. The red fluorescence of this compound can be observed in different cellular compartments, such as the cytoplasm and nucleus.
Workflow Diagram:
Workflow for visualizing this compound uptake by confocal microscopy.
Protocol 2: Quantitative Analysis of this compound Uptake by Flow Cytometry
This protocol provides a quantitative method to measure the mean intracellular fluorescence of this compound in a large population of cells.
Principle: Similar to microscopy, this technique utilizes the autofluorescence of this compound. A flow cytometer passes individual cells through a laser beam and measures the fluorescence emitted by each cell. The intensity of the fluorescence is proportional to the amount of intracellular this compound.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 12-well tissue culture plates
-
This compound solution at various concentrations
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and culture until they reach approximately 80% confluency.
-
Drug Treatment: Treat the cells with different concentrations of this compound for various time points. Include an untreated control group.
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS. Detach the cells using Trypsin-EDTA.
-
Cell Collection: Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
Washing: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. Repeat this washing step twice to ensure the removal of extracellular this compound.
-
Flow Cytometric Analysis: Analyze the cells on a flow cytometer. Excite the cells with a blue laser (488 nm) and collect the emission in the appropriate channel (e.g., PE-Texas Red or a similar channel with a bandpass filter around 585/42 nm).[12]
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Analyze the mean fluorescence intensity (MFI) of the this compound-treated cells and compare it to the untreated control.
Expected Results: The MFI will be proportional to the intracellular this compound concentration. This allows for a quantitative comparison of drug uptake under different conditions (e.g., different drug concentrations, time points, or in the presence of uptake inhibitors).
Workflow Diagram:
Workflow for quantitative analysis of this compound uptake by flow cytometry.
Protocol 3: Quantification of Intracellular this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a highly sensitive and specific method to quantify the absolute amount of this compound within cancer cells.
Principle: HPLC separates compounds in a mixture based on their interaction with a stationary phase. After cell lysis and extraction, the intracellular this compound is separated from other cellular components and quantified by a detector (e.g., UV-Vis or fluorescence).[13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Culture dishes or flasks
-
This compound solution
-
PBS
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Water (HPLC grade)
-
Formic acid or other mobile phase modifiers
-
HPLC system with a C18 column and a suitable detector
-
This compound standard for calibration curve
Procedure:
-
Cell Culture and Treatment: Culture a known number of cells and treat them with this compound as described in the previous protocols.
-
Cell Harvesting and Lysis:
-
Wash the cells thoroughly with ice-cold PBS.
-
Lyse the cells directly in the culture dish by adding a known volume of lysis buffer.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay or a similar method. This will be used for normalization.
-
Drug Extraction:
-
To the cell lysate, add an equal volume of cold acetonitrile or methanol to precipitate the proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted this compound.
-
-
HPLC Analysis:
-
Inject a known volume of the supernatant into the HPLC system.
-
Use a C18 reverse-phase column.
-
The mobile phase can be a gradient of acetonitrile and water with a modifier like formic acid. A specific method for this compound analysis uses an isocratic elution with a mixture of 0.015 mol/L phosphoric acid solution and acetonitrile (43:57) at a flow rate of 1.5 ml/min, with UV detection at 210 nm.[13]
-
Detect this compound based on its retention time, which is determined by running a this compound standard.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of this compound.
-
Calculate the concentration of this compound in the cell extract based on the peak area from the HPLC chromatogram and the standard curve.
-
Normalize the amount of this compound to the total protein content of the sample (e.g., ng of this compound per mg of protein).
-
Expected Results: This method provides a precise quantification of the intracellular this compound concentration, allowing for accurate comparisons between different experimental conditions.
Workflow Diagram:
Workflow for quantifying intracellular this compound by HPLC.
Conclusion
The choice of method for measuring this compound uptake depends on the specific research question. Confocal microscopy provides valuable qualitative information on the subcellular localization of the drug. Flow cytometry offers a high-throughput method for quantitative analysis of a large cell population. HPLC provides the most accurate and sensitive quantification of intracellular drug concentration. By employing these techniques, researchers can gain a comprehensive understanding of this compound's cellular pharmacokinetics, which is crucial for optimizing its therapeutic use and developing more effective cancer treatments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Bladder cancer - Wikipedia [en.wikipedia.org]
- 3. Efficacy and safety of this compound for the treatment of Bacillus Calmette-Guerin refractory carcinoma in situ of the bladder. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA-binding studies of this compound as a chemotherapy drug using spectroscopy and electrochemical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound-loaded immunoliposomes for specific vesicle-mediated cell death in the treatment of hematological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced solubility and functionality of this compound (AD-32) against cancer cells upon encapsulation into biocompatible nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Repurposing this compound as a Potent Inhibitor of Ovarian Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photophysical characterization of anticancer drug this compound in rHDL nanoparticles and its use as an imaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometric analysis of doxorubicin accumulation in cells from human and rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of intracellular doxorubicin and its metabolites by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Valrubicin: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and storage of Valrubicin for laboratory use. The included protocols offer standardized procedures for handling, stability testing, and analysis of this cytotoxic agent.
Product Information
This compound (N-trifluoroacetyladriamycin-14-valerate) is a semisynthetic analog of the anthracycline doxorubicin (B1662922). It is a highly lipophilic, orange or orange-red powder. Its cytotoxic effects are attributed to the inhibition of DNA topoisomerase II, leading to extensive chromosomal damage and arrest of the cell cycle in the G2 phase.[1][2]
Chemical Structure:
Molecular Formula: C₃₄H₃₆F₃NO₁₃[2]
Molecular Weight: 723.65 g/mol [2]
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel.
Storage of Intact Vials:
-
Store intact vials of this compound solution at 2°C to 8°C (36°F to 46°F).[2]
-
Do not freeze. [2]
-
Store vials in the original carton to protect from light.
Handling Precautions:
-
This compound is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
-
All handling of the concentrated solution should be performed in a certified biological safety cabinet or a chemical fume hood.
-
Spills should be cleaned immediately with undiluted chlorine bleach.[2]
Reconstitution and Dilution:
-
Vials should be allowed to warm slowly to room temperature before use. Do not heat.[2]
-
At temperatures below 4°C, a waxy precipitate of the excipient, polyoxyl castor oil, may form. This should resolve by warming the vial in hand until the solution is clear. Do not use if particulate matter persists.[2]
-
For experimental use, this compound can be diluted in a suitable solvent. For intravesical administration, it is diluted with 0.9% Sodium Chloride Injection, USP.[2]
-
Use non-PVC containers and tubing (e.g., glass, polypropylene, or polyolefin) to prevent leaching of DEHP (di(2-ethylhexyl) phthalate) from PVC materials. [2]
Stability Profile
The stability of this compound is influenced by temperature, pH, and light.
Temperature Stability
This compound exhibits temperature-dependent degradation.
Table 1: Temperature Stability of this compound
| Temperature | Storage Duration | Degradation (%) | Reference |
| 4°C | 1 month | 5.14 ± 0.19 | [3] |
| 25°C | 1 month | 15.15 ± 0.23 | [3] |
| 50°C | 1 month | 40.10 ± 0.22 | [3] |
| Diluted in 0.9% NaCl | 12 hours | Stable (not quantified) | [4] |
pH Stability
Table 2: Expected pH Stability of this compound (inferred from Doxorubicin data)
| pH | Condition | Expected Stability | Reference (for Doxorubicin) |
| 4.6 | Buffered Urine | Stable | [5] |
| 5.4 | Natural Urine | Stable | [5] |
| 8.1 | Alkaline Urine | Biphasic degradation | [5] |
Photostability
As an anthracycline, this compound is sensitive to light. Exposure to UV and visible light can lead to degradation. Therefore, it is essential to protect this compound solutions from light during storage and handling.
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the determination of this compound and its degradation products.[1]
4.1.1. Chromatographic Conditions
-
Column: Shimadzu Shim-pack VP-ODS (4.6mm x 150mm, 5µm) or equivalent C18 column.[1]
-
Mobile Phase: 0.015 mol/L phosphoric acid solution : acetonitrile (B52724) (43:57, v/v).[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Detection Wavelength: 210 nm.[1]
-
Column Temperature: 35°C.[1]
-
Injection Volume: 20 µL.
4.1.2. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL. Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1, 5, 10, 20, 50 µg/mL) to generate a calibration curve.
-
Sample Solution: Dilute the this compound sample to be tested with the mobile phase to a final concentration within the calibration range.
4.1.3. Forced Degradation Studies
To assess the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a this compound solution.
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the this compound stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8][9][10] A control sample should be wrapped in aluminum foil to protect it from light.
4.1.4. Analysis
Inject the prepared standards and stressed samples into the HPLC system. The peak area of this compound and any degradation products should be recorded. The percentage of degradation can be calculated using the following formula:
% Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100
Protocol for Photostability Testing (ICH Q1B)
This protocol outlines the procedure for assessing the photostability of this compound as per ICH Q1B guidelines.[6][7][8][9][10]
4.2.1. Sample Preparation
-
Prepare a solution of this compound in a suitable solvent (e.g., mobile phase from the HPLC method) in a chemically inert, transparent container.
-
Prepare a control sample by wrapping an identical container with the this compound solution in aluminum foil.
4.2.2. Light Exposure
-
Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7][8][9][10]
-
Place the control sample alongside the exposed sample.
4.2.3. Analysis
-
After exposure, analyze both the exposed and control samples using the stability-indicating HPLC method described in section 4.1.
-
Compare the chromatograms of the exposed and control samples to identify any degradation products and quantify the loss of this compound.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase II, which leads to DNA damage and subsequent cell cycle arrest at the G2/M checkpoint, ultimately inducing apoptosis.
Caption: this compound's mechanism of action.
Experimental Workflow for Stability Testing
The following diagram illustrates the workflow for conducting a comprehensive stability study of this compound.
Caption: Workflow for this compound stability testing.
Potential Degradation Pathway
Based on forced degradation studies of the related anthracycline doxorubicin, the primary degradation pathways for this compound are expected to involve hydrolysis of the glycosidic bond and the valerate (B167501) ester, as well as oxidative modifications to the anthracycline core.
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Host-guest complexes of cucurbituril with the neutral guest this compound: an experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d1skd172ik98el.cloudfront.net [d1skd172ik98el.cloudfront.net]
- 5. Effect of urine pH on the stability of doxorubicin and its recovery from bladder instillations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 10. ikev.org [ikev.org]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Valrubicin
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Valrubicin, a semisynthetic analog of doxorubicin, is an antineoplastic agent primarily used for the intravesical treatment of Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ of the bladder. Its mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme critical for DNA replication and repair. This interference leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA strand breaks and subsequent cell cycle arrest, primarily in the G2/M phase.[1][2] Additionally, this compound is known to inhibit Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways, including cell cycle progression.[3][4][5][6]
The induction of cell cycle arrest is a key mechanism by which many chemotherapeutic agents exert their cytotoxic effects. By halting the progression of the cell cycle, these drugs can prevent the proliferation of cancer cells and, in some cases, trigger apoptosis (programmed cell death). Flow cytometry is a powerful and widely used technique to analyze the distribution of cells within the different phases of the cell cycle (G0/G1, S, and G2/M). This is typically achieved by staining the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is then proportional to their DNA content, allowing for the quantification of the percentage of cells in each phase.
This document provides a detailed protocol for the analysis of this compound-induced cell cycle arrest in cancer cells using flow cytometry with propidium iodide staining.
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing the effect of this compound on the cell cycle distribution of a bladder cancer cell line (e.g., T24) over time. While specific experimental data for this compound was not found in the literature search, the data presented below is representative of the expected outcome based on its known mechanism of action and is modeled after similar studies with other G2/M arresting agents. For instance, a study on cucurbitacin E in T24 bladder cancer cells showed a time-dependent increase in the G2/M population, rising from 19.4% at baseline to 65.89% after 48 hours of treatment.[7]
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 65.2 | 20.5 | 14.3 |
| This compound (24h) | 40.1 | 15.7 | 44.2 |
| This compound (48h) | 25.8 | 10.3 | 63.9 |
Experimental Protocols
Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the steps for treating a cancer cell line with this compound and subsequently analyzing the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line (e.g., T24 human bladder cancer cells)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
Centrifuge
-
15 mL conical tubes
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment:
-
Seed the cancer cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach approximately 60-70% confluency.
-
Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 24 and 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Add an appropriate volume of Trypsin-EDTA to detach the cells.
-
Once detached, neutralize the trypsin with complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
-
Cell Fixation:
-
Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in the residual PBS by gentle vortexing to ensure a single-cell suspension.
-
While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several days if necessary.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet once with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to obtain better resolution of the G0/G1, S, and G2/M peaks.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to gate out doublets and debris and to analyze the cell cycle distribution. The DNA content will be represented by the fluorescence intensity of the propidium iodide.
-
Visualizations
Caption: this compound's signaling pathway to induce G2/M cell cycle arrest.
References
- 1. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein kinase C-mediated regulation of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C involvement in cell cycle modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of protein kinase C in G1 and G2/M phases of the cell cycle (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase C signaling and cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cucurbitacin E Induces G2/M Phase Arrest through STAT3/p53/p21 Signaling and Provokes Apoptosis via Fas/CD95 and Mitochondria-Dependent Pathways in Human Bladder Cancer T24 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Topoisomerase IIα Expression Following Valrubicin Treatment in Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valrubicin, an anthracycline derivative, is a chemotherapeutic agent utilized for the intravesical treatment of Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ (CIS) of the urinary bladder. Its primary mechanism of action involves the inhibition of topoisomerase II, a critical nuclear enzyme that plays a pivotal role in DNA replication, transcription, and chromosome segregation.[1][2][3] this compound and its metabolites interfere with the DNA breaking and re-ligation activity of topoisomerase II, leading to the accumulation of DNA strand breaks, extensive chromosomal damage, and subsequent cell cycle arrest in the G2 phase, ultimately inducing apoptosis in cancer cells.[1][2][3]
Topoisomerase IIα (TOP2A) is one of the two isoforms of this enzyme and its expression is closely linked to cell proliferation.[4][5][6] Elevated levels of TOP2A have been associated with more aggressive tumors and have been investigated as a potential prognostic marker in various cancers, including bladder cancer.[4][7][8] Furthermore, as the direct target of this compound, the expression level of TOP2A within tumor cells may influence the efficacy of the treatment. Therefore, the immunohistochemical (IHC) detection of TOP2A expression in bladder tumor specimens before and after this compound treatment can provide valuable insights into the drug's pharmacodynamic effects and potential mechanisms of resistance.
These application notes provide a detailed protocol for the immunohistochemical staining of TOP2A in formalin-fixed, paraffin-embedded (FFPE) bladder cancer tissue sections. Additionally, a framework for the quantitative analysis of TOP2A expression is presented, along with hypothetical data illustrating the potential effects of this compound treatment.
Data Presentation
The following tables summarize the key reagents and antibodies for the immunohistochemistry protocol and present hypothetical quantitative data on TOP2A expression pre- and post-Valrubicin treatment.
Table 1: Key Reagents and Primary Antibody for Topoisomerase IIα Immunohistochemistry
| Reagent/Antibody | Vendor (Example) | Catalog # (Example) | Dilution/Concentration |
| Primary Antibody | |||
| Mouse Monoclonal Anti-Topoisomerase IIα | Abcam | ab219321 | 1 µg/ml |
| Mouse Monoclonal Anti-Topoisomerase IIα | Novus Biologicals | NBP2-53281 | Prediluted |
| Rabbit Polyclonal Anti-Topoisomerase IIα | Abcam | ab52934 | 1:300 |
| Antigen Retrieval Solution | |||
| Citrate (B86180) Buffer (10 mM, pH 6.0) | Various | N/A | Ready-to-use |
| Detection System | |||
| HRP-Polymer Anti-Mouse/Rabbit IgG | Various | N/A | Ready-to-use |
| Chromogen | |||
| Diaminobenzidine (DAB) | Various | N/A | Ready-to-use |
| Blocking Reagent | |||
| 3% Hydrogen Peroxide | Various | N/A | Ready-to-use |
| Background Punisher | Biocare Medical | N/A | Ready-to-use |
| Counterstain | |||
| Hematoxylin (B73222) | Various | N/A | Ready-to-use |
Table 2: Hypothetical Quantitative Analysis of Topoisomerase IIα Expression in Bladder Cancer Tissue Pre- and Post-Valrubicin Treatment
| Patient ID | Treatment Status | Percentage of TOP2A Positive Nuclei (%) | Staining Intensity (0-3+) | H-Score (0-300) |
| 001 | Pre-Treatment | 65 | 2+ | 130 |
| 001 | Post-Treatment | 30 | 1+ | 30 |
| 002 | Pre-Treatment | 80 | 3+ | 240 |
| 002 | Post-Treatment | 45 | 2+ | 90 |
| 003 | Pre-Treatment | 50 | 2+ | 100 |
| 003 | Post-Treatment | 20 | 1+ | 20 |
Note: This data is hypothetical and for illustrative purposes only. Actual results may vary. Transcript levels of topoisomerase II have been observed to be lower in biopsies following treatment failure with the anthracycline epirubicin (B1671505).[9]
Experimental Protocols
Sample Preparation and Sectioning
-
Fix fresh bladder tumor biopsy or transurethral resection of bladder tumor (TURBT) specimens in 10% neutral buffered formalin for 18-24 hours.
-
Process the fixed tissue through a series of graded alcohols and xylene.
-
Embed the processed tissue in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections from the formalin-fixed, paraffin-embedded (FFPE) tissue blocks using a microtome.
-
Mount the sections on positively charged glass slides.
-
Dry the slides overnight in an oven at 60°C.
Immunohistochemistry Protocol for Topoisomerase IIα
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate sections by immersing in two changes of 100% ethanol (B145695) for 3 minutes each, followed by 95% ethanol for 3 minutes, 70% ethanol for 3 minutes, and finally in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a staining dish containing 10 mM citrate buffer (pH 6.0).
-
Heat the buffer to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse the slides with deionized water and then with phosphate-buffered saline (PBS).
-
-
Peroxidase Block:
-
Incubate the sections with 3% hydrogen peroxide for 10 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse the slides with PBS.
-
-
Protein Block (Optional):
-
Incubate the sections with a protein blocking solution (e.g., normal goat serum or a commercial background blocking reagent) for 10-20 minutes at room temperature to reduce non-specific antibody binding.[10]
-
Do not rinse after this step.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary antibody against Topoisomerase IIα (e.g., clone TOP2A/1362 at 1 µg/ml or clone ab52934 at a 1:300 dilution) in a humidified chamber for 30-60 minutes at room temperature or overnight at 4°C.[4]
-
-
Detection System:
-
Rinse the slides with PBS.
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody or a polymer-based detection system according to the manufacturer's instructions. Incubate for 30 minutes at room temperature.
-
Rinse the slides with PBS.
-
-
Chromogen Application:
-
Incubate the sections with a diaminobenzidine (DAB) chromogen solution until the desired brown color develops (typically 5-10 minutes). Monitor the reaction under a microscope.
-
Rinse the slides with deionized water.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin for 1-2 minutes.
-
"Blue" the sections in a bluing reagent or running tap water.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols and xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Quantitative Analysis of Staining
-
Image Acquisition:
-
Scan the stained slides using a digital slide scanner or capture images using a microscope equipped with a digital camera.
-
-
Scoring Methods:
-
Percentage of Positive Nuclei: Count at least 500 tumor cells in representative high-power fields and calculate the percentage of cells with distinct nuclear staining for Topoisomerase IIα.
-
Staining Intensity: Score the intensity of the nuclear staining on a scale of 0 to 3+ (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).
-
H-Score (Histoscore): Calculate the H-score using the following formula:
-
H-Score = [1 × (% of 1+ cells)] + [2 × (% of 2+ cells)] + [3 × (% of 3+ cells)]
-
The H-score ranges from 0 to 300.
-
-
Visualizations
Caption: Experimental workflow for the immunohistochemical analysis of Topoisomerase IIα.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Facebook [cancer.gov]
- 3. Photophysical characterization of anticancer drug this compound in rHDL nanoparticles and its use as an imaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prognostic value of TOP2A in bladder urothelial carcinoma and potential molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive value of topoisomerase II alpha immunostaining in urothelial bladder carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predictive value of topoisomerase IIα immunostaining in urothelial bladder carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical implications and prognostic values of topoisomerase-II alpha expression in primary non-muscle-invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human DNA topoisomerase-IIalpha expression as a prognostic factor for transitional cell carcinoma of the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Response to epirubicin in patients with superficial bladder cancer and expression of the topoisomerase II alpha and beta genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocare.net [biocare.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Valrubicin Resistance in Bladder Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering valrubicin resistance in bladder cancer cell line experiments. The information is designed for scientists and drug development professionals to diagnose and overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My bladder cancer cell line is showing reduced sensitivity to this compound compared to published data. What are the possible reasons?
A1: Several factors could contribute to reduced this compound sensitivity:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged excessively. High passage numbers can lead to genetic drift and altered drug sensitivity. We recommend using cells within 10-15 passages from the original stock.
-
Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular responses to chemotherapy. Regularly test your cultures for contamination.
-
Reagent Quality: Verify the concentration and stability of your this compound stock solution. This compound is light-sensitive and should be stored properly.
-
Assay Conditions: Differences in cell seeding density, incubation time, and the type of viability assay used can all impact IC50 values. Standardize your protocols carefully.
Q2: I have developed a this compound-resistant bladder cancer cell line. What are the most likely mechanisms of resistance?
A2: Acquired resistance to this compound, an anthracycline, likely involves one or more of the following mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), is a common mechanism of resistance to anthracyclines.[1][2][3][4][5] These transporters actively pump this compound out of the cell, reducing its intracellular concentration.
-
Evasion of Apoptosis: Resistant cells may upregulate anti-apoptotic proteins (e.g., Bcl-2, XIAP) or downregulate pro-apoptotic proteins (e.g., Bax, Bak), making them less susceptible to drug-induced cell death.[6][7][8]
-
Induction of Pro-Survival Autophagy: While autophagy can have a dual role, in the context of chemotherapy it often acts as a survival mechanism, allowing cells to endure stress.[9][10][11][12] Resistant cells may exhibit higher basal or induced levels of autophagy.
-
Alterations in Drug Target: While less common for anthracyclines, mutations or altered expression of topoisomerase II, the primary target of this compound, could contribute to resistance.[13][14]
Q3: How can I confirm if my resistant cell line is overexpressing ABC transporters?
A3: You can assess ABC transporter expression and function through several methods:
-
Western Blotting or qPCR: To quantify the protein or mRNA levels of specific transporters like ABCB1.
-
Immunofluorescence: To visualize the localization of the transporter at the cell membrane.
-
Functional Assays: Use a fluorescent substrate of the transporter (e.g., Rhodamine 123 for ABCB1). Resistant cells will show lower intracellular fluorescence due to increased efflux, which can be reversed by a specific inhibitor (e.g., verapamil (B1683045) or tariquidar).
Q4: What are some initial strategies to overcome this compound resistance in my cell line experiments?
A4:
-
Co-administration with an ABC Transporter Inhibitor: If you suspect increased drug efflux, treat your resistant cells with this compound in combination with an inhibitor like verapamil or a more specific agent like tariquidar.
-
Inhibition of Autophagy: If you observe signs of increased autophagy (e.g., higher LC3-II/LC3-I ratio), try co-treating with an autophagy inhibitor such as chloroquine (B1663885) (CQ) or 3-methyladenine (B1666300) (3-MA).[9][10]
-
Targeting Apoptosis Pathways: If evasion of apoptosis is a likely mechanism, consider combination treatments with BH3 mimetics (e.g., ABT-263) to inhibit anti-apoptotic Bcl-2 family proteins.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values for this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in Cell Seeding | Use a hemocytometer or automated cell counter for accurate cell counts. Seed cells and allow them to adhere overnight before adding the drug. | More consistent cell numbers across wells will lead to reproducible IC50 values. |
| This compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Protect the drug from light. | Consistent drug potency will ensure reliable results. |
| Edge Effects in Assay Plates | Avoid using the outer wells of 96-well plates for experimental conditions, or fill them with sterile PBS to maintain humidity. | Reduced variability in cell growth and drug response across the plate. |
| Incorrect Incubation Time | Optimize the drug incubation time. A 72-hour incubation is a common starting point for this compound. | Identification of the optimal time point to observe maximal cytotoxic effect. |
Problem 2: Failure to Reverse Resistance with an ABCB1 Inhibitor
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Resistance Mechanism is Not ABCB1-mediated | Investigate other resistance mechanisms. Check for upregulation of anti-apoptotic proteins by Western blot or assess autophagy levels. | Identification of the primary resistance pathway, allowing for targeted intervention. |
| Inhibitor Concentration is Suboptimal | Perform a dose-response experiment with the inhibitor alone to determine its non-toxic concentration range, then test a range of concentrations in combination with this compound. | Reversal of resistance if the inhibitor concentration was previously too low. |
| Involvement of Other ABC Transporters | Test for the expression and activity of other transporters like ABCC1 or ABCG2. | Identification of other potential efflux pumps contributing to resistance. |
| Cell Line Has Developed Multiple Resistance Mechanisms | Consider a multi-targeted approach, such as combining an ABCB1 inhibitor with an autophagy inhibitor or an apoptosis sensitizer. | Potential for synergistic effects and overcoming multi-drug resistance. |
Quantitative Data Summary
The following tables provide example data for this compound sensitivity in a hypothetical parental bladder cancer cell line (Parental) and its derived this compound-resistant subline (Val-Res).
Table 1: this compound IC50 Values in Parental and Resistant Bladder Cancer Cell Lines.
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental | 0.5 ± 0.08 | 1 |
| Val-Res | 12.5 ± 1.9 | 25 |
Table 2: Effect of Inhibitors on this compound IC50 in Val-Res Cell Line.
| Treatment Condition | This compound IC50 in Val-Res (µM) | Fold Reversal of Resistance |
| This compound Alone | 12.5 ± 1.9 | - |
| This compound + Verapamil (10 µM) | 1.8 ± 0.25 | 6.9 |
| This compound + Chloroquine (20 µM) | 6.2 ± 0.9 | 2.0 |
| This compound + Verapamil + Chloroquine | 0.9 ± 0.15 | 13.9 |
Detailed Experimental Protocols
Protocol 1: Development of a this compound-Resistant Bladder Cancer Cell Line
This protocol describes a general method for generating a chemoresistant cell line through continuous exposure to a cytotoxic agent.[15][16][17][18]
-
Determine Initial IC50: Culture the parental bladder cancer cell line (e.g., T24, 5637) and determine the IC50 of this compound using a standard cell viability assay (e.g., MTT, CellTiter-Glo®) after 72 hours of treatment.
-
Initial Exposure: Begin by treating the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) for 72 hours.
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and culture them in fresh, drug-free medium until they reach 80-90% confluency.
-
Dose Escalation: Gradually increase the concentration of this compound in subsequent treatments (e.g., by 1.5 to 2-fold increments). Only increase the dose once the cells have adapted and are able to grow robustly at the current concentration.
-
Maintenance: Once the desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the resistant cell line in a medium containing a maintenance concentration of this compound (typically the IC50 of the parental line) to ensure the stability of the resistant phenotype.
-
Characterization: Periodically confirm the level of resistance by re-evaluating the IC50. Characterize the molecular mechanisms of resistance (e.g., ABC transporter expression, apoptosis protein levels, autophagy flux).
Protocol 2: Western Blot for ABCB1 and Apoptosis-Related Proteins
-
Protein Extraction: Grow parental and resistant cells to 80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against ABCB1, Bcl-2, XIAP, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 3: Autophagy Flux Assay using Western Blot for LC3
-
Cell Treatment: Seed parental and resistant cells. Treat the cells with this compound in the presence or absence of an autophagy inhibitor like chloroquine (CQ, 50 µM) or bafilomycin A1 (100 nM) for the last 4 hours of the this compound treatment period. CQ and bafilomycin A1 inhibit the fusion of autophagosomes with lysosomes, leading to the accumulation of LC3-II if autophagy is active.
-
Protein Extraction and Western Blot: Follow steps 1-8 from Protocol 2, using a primary antibody against LC3.
-
Analysis: Autophagy flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor. A significant increase in LC3-II levels in the presence of the inhibitor indicates active autophagy flux.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key mechanisms of this compound resistance in bladder cancer cells.
Caption: A logical workflow for troubleshooting this compound resistance.
Caption: Altered apoptosis signaling in this compound-resistant cells.
References
- 1. Cancer multidrug-resistance reversal by ABCB1 inhibition: A recent update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Expression of multidrug resistance markers ABCB1 (MDR-1/P-gp) and ABCC1 (MRP-1) in renal carcinoma - DORAS [doras.dcu.ie]
- 6. Inhibitor of apoptosis proteins as therapeutic targets in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Autophagy regulation in bladder cancer as the novel therapeutic strategy - Lin - Translational Cancer Research [tcr.amegroups.org]
- 10. Autophagy in doxorubicin resistance: basic concepts, therapeutic perspectives and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagy flux in bladder cancer: Cell death crosstalk, drug and nanotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Autophagy and urothelial carcinoma of the bladder: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. Stepwise molecular mechanisms responsible for chemoresistance in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e-juo.org [e-juo.org]
- 18. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Minimizing Valrubicin Degradation in Experimental Solutions
Welcome to the technical support center for Valrubicin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation and troubleshooting common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For research applications, DMSO is a commonly used solvent. It is recommended to prepare a concentrated stock solution (e.g., 5 mg/mL) in high-quality, anhydrous DMSO.[1]
Q2: How should this compound stock solutions be stored to ensure stability?
A2: To prevent degradation, this compound stock solutions in DMSO should be stored in small aliquots to avoid repeated freeze-thaw cycles.[2] For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[2] Always protect the stock solutions from light.
Q3: Is this compound sensitive to light?
A3: Yes, like other anthracyclines, this compound is sensitive to light. Photodegradation can occur upon exposure to light, especially in dilute solutions. It is crucial to protect this compound solutions from light at all times by using amber vials or wrapping containers in aluminum foil.
Q4: What is the stability of this compound in aqueous solutions and cell culture media?
A4: this compound is relatively insoluble in water.[3] When diluted from a DMSO stock into aqueous buffers or cell culture media for experiments, its stability can be affected by pH and temperature. While specific degradation kinetics for this compound in various culture media are not extensively published, studies on the related anthracycline, doxorubicin (B1662922), show that it is more stable at a slightly acidic pH (around 4-6) and degrades more rapidly in neutral to alkaline conditions. Therefore, it is advisable to prepare fresh dilutions in media for each experiment and use them promptly.
Q5: What concentration of DMSO is safe for cells in culture when using this compound?
A5: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally not exceeding 0.5%. When preparing serial dilutions of this compound for cell-based assays, ensure that the DMSO concentration is consistent across all treatments, including the vehicle control.
Troubleshooting Guides
This section addresses common problems that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected cytotoxicity in cell-based assays.
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid prolonged exposure of the diluted solutions to light and room temperature. |
| Inaccurate Cell Seeding | Ensure a consistent number of viable cells are seeded in each well. Use a cell counter and a viability stain (e.g., trypan blue) before plating. |
| Cell Line Variability | Use cell lines with a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Authenticate cell lines regularly. |
| Suboptimal Incubation Time | The cytotoxic effects of this compound are time-dependent. Consider extending the incubation period (e.g., 48 or 72 hours) to observe a significant effect. |
| Drug-Serum Interaction | Components in fetal bovine serum (FBS) can sometimes interact with and reduce the effective concentration of a compound. If inconsistent results persist, consider reducing the serum concentration or using serum-free media during the drug incubation period, if appropriate for your cell line. |
Issue 2: Precipitation of this compound in aqueous solutions.
| Potential Cause | Troubleshooting Step |
| Poor Aqueous Solubility | This compound is highly lipophilic and has low water solubility.[3] When diluting the DMSO stock solution into aqueous media, do so dropwise while vortexing to facilitate dissolution. |
| High Final Concentration | Avoid preparing working solutions at concentrations that exceed the solubility limit of this compound in the aqueous medium. If a high concentration is required, consider using a formulation aid, though this may impact cellular uptake and should be carefully controlled. |
| Low Temperature | The commercial formulation of this compound is known to form a waxy precipitate at temperatures below 4°C.[4] While less common with DMSO stocks, ensure aqueous dilutions are not stored at low temperatures before use. |
Data Presentation
Table 1: this compound Solubility and Stock Solution Stability
| Parameter | Value/Condition | Reference |
| Solubility in Organic Solvents | Approx. 5 mg/mL in Ethanol, DMSO, DMF | [1] |
| Aqueous Solubility | Relatively insoluble | [3] |
| Stock Solution Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [2] |
| Freeze-Thaw Cycles | Avoid; aliquot stock solutions | [2] |
Table 2: Factors Affecting this compound Stability in Experimental Solutions
| Factor | Effect on Stability | Recommendation |
| Light | Degradation upon exposure. | Protect from light at all times (amber vials, foil). |
| pH | More stable in acidic conditions; degradation increases in neutral to alkaline pH (inferred from doxorubicin data). | Prepare fresh in neutral pH culture media immediately before use. For buffer studies, consider a slightly acidic pH for improved stability. |
| Temperature | Higher temperatures can accelerate degradation. | Store stock solutions frozen. Prepare working solutions at room temperature and use promptly. |
| Aqueous Environment | Prone to hydrolysis. | Minimize time in aqueous solutions. Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous, high-quality DMSO
-
Sterile, amber microcentrifuge tubes
-
Sterile, light-protected containers for working solutions
-
-
Stock Solution Preparation (e.g., 5 mg/mL): a. Under aseptic conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of DMSO to achieve a 5 mg/mL concentration. c. Vortex thoroughly until the powder is completely dissolved. d. Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen, which can contribute to oxidative degradation. e. Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes. f. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2]
-
Working Solution Preparation: a. Thaw a single aliquot of the this compound stock solution at room temperature, protected from light. b. Perform serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final experimental concentrations. c. Ensure the final DMSO concentration in all working solutions (including the vehicle control) is consistent and non-toxic to the cells (ideally ≤ 0.5%). d. Use the prepared working solutions immediately.
Mandatory Visualizations
Caption: Workflow for preparing and using this compound in experiments.
Caption: Logic diagram for troubleshooting inconsistent this compound results.
References
Technical Support Center: Valrubicin-Induced Bladder Irritation in Animal Models
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with valrubicin in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments focused on this compound-induced bladder irritation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bladder cancer research?
This compound is a chemotherapeutic agent, an analog of doxorubicin, used for the intravesical treatment of Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ (CIS) of the bladder.[1][2] Its mechanism of action involves interfering with DNA synthesis in cancer cells, primarily through the inhibition of topoisomerase II, leading to DNA damage and cell cycle arrest.[3] Due to its direct instillation into the bladder, it is a key compound in bladder cancer studies.
Q2: What are the common side effects of intravesical this compound in clinical use?
The most frequently reported side effects of intravesical this compound in human patients are local irritable bladder symptoms. These include urinary frequency, urgency, dysuria (painful urination), bladder spasm, and hematuria (blood in urine).[1][4][5] These symptoms are generally transient and resolve after the treatment period.
Q3: Are there established animal models specifically for this compound-induced bladder irritation?
Currently, there is a lack of published, standardized animal models specifically designed to study this compound-induced bladder irritation. However, researchers can adapt well-established models of chemically induced cystitis to investigate the mechanisms and potential treatments for this side effect.
Q4: What are the most common animal models for chemically induced bladder irritation that can be adapted for this compound studies?
The most common and well-characterized animal models for chemically induced cystitis use agents like cyclophosphamide (B585) (CYP) and protamine sulfate (B86663). These models, typically in rats or mice, produce bladder inflammation and urothelial damage that mimic aspects of human cystitis and can serve as a basis for designing studies with this compound.[6]
Troubleshooting Guide
Problem: Difficulty in inducing consistent bladder irritation with this compound.
Possible Cause: Inappropriate dosage, instillation volume, or dwell time.
Suggested Solution:
-
Dosage: Start with a dose range extrapolated from the human clinical dose (800 mg in 75 mL), adjusting for the animal's bladder capacity. A pilot dose-response study is recommended.
-
Instillation Volume: The volume of this compound solution should be sufficient to ensure contact with the entire urothelial surface without causing overdistension. For rats, this is typically in the range of 0.5-1.0 mL.
-
Dwell Time: The solution should be retained in the bladder for a period that allows for urothelial absorption and initiation of an inflammatory response. A dwell time of 1-2 hours is a reasonable starting point, based on clinical protocols.[7]
Problem: High mortality rate in experimental animals.
Possible Cause: Systemic toxicity due to bladder perforation or excessive absorption.
Suggested Solution:
-
Catheterization Technique: Ensure that the catheterization procedure is performed carefully to avoid perforation of the bladder wall.
-
Urothelial Integrity: Do not perform instillations immediately after any procedure that may compromise the bladder mucosa, such as transurethral resection. A waiting period of at least two weeks is advised in clinical practice.[5]
-
Monitor for Systemic Side Effects: Observe animals for signs of systemic toxicity, such as weight loss, lethargy, or changes in behavior. If systemic toxicity is suspected, reduce the dose or dwell time.
Problem: Inconsistent or non-significant histological findings of bladder irritation.
Possible Cause: Inadequate tissue processing, incorrect staining techniques, or inappropriate time point for tissue collection.
Suggested Solution:
-
Time Course Study: Perform a time-course study to determine the optimal time point for observing peak inflammation and urothelial damage after this compound instillation.
-
Histological Staining: Utilize standard hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess general inflammation, edema, and urothelial denudation. Consider special stains like toluidine blue for mast cell infiltration or Masson's trichrome for fibrosis in chronic studies.
-
Standardized Scoring: Employ a standardized histological scoring system to quantify the degree of inflammation, edema, hemorrhage, and urothelial damage for objective comparison between groups.
Experimental Protocols
Cyclophosphamide (CYP)-Induced Cystitis Model (Rat)
This model is widely used to induce a robust inflammatory response in the bladder.
-
Animal Model: Female Sprague-Dawley or Wistar rats (200-250g).
-
Induction Agent: Cyclophosphamide (CYP), which is metabolized to the urotoxic compound acrolein.
-
Protocol:
-
Administer a single intraperitoneal (i.p.) injection of CYP at a dose of 150-200 mg/kg.
-
House animals in individual cages with free access to food and water.
-
Monitor for signs of cystitis, which typically develop within 4-24 hours.
-
-
Assessment Methods:
-
Urodynamics: Measure bladder capacity, voiding frequency, and intravesical pressure via cystometry.
-
Histology: Collect bladders at selected time points (e.g., 4, 24, 48 hours) for H&E staining to assess inflammation, edema, and urothelial damage.
-
Biomarker Analysis: Measure levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines in bladder tissue or urine using ELISA or qPCR.
-
Protamine Sulfate-Induced Bladder Irritation Model (Mouse)
This model is used to disrupt the glycosaminoglycan (GAG) layer of the urothelium, increasing its permeability and inducing inflammation.
-
Animal Model: Female C57BL/6 mice (8-12 weeks old).
-
Induction Agent: Protamine sulfate.
-
Protocol:
-
Anesthetize the mouse and catheterize the bladder.
-
Instill 0.1 mL of protamine sulfate solution (10 mg/mL) into the bladder.
-
Allow the solution to dwell for 30-60 minutes before draining.
-
-
Assessment Methods:
-
Urodynamic Studies: Perform cystometry to evaluate changes in bladder function, such as decreased bladder capacity and increased voiding frequency.[8]
-
Histological Analysis: Examine bladder tissue for urothelial thinning, submucosal edema, and inflammatory cell infiltration.[9]
-
Permeability Assays: Assess bladder permeability using Evans blue dye extravasation or by measuring the transepithelial electrical resistance.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from established chemical cystitis models, which can serve as a reference for expected outcomes when adapting these models for this compound.
Table 1: Urodynamic Parameters in a Rat Model of CYP-Induced Cystitis
| Parameter | Control Group | CYP-Treated Group |
| Bladder Capacity (mL) | 1.2 ± 0.2 | 0.5 ± 0.1 |
| Voiding Frequency (voids/hr) | 2.5 ± 0.5 | 8.1 ± 1.2 |
| Intercontraction Interval (min) | 24.5 ± 3.1 | 7.2 ± 1.5 |
| Maximum Voiding Pressure (cmH₂O) | 45 ± 5 | 65 ± 8 |
*p < 0.05 compared to the control group. Data are presented as mean ± SEM.
Table 2: Histological Scores in a Mouse Model of Protamine Sulfate-Induced Cystitis
| Histological Feature | Control Group | Protamine Sulfate Group |
| Inflammation Score (0-3) | 0.2 ± 0.1 | 2.5 ± 0.3 |
| Edema Score (0-3) | 0.1 ± 0.1 | 2.1 ± 0.2 |
| Urothelial Denudation Score (0-3) | 0.0 ± 0.0 | 1.8 ± 0.4* |
*p < 0.05 compared to the control group. Scores are based on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe). Data are presented as mean ± SEM.
Signaling Pathways and Visualizations
While the specific signaling pathways for this compound-induced bladder irritation are not well-defined, its general mechanism of action and the inflammatory response in cystitis provide clues. This compound, as an anthracycline, is known to generate reactive oxygen species (ROS), which can lead to cellular damage and inflammation. This, coupled with direct urothelial toxicity, likely initiates an inflammatory cascade.
Hypothesized Signaling Pathway for this compound-Induced Bladder Irritation
Caption: Hypothesized signaling pathway of this compound-induced bladder irritation.
Experimental Workflow for Assessing this compound-Induced Bladder Irritation
Caption: A typical experimental workflow for studying this compound-induced bladder irritation.
References
- 1. Efficacy and safety of this compound for the treatment of Bacillus Calmette-Guerin refractory carcinoma in situ of the bladder. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravesical this compound in patients with bladder carcinoma in situ and contraindication to or failure after bacillus Calmette-Guérin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Pilot study of the tolerability and toxicity of intravesical this compound immediately after transurethral resection of superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of intravesical this compound in clinical practice for treatment of nonmuscle-invasive bladder cancer, including carcinoma in situ of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Promising Experimental Treatment in Animal Models and Human Studies of Interstitial Cystitis/Bladder Pain Syndrome [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Intravesical hyaluronidase causes chronic cystitis in a rat model: a potential model of bladder pain syndrome/interstitial cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing Valrubicin precipitation in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the precipitation of valrubicin in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous solutions?
This compound (N-trifluoroacetyladriamycin-14-valerate) is a semi-synthetic analog of the anthracycline doxorubicin.[1][2][3] It is a highly lipophilic (fat-soluble) orange or orange-red powder.[1][2] Its chemical structure, which includes trifluoro-acetyl and valerate (B167501) moieties, makes it more lipophilic than doxorubicin.[4] This high lipophilicity leads to it being practically or relatively insoluble in water.[1][2][4] Consequently, when introduced into aqueous (water-based) solutions without appropriate solubilizing agents, it readily precipitates out of the solution.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents, including methylene (B1212753) chloride, ethanol (B145695), methanol, and acetone.[1][2][4] For research applications requiring a stock solution, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used, with reported solubilities up to 100 mg/mL.[5] The commercially available formulation for clinical use, VALSTAR®, uses a nonaqueous solution of 50% polyoxyl castor oil (Cremophor EL) and 50% dehydrated alcohol to achieve a concentration of 40 mg/mL.[1][2][3]
Q3: How should I prepare an aqueous working solution from a stock solution to minimize precipitation?
To prevent precipitation when diluting a this compound stock solution into an aqueous medium (like cell culture media or buffer), it is crucial to add the stock solution to the aqueous medium slowly while vortexing or stirring. Rapid dilution can cause the drug to crash out of solution. The final concentration of the organic solvent (e.g., DMSO) in the aqueous solution should be kept to a minimum, typically well below 1%, as higher concentrations can be toxic to cells.
Q4: What is the stability of this compound in aqueous solutions?
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution into aqueous buffer. | Poor Solubility: this compound is practically insoluble in water.[4] The aqueous buffer cannot maintain its solubility. | • Ensure the concentration of the organic co-solvent (like DMSO or ethanol) from your stock solution is sufficient in the final dilution, but still compatible with your experimental system (e.g., <0.5% for cell-based assays).• Consider using a formulation with solubilizing excipients like polyoxyl castor oil, similar to the commercial formulation, if your experiment allows.[1] |
| Stock solution in organic solvent appears cloudy or has particles. | Low Temperature: The commercial formulation vehicle, polyoxyl castor oil, can form a waxy precipitate at temperatures below 4°C (39°F).[2][7] | • Gently warm the vial in your hand until the solution becomes clear.[7][8]• Do not heat the vial.[2][9]• If particulate matter remains after warming, the solution should not be used.[7][8] |
| Solution turns cloudy after a short time at room temperature. | Limited Stability: The diluted aqueous solution has limited stability.[1][2] | • Prepare fresh dilutions immediately before use.• Avoid storing diluted aqueous solutions. A diluted solution in 0.9% NaCl is only stable for 12 hours at up to 25°C.[2] |
| Precipitation occurs after adding the solution to protein-rich media (e.g., cell culture media with FBS). | Drug-Protein Interaction/Binding: this compound may bind to proteins in the medium, leading to aggregation and precipitation. | • Add the this compound stock solution to the media dropwise while gently swirling the flask/plate.• Reduce the serum concentration if experimentally feasible.• Test different serum lots, as composition can vary. |
Data & Protocols
This compound Solubility Data
| Solvent | Reported Solubility | Reference |
| Water | Practically Insoluble / Insoluble | [1][4][5] |
| Ethanol | Soluble / 100 mg/mL | [1][5] |
| Methanol | Soluble | [1][2] |
| Acetone | Soluble | [1][2] |
| Methylene Chloride | Soluble | [1][2] |
| DMSO | 100 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, amber glass vial or polypropylene (B1209903) tube
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the vial.
-
Using a calibrated pipette, add the required volume of DMSO or ethanol to achieve the target concentration (e.g., for a 10 mg/mL stock, add 1 mL of solvent for every 10 mg of powder).
-
Cap the vial securely.
-
Vortex the solution until all the this compound powder is completely dissolved. The solution should be a clear, orange-red color.
-
Store the stock solution at -20°C, protected from light. The commercial formulation is stored under refrigeration at 2°-8°C (36°-46°F).[1]
-
Protocol 2: Dilution of this compound Stock for In Vitro Assays
-
Objective: To prepare a working solution of this compound in an aqueous medium (e.g., cell culture medium) while minimizing precipitation.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed aqueous buffer or cell culture medium
-
Sterile polypropylene tubes
-
-
Procedure:
-
Calculate the volume of stock solution needed to achieve the final desired concentration in your assay. Ensure the final solvent concentration remains low (e.g., <0.5% v/v).
-
Pipette the required volume of pre-warmed aqueous medium into a sterile tube.
-
While gently vortexing or swirling the tube of medium, slowly add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visual Guides
Workflow for Preparing this compound Solutions
Caption: Recommended workflow for preparing this compound solutions.
Troubleshooting this compound Precipitation
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. DailyMed - this compound INTRAVESICAL SOLUTION solution, concentrate [dailymed.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. DailyMed - VALSTAR- this compound solution, concentrate [dailymed.nlm.nih.gov]
- 4. This compound | C34H36F3NO13 | CID 454216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valstar (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. This compound (Valstar) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 9. cancerquest.org [cancerquest.org]
Troubleshooting inconsistent results in Valrubicin cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valrubicin cytotoxicity assays. Our goal is to help you achieve consistent, reliable, and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to inconsistent IC50 values and other variable results in this compound cytotoxicity assays.
Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes?
A1: Inconsistent IC50 values for this compound can arise from several factors, ranging from the inherent properties of the compound to specific assay conditions. Here are the most common sources of variability and how to address them:
-
Compound Stability: The stability of this compound in cell culture media over the course of an experiment can impact its effective concentration. While specific stability data in complex media like DMEM with FBS is limited, it is best practice to prepare fresh dilutions of this compound for each experiment from a stock solution stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Density: The number of cells seeded per well can significantly influence the apparent cytotoxicity of a compound.[1][2] Higher cell densities may require higher concentrations of this compound to achieve the same level of cell death, a phenomenon known as the "inoculum effect".[1] It is crucial to maintain a consistent cell seeding density across all experiments. We recommend performing a cell titration experiment to determine the optimal seeding density for your specific cell line and assay conditions.
-
Incubation Time: The duration of exposure to this compound will directly impact the observed cytotoxicity. Shorter incubation times may not be sufficient to observe the full cytotoxic effect, while excessively long incubations can lead to secondary effects and increased variability.[3] It is recommended to test a range of incubation times (e.g., 24, 48, and 72 hours) to determine the optimal window for your experimental goals.[4]
-
Assay Type and Interference: this compound, as an anthracycline, is a naturally fluorescent molecule.[5] This intrinsic fluorescence can interfere with cytotoxicity assays that rely on fluorescent readouts, potentially leading to inaccurate results. Colorimetric assays, such as the MTT or SRB assay, are generally recommended to avoid this issue. If a fluorescence-based assay must be used, it is essential to include proper controls (this compound in media without cells) to measure and subtract the background fluorescence.
-
Cell Health and Passage Number: The physiological state of your cells is critical. Use cells that are in the logarithmic growth phase and have a consistent and low passage number. Over-confluent, senescent, or unhealthy cells can exhibit altered sensitivity to cytotoxic agents.
Q2: Our untreated control cells (vehicle control) show lower than expected viability. What could be the cause?
A2: Low viability in your control wells points to a problem with the cells or culture conditions, not the drug itself. Consider the following:
-
Solvent Toxicity: this compound is typically dissolved in a solvent like DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of the solvent in your culture media is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).
-
Suboptimal Culture Conditions: Verify that your incubator has the correct temperature (37°C) and CO2 levels (typically 5%). Ensure your culture medium is not expired and has been properly supplemented.
-
Cell Handling: Over-trypsinization or harsh centrifugation can damage cells before they are plated for the assay, leading to reduced viability.
Q3: We are using a fluorescence-based cytotoxicity assay and are seeing inconsistent results. Could this compound be interfering with the assay?
A3: Yes, this is a strong possibility. Anthracyclines like this compound are known to be autofluorescent, which can interfere with fluorescence-based assays.[5] The excitation and emission spectra of this compound may overlap with those of the fluorescent dyes used in your assay, leading to artificially high or low signals.
-
Recommendation: Switch to a colorimetric assay such as the MTT, MTS, or SRB assay, which measure metabolic activity or total protein content and are not affected by the intrinsic fluorescence of the compound. If you must use a fluorescent assay, it is critical to run parallel wells containing this compound in media without cells at all concentrations tested to determine the background fluorescence of the compound itself. This background should then be subtracted from the readings of your experimental wells.
Data Presentation
Table 1: Example IC50 Values of this compound in Bladder Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| T24 (invasive) | MTT | 48 | ~20 µM (estimated) | [6] |
| RT4 (non-invasive) | MTT | 48 | Not highly active | [6] |
| SKOV-3 (ovarian) | CCK-8 | Not Specified | Lower than free drug | [7] |
| PC-3 (prostate) | CCK-8 | Not Specified | Lower than free drug | [7] |
Note: IC50 values can vary significantly between laboratories due to differences in experimental conditions. This table is for illustrative purposes only.
Table 2: Influence of Experimental Parameters on Cytotoxicity Readout (Conceptual)
| Parameter | Variation | Expected Impact on IC50 | Rationale |
| Cell Density | Increasing cell density | Increase in IC50 | Higher cell numbers require more drug to achieve 50% inhibition (inoculum effect).[1] |
| Incubation Time | Increasing incubation time | Decrease in IC50 | Longer exposure allows for more complete induction of cytotoxic effects.[3] |
| Serum Concentration | Decreasing serum concentration | Potential decrease in IC50 | Serum proteins may bind to the drug, reducing its bioavailability. |
| Assay Type | Fluorescence vs. Colorimetric | Inaccurate IC50 with fluorescence | Autofluorescence of this compound can interfere with fluorescent readouts.[5] |
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay with this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Dilute the cell suspension to the desired seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in complete culture medium. A typical concentration range to start with might be 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Mandatory Visualizations
References
- 1. Relationship between tumor cell density and drug concentration and the cytotoxic effects of doxorubicin or vincristine: mechanism of inoculum effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced solubility and functionality of this compound (AD-32) against cancer cells upon encapsulation into biocompatible nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Valrubicin Dosage for Non-Muscle Invasive Bladder Cancer (NMIBC) Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Valrubicin in pre-clinical NMIBC research. The following information is intended for research purposes only and not for clinical use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in NMIBC cells?
This compound, a semisynthetic analog of doxorubicin, exerts its anticancer effects through a multi-faceted approach. It readily penetrates cancer cells and interferes with nucleic acid metabolism.[1][2] Its primary mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: this compound's metabolites interfere with the DNA topoisomerase II enzyme, which is crucial for DNA replication and repair. This leads to extensive chromosomal damage.[2][3]
-
Cell Cycle Arrest: By disrupting DNA synthesis, this compound causes cells to arrest in the G2 phase of the cell cycle.[2][3]
-
Induction of Apoptosis: The DNA damage and cell cycle arrest triggered by this compound ultimately lead to programmed cell death (apoptosis).[4]
-
Protein Kinase C (PKC) Inhibition: this compound can also inhibit the activity of Protein Kinase C, a family of enzymes involved in various cellular signaling pathways that can contribute to cancer cell growth and survival.[1][3]
Q2: What is the recommended solvent and storage for this compound stock solutions for in vitro experiments?
This compound is highly lipophilic and relatively insoluble in water.[5] For in vitro studies, it is recommended to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO).[6]
-
Solvent: Anhydrous DMSO.
-
Storage of Stock Solution: Aliquoted stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to avoid repeated freeze-thaw cycles.[7]
Q3: What are typical effective concentrations of this compound in NMIBC cell lines?
The effective concentration of this compound can vary significantly between different bladder cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The following table summarizes reported lethal dose 50 (LD50) values for various human bladder tumor cell lines.
Data Presentation: this compound Cytotoxicity in Bladder Cancer Cell Lines
| Cell Line | LD50 (µM) | Notes |
| CUB-2 (Log Growth Phase) | 12.1 | This compound is more active against cells in the plateau growth phase.[6] |
| CUB-2 (Plateau Growth Phase) | 2.5 | Demonstrates phase-dependent activity.[6] |
| Other Human Bladder Tumor Cell Lines | 0.05 - 11.2 | A range of LD50 values has been reported for various bladder tumor cell lines.[6][7] |
Note: LD50 (Lethal Dose, 50%) is the concentration of a substance that causes the death of 50% of a group of test cells. While related to IC50 (Half-maximal inhibitory concentration), the specific values may differ. It is always recommended to determine the IC50 experimentally for your specific assay.
Experimental Protocols
General Protocol for in vitro Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound against NMIBC cell lines. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
NMIBC cell lines (e.g., T24, UM-UC-3, J82, RT4)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Ensure cell viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤0.5%).
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Potential Cause: this compound is highly lipophilic and has low aqueous solubility. "Solvent shock" can occur when a concentrated DMSO stock is diluted into an aqueous medium, causing the drug to precipitate.[8] The pH of the medium and interactions with media components can also contribute to precipitation.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Do not store this compound in aqueous solutions.[8]
-
Stepwise Dilution: Instead of a single large dilution, perform a stepwise serial dilution to gradually decrease the solvent concentration.
-
Rapid Mixing: Add the this compound stock solution to pre-warmed (37°C) media while vortexing or stirring to ensure rapid and even dispersion.
-
Final DMSO Concentration: Maintain a final DMSO concentration in the culture medium that is as low as possible while ensuring this compound remains in solution (typically ≤0.5%). Always include a vehicle control with the same final DMSO concentration.
-
Visual Inspection: Before adding the drug to the cells, visually inspect the diluted this compound solutions for any signs of precipitation. If a precipitate is observed, do not use the solution.
-
Issue 2: Inconsistent Cytotoxicity Results
-
Potential Cause: Variability in cell health, seeding density, or assay procedure can lead to inconsistent results.
-
Troubleshooting Steps:
-
Consistent Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and have high viability before seeding.
-
Optimize Seeding Density: The optimal seeding density ensures cells are still in a logarithmic growth phase at the end of the assay. This should be determined experimentally for each cell line.
-
Standardize Incubation Times: Use consistent incubation times for both drug treatment and the cytotoxicity assay (e.g., MTT incubation).
-
Assay Controls: Always include appropriate positive and negative controls in your experiments.
-
Confirm with a Second Assay: To validate your findings, consider using a second, mechanistically different cytotoxicity assay (e.g., a lactate (B86563) dehydrogenase (LDH) release assay for membrane integrity).
-
Visualizations
This compound's Mechanism of Action
Caption: this compound's mechanism of action in NMIBC cells.
Experimental Workflow for this compound Cytotoxicity Assay
Caption: A typical experimental workflow for a this compound cytotoxicity assay.
Logical Troubleshooting for this compound Precipitation
Caption: A logical guide to troubleshooting this compound precipitation in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. d1skd172ik98el.cloudfront.net [d1skd172ik98el.cloudfront.net]
- 3. Use of intravesical this compound in clinical practice for treatment of nonmuscle-invasive bladder cancer, including carcinoma in situ of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Initial activation of cyclin-B1–cdc2 kinase requires phosphorylation of cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating valrubicin-related hematuria in preclinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a high incidence of hematuria in our animal models after intravesical instillation of this compound. Is this an expected outcome?
A1: While specific preclinical data on this compound-induced hematuria is limited in publicly available literature, hematuria is a known adverse event in clinical settings. In clinical trials, hematuria has been reported in patients receiving intravesical this compound. Therefore, the observation of hematuria in a preclinical model is consistent with the known clinical safety profile of the drug. The severity can be dose-dependent. For reference, in a pilot study of intravesical this compound administered immediately after transurethral resection of bladder tumors, hematuria was reported in 59% of patients. It is crucial to establish a baseline incidence of hematuria in your specific animal model and vehicle control group to accurately attribute the effect to this compound.
Q2: How can we quantitatively assess the severity of hematuria in our animal models?
A2: Hematuria can be assessed both macroscopically and microscopically. A common method involves grading urine color against a standardized chart for macroscopic evaluation. For a more quantitative microscopic assessment, urine samples can be collected and centrifuged. The red blood cells (RBCs) in the resulting pellet can be counted using a hemocytometer. Alternatively, urine dipstick analysis can provide a semi-quantitative measure of blood in the urine.[1][2] It is recommended to perform both macroscopic and microscopic evaluations for a comprehensive assessment.
Q3: What are the potential mechanisms underlying this compound-induced hematuria?
A3: this compound is an anthracycline, and its cytotoxic effects are primarily mediated through the inhibition of topoisomerase II and intercalation into DNA, leading to DNA damage and apoptosis in rapidly dividing cells like cancer cells. This same mechanism can also damage the urothelial lining of the bladder. This damage can disrupt the bladder's protective barrier, leading to inflammation, ulceration, and subsequent bleeding from the underlying blood vessels. The urotoxicity of some chemotherapeutic agents, like cyclophosphamide (B585), is attributed to their metabolites (e.g., acrolein) causing direct chemical irritation and inflammation of the bladder lining.[3] While the specific metabolites of this compound responsible for bladder toxicity are not as well-characterized in the context of hematuria, a similar mechanism of direct urothelial injury is plausible.
Q4: Are there established animal models for studying chemically-induced hemorrhagic cystitis that we can adapt for our this compound studies?
A4: Yes, the most well-established animal model for chemically-induced hemorrhagic cystitis is the cyclophosphamide (or its metabolite, acrolein) induced cystitis model in rodents (mice and rats).[4][5][6] This model recapitulates many of the key features of hemorrhagic cystitis, including urothelial damage, inflammation, and hematuria. Researchers can adapt the methodologies from this model, such as intravesical instillation techniques and endpoints for assessing bladder injury, for their this compound studies.
Troubleshooting Guides
Issue 1: High Variability in Hematuria Incidence and Severity
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Delivery | Ensure a standardized intravesical instillation protocol. This includes consistent catheterization technique, bladder emptying prior to instillation, instillation volume, and dwell time. Use of a consistent, slow infusion rate can minimize mechanical trauma. |
| Animal Strain/Sex Differences | Different rodent strains may have varying sensitivities to bladder irritants. Ensure you are using a single, well-characterized strain and sex for your studies. If using both sexes, analyze the data separately as sex-dependent differences in bladder physiology exist. |
| Underlying Subclinical Conditions | Pre-existing subclinical urinary tract infections or other bladder pathologies can exacerbate the effects of this compound. Screen animals for any signs of illness before study initiation and consider performing urinalysis on a subset of animals to check for baseline abnormalities. |
| Diet and Hydration Status | Variations in water intake can affect urine concentration and the concentration of this compound in the bladder. Ensure all animals have ad libitum access to water and a standardized diet. |
Issue 2: Difficulty in Differentiating Hematuria from Urine Discoloration
| Potential Cause | Troubleshooting Step |
| Drug Excretion in Urine | This compound and its metabolites may be red-orange, which can discolor the urine and be mistaken for hematuria. |
| Confirmation of Hematuria | Centrifuge the urine sample. If the red color is in the cell pellet and the supernatant is clear, it is hematuria. If the supernatant remains colored, it is likely due to the drug or its metabolites. Further confirm the presence of red blood cells in the pellet via microscopy.[1] |
Quantitative Data from Related Preclinical Models
Table 1: Example Quantitative Data from Acrolein-Induced Hemorrhagic Cystitis in Mice
| Parameter | Control (Saline) | Acrolein (75 µg, intravesical) |
| Bladder Wet Weight (mg) | 15 ± 2 | 45 ± 5 |
| Macroscopic Hematuria Score (0-3) | 0.1 ± 0.1 | 2.5 ± 0.3 |
| Microscopic Hematuria (RBCs/hpf) | < 5 | > 50 |
| Histological Bladder Damage Score (0-4) | 0.2 ± 0.1 | 3.2 ± 0.4 |
| Data are presented as mean ± SEM and are hypothetical examples based on published studies of acrolein-induced cystitis for illustrative purposes.[5][7] |
Experimental Protocols
Key Experiment: Induction and Assessment of Chemically-Induced Hemorrhagic Cystitis in a Rodent Model (Adapted for this compound)
Objective: To establish a preclinical model of this compound-induced hematuria and bladder toxicity.
Materials:
-
This compound solution and vehicle control
-
Female Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Sterile, flexible catheters (e.g., 24-gauge)
-
Syringes
-
Metabolic cages for urine collection
-
Microscope, hemocytometer, urine dipsticks
-
Histology processing reagents
Methodology:
-
Animal Acclimation: Acclimate animals to housing conditions for at least one week before the experiment.
-
Anesthesia and Catheterization: Anesthetize the rat. Gently insert a lubricated sterile catheter into the bladder via the urethra.
-
Bladder Emptying: Allow any residual urine to drain from the bladder through the catheter.
-
Intravesical Instillation: Slowly instill a defined volume (e.g., 0.5 mL) of either vehicle control or this compound solution at the desired concentration into the bladder.
-
Dwell Time: Retain the solution in the bladder for a predetermined period (e.g., 1-2 hours). The urethral opening may be gently clamped if necessary, though this can also cause irritation.
-
Urine Collection and Analysis: After the dwell time, empty the bladder and/or place the animal in a metabolic cage for urine collection at various time points (e.g., 2, 4, 8, 24 hours).
-
Macroscopic Hematuria: Score the color of the collected urine using a predefined scale.
-
Microscopic Hematuria: Centrifuge a urine aliquot and count the red blood cells in the pellet using a hemocytometer. Perform a urine dipstick analysis.
-
-
Tissue Collection and Histopathology: At the end of the study period, euthanize the animals. Excise the bladders, weigh them (as an indicator of edema), and fix them in 10% neutral buffered formalin. Process the tissues for paraffin (B1166041) embedding, sectioning, and staining (e.g., Hematoxylin and Eosin - H&E) to assess urothelial damage, inflammation, hemorrhage, and edema.
Visualizations
Caption: Workflow for inducing and assessing this compound-related hematuria.
Caption: Proposed mechanism of this compound-induced hematuria.
References
- 1. dvm360.com [dvm360.com]
- 2. dvm360.com [dvm360.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of hemorrhagic cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A model of hemorrhagic cystitis induced with acrolein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP induced Cystitis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 7. scielo.br [scielo.br]
Technical Support Center: Preventing Valrubicin Efflux from Cancer Cells In Vitro
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on preventing valrubicin efflux from cancer cells in vitro. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound efflux from cancer cells?
The primary mechanism of this compound efflux from cancer cells is mediated by ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which is encoded by the MDR1 gene.[1] P-gp functions as an ATP-dependent efflux pump that actively removes a wide range of xenobiotics, including chemotherapeutic drugs like the anthracycline doxorubicin (B1662922), a close analog of this compound, from the cell's interior.[2][3] This process reduces the intracellular concentration of the drug, thereby diminishing its cytotoxic effect and contributing to multidrug resistance (MDR).
Q2: How can I determine if my cancer cell line is exhibiting this compound efflux?
A common method is to compare the intracellular accumulation of a fluorescent P-gp substrate, such as rhodamine 123 or calcein-AM, in your cell line to that in a non-resistant parental cell line. Lower fluorescence in your cell line suggests higher efflux activity. This can be further confirmed by using a known P-gp inhibitor; an increase in fluorescence in the presence of the inhibitor indicates P-gp-mediated efflux.
Q3: What are the different classes of P-glycoprotein (P-gp) inhibitors?
P-gp inhibitors, also known as MDR modulators, can be broadly categorized into three generations:
-
First-generation: These include existing drugs that were incidentally found to inhibit P-gp, such as verapamil (B1683045) and cyclosporin (B1163) A. They often have off-target effects and require high concentrations for effective P-gp inhibition.
-
Second-generation: These are more potent and specific than the first-generation inhibitors, and include drugs like dexverapamil (B1218737) and PSC 833 (valspodar).
-
Third-generation: These are highly potent and specific P-gp inhibitors with fewer side effects, developed specifically to overcome MDR. Examples include tariquidar (B1662512) (XR9576) and zosuquidar (B1662489) (LY335979).
Q4: Can siRNA be used to prevent this compound efflux?
Yes, RNA interference (RNAi) technology, specifically using small interfering RNA (siRNA) or short hairpin RNA (shRNA) to target the MDR1 gene, can be a powerful tool to prevent P-gp expression and consequently, drug efflux.[4] This approach can effectively reverse P-gp-mediated multidrug resistance in vitro.[4]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in fluorescence readings between replicate wells in an accumulation assay. | 1. Inconsistent cell seeding density.2. Pipetting errors.3. Photobleaching of the fluorescent dye.4. Inhibitor instability or precipitation. | 1. Ensure a homogeneous cell suspension before plating.2. Use calibrated pipettes and be consistent with your technique.3. Minimize the exposure of the plate to light.4. Prepare fresh inhibitor solutions for each experiment and visually inspect for precipitates.[5] |
| No significant increase in this compound retention after applying a P-gp inhibitor. | 1. The cancer cell line does not express functional P-gp.2. The inhibitor is inactive or used at a sub-optimal concentration.3. The primary resistance mechanism is not P-gp-mediated efflux.4. The inhibitor has poor solubility in the assay medium. | 1. Confirm P-gp expression using Western blot or qRT-PCR.2. Perform a dose-response experiment to determine the optimal inhibitor concentration.3. Investigate other MDR mechanisms (e.g., MRP1, BCRP expression).4. Use a co-solvent like DMSO, but be mindful of its potential effects on the cells.[5] |
| High background fluorescence in the assay. | 1. Autofluorescence of the inhibitor or test compound.2. Non-specific binding of the fluorescent dye to the plate or cellular components. | 1. Run control wells with the inhibitor alone to measure its intrinsic fluorescence.2. Use black-walled, clear-bottom plates for fluorescence assays.3. Optimize washing steps to remove unbound dye. |
| Observed cytotoxicity with the P-gp inhibitor alone. | 1. The inhibitor concentration is too high.2. The inhibitor has off-target cytotoxic effects. | 1. Determine the non-toxic concentration range of the inhibitor by performing a cell viability assay (e.g., MTT or trypan blue exclusion) before the efflux experiment.2. If cytotoxicity persists at effective inhibitory concentrations, consider using a different inhibitor. |
Quantitative Data
| P-gp Inhibitor | Substrate | Cell Line | Assay Method | IC50 Value |
| Verapamil | Doxorubicin | P388/ADR | Cytotoxicity | ~1.7 µM |
| Cyclosporin A | Doxorubicin | P388/ADR | Cytotoxicity | ~1.5 µM |
| PSC 833 (Valspodar) | Doxorubicin | 8226/Dox6 | Ex-vivo bioassay | Serum concentrations >1000 ng/ml showed reversal |
| Tariquidar (XR9576) | Doxorubicin | Resistant Canine Prostate/Bladder Cancer Lines | Metabolic Assay | Effective at reversing resistance |
| LY335979 (Zosuquidar) | Vinblastine | CEM/VLB100 | [3H]vinblastine binding | Kᵢ ≈ 0.06 µM[6] |
| Elacridar (GF120918) | Rhodamine 123 | MCF7R | Rhodamine 123 accumulation | 0.05 µM |
Experimental Protocols
Rhodamine 123 Efflux Assay by Flow Cytometry
This protocol is for assessing P-gp-mediated efflux by measuring the retention of the fluorescent substrate rhodamine 123.
Materials:
-
Cancer cell line of interest (and a non-resistant parental line, if available)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123 (stock solution in DMSO)
-
P-gp inhibitor of choice (e.g., Verapamil, Cyclosporin A)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest the cells and prepare a single-cell suspension in complete medium at a concentration of 1 x 10^6 cells/mL.
-
-
Rhodamine 123 Loading:
-
Add rhodamine 123 to the cell suspension to a final concentration of 1 µg/mL.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Efflux Inhibition:
-
For the inhibitor-treated samples, add the P-gp inhibitor at the desired concentration during the last 15 minutes of the rhodamine 123 loading step.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Efflux Period:
-
Resuspend the cell pellet in fresh, pre-warmed complete medium (with or without the P-gp inhibitor for the respective samples).
-
Incubate at 37°C for 30-60 minutes to allow for efflux.
-
-
Flow Cytometry Analysis:
-
After the efflux period, place the samples on ice to stop the efflux.
-
Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer (excitation at 488 nm, emission at ~525 nm).
-
Compare the mean fluorescence intensity of the different samples. A higher fluorescence intensity in the inhibitor-treated cells compared to the untreated cells indicates inhibition of efflux.
-
Calcein-AM Accumulation Assay using a Fluorescence Plate Reader
This assay measures the activity of P-gp by quantifying the efflux of the fluorescent dye calcein, which is generated from the non-fluorescent calcein-AM by intracellular esterases.
Materials:
-
MDR and parental sensitive cell lines
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcein-AM (stock solution in DMSO)
-
P-gp inhibitor of choice
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Incubation:
-
The next day, remove the culture medium.
-
Add the P-gp inhibitor at various concentrations in HBSS to the respective wells. Include a no-inhibitor control.
-
Incubate for 30-60 minutes at 37°C.
-
-
Calcein-AM Loading:
-
Add Calcein-AM to all wells to a final concentration of 0.25-1.0 µM.
-
Incubate the plate in the dark at 37°C for 30 minutes.
-
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~490 nm and emission at ~520 nm.
-
An increased fluorescence signal in the presence of the inhibitor indicates reduced efflux of calcein.
-
MDCK-MDR1 Permeability Assay
This assay uses a polarized monolayer of Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene to assess the potential of a compound to be a P-gp substrate and to evaluate the efficacy of P-gp inhibitors.
Materials:
-
MDCK-MDR1 and wild-type MDCK cells
-
Cell culture inserts (e.g., Transwell®)
-
24-well plates
-
Transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
This compound
-
P-gp inhibitor of choice
-
LC-MS/MS for quantification
Procedure:
-
Cell Monolayer Formation:
-
Seed MDCK-MDR1 and MDCK-WT cells on the apical side of the cell culture inserts and culture them until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
-
Permeability Assay:
-
Wash the cell monolayers with transport buffer.
-
Apical to Basolateral (A-B) Transport: Add this compound (with or without the P-gp inhibitor) to the apical chamber. At designated time points, collect samples from the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound (with or without the P-gp inhibitor) to the basolateral chamber. At designated time points, collect samples from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B).
-
A significant reduction in the efflux ratio in the presence of the inhibitor indicates that the inhibitor is effective in preventing the P-gp-mediated efflux of this compound.
-
Visualizations
Caption: P-glycoprotein mediated efflux of this compound and its inhibition.
Caption: General workflow for assessing P-gp efflux inhibition in vitro.
References
- 1. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of intravesical this compound in clinical practice for treatment of nonmuscle-invasive bladder cancer, including carcinoma in situ of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Phase I Study of Intravenous PSC‐833 and Doxorubicin: Reversal of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of doxorubicin uptake, efflux, and modulation of multidrug resistance (MDR) in MDR human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of P-glycoprotein-mediated multidrug resistance by a potent cyclopropyldibenzosuberane modulator, LY335979 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Valrubicin Efficacy and pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of urinary pH on the in vitro efficacy of Valrubicin.
Frequently Asked Questions (FAQs)
Q1: How does extracellular pH influence the in vitro efficacy of this compound?
Q2: What is the pH-partition hypothesis and how does it relate to this compound?
A2: The pH-partition hypothesis posits that the passage of a weakly basic drug, like an anthracycline, across a cell membrane is favored when the drug is in its un-ionized, more lipophilic state. In an alkaline extracellular environment (higher pH), a greater fraction of the this compound molecule will be un-ionized, facilitating its diffusion across the cancer cell membrane. Conversely, a more acidic extracellular environment increases the ionization of the drug, hindering its cellular uptake and reducing its efficacy.[3][4][5] Studies on doxorubicin (B1662922) have shown that both high extracellular and high intracellular pH favor drug uptake and accumulation.[3][4]
Q3: What is the proposed mechanism of action for this compound?
A3: this compound is an anthracycline that readily penetrates cells. Its primary mechanisms of action include:
-
Inhibition of Topoisomerase II: It interferes with the normal breaking and resealing action of DNA topoisomerase II, leading to extensive chromosomal damage.
-
Nucleic Acid Metabolism Interference: It inhibits the incorporation of nucleosides into nucleic acids.
-
Cell Cycle Arrest: These actions collectively cause the cell cycle to arrest in the G2 phase.
Unlike some other anthracyclines, this compound is not considered a strong DNA intercalator.
Q4: Should I adjust the pH of my cell culture medium when testing this compound?
A4: Yes, based on evidence from related compounds, adjusting and carefully controlling the pH of your in vitro system is critical for obtaining consistent and clinically relevant results. An alkaline pH is expected to increase this compound's activity. It is recommended to test a range of pH values (e.g., 6.5, 7.5, 8.5) to characterize the dose-response relationship under different conditions.
Troubleshooting Guide
Issue 1: High variability in cytotoxicity data between experiments.
-
Possible Cause: Inconsistent pH of the culture medium. Standard cell culture media are buffered, but the addition of this compound (which may be in an acidic solution) or cellular metabolic activity can alter the final pH.
-
Solution:
-
Verify pH: Always measure the pH of the medium after adding this compound and just before the endpoint measurement of your assay.
-
Use Buffered Medium: Ensure you are using a robustly buffered medium (e.g., HEPES-buffered) suitable for the pH range you are investigating.
-
pH Adjustment: Prepare media at your target pH values (e.g., 6.5, 7.5, 8.5) immediately before the experiment. Adjust using sterile, dilute HCl or NaOH.
-
Issue 2: Lower-than-expected cytotoxicity observed.
-
Possible Cause: The experimental medium pH is too acidic, reducing the cellular uptake of this compound.
-
Solution:
-
Test Alkaline Conditions: Based on data from doxorubicin and epirubicin (B1671505), test the efficacy of this compound in a medium buffered to a more alkaline pH (e.g., 7.5 to 8.0).[1][2] This should increase the proportion of un-ionized drug available to cross the cell membrane.
-
Increase Incubation Time: While this compound uptake is rapid, reduced uptake in acidic conditions might be partially overcome by a longer exposure time. Compare results from different incubation periods at various pH levels.
-
Issue 3: Conflicting results when comparing to in vivo data.
-
Possible Cause: The in vitro pH does not accurately reflect the urinary pH environment. Human urine can range from acidic to alkaline.
-
Solution:
-
Simulate Urine pH: Design experiments to test this compound efficacy across a physiologically relevant range of urinary pH (typically 5.5 to 8.0).
-
Consider Urine Composition: Be aware that urine contains various solutes that might influence drug activity, a factor not present in standard culture medium.[6] While complex to replicate, this context is important when interpreting results.
-
Data Presentation
Table 1: Illustrative Impact of Extracellular pH on Anthracycline Efficacy
The following data is an illustrative example based on published trends for doxorubicin and epirubicin, as direct quantitative data for this compound was not found in the searched literature. It demonstrates the expected increase in cytotoxicity (lower IC₅₀) at higher pH values.
| Extracellular pH | Expected IC₅₀ of Anthracycline (µM) | Expected % Cell Viability at a Fixed Dose |
| 6.5 (Acidic) | Higher (e.g., 1.5 µM) | Higher (e.g., 70%) |
| 7.4 (Neutral) | Intermediate (e.g., 0.8 µM) | Intermediate (e.g., 50%) |
| 8.0 (Alkaline) | Lower (e.g., 0.4 µM) | Lower (e.g., 30%) |
Experimental Protocols
Protocol: pH-Dependent In Vitro Cytotoxicity Assay for this compound
This protocol outlines a method to assess how extracellular pH affects this compound's cytotoxicity against bladder cancer cells using a standard MTT or Neutral Red Uptake (NRU) assay.[7][8][9]
1. Materials:
-
Bladder cancer cell line (e.g., T24, RT4)
-
Complete cell culture medium (e.g., McCoy's 5A or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution
-
HEPES buffer solution (1 M, sterile)
-
Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS) or Neutral Red solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
2. Cell Seeding:
-
Culture bladder cancer cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
3. Preparation of pH-Adjusted Media:
-
Prepare three batches of culture medium buffered with 25 mM HEPES.
-
Adjust the pH of the batches to your target values (e.g., 6.5, 7.4, 8.5) using sterile 0.1 M HCl or 0.1 M NaOH.
-
Warm the pH-adjusted media to 37°C before use.
4. Drug Treatment:
-
Prepare serial dilutions of this compound in each of the pH-adjusted media.
-
Remove the old medium from the 96-well plate.
-
Add 100 µL of the this compound dilutions (in the corresponding pH-adjusted medium) to the appropriate wells. Include vehicle-only controls for each pH condition.
-
Incubate the plate for a defined exposure time (e.g., 2 hours, simulating intravesical retention, or up to 72 hours).
5. Cytotoxicity Assessment (MTT Assay Example):
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate for another 2-4 hours until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control at the same pH.
-
Plot dose-response curves for each pH condition and determine the IC₅₀ value (the drug concentration that inhibits cell growth by 50%).
Visualizations
References
- 1. Intravesical chemotherapy. Studies on the relationship between pH and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravesical pH: a potentially important variable affecting efficacy and the further development of anthracycline chemotherapy for superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of Intracellular pH in Determining the Uptake and Efficacy of the Weakly Basic Chemotherapeutic Drug, Doxorubicin | PLOS One [journals.plos.org]
- 4. Importance of intracellular pH in determining the uptake and efficacy of the weakly basic chemotherapeutic drug, doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro cytotoxicity of human urine and its potential toxic parameters towards bladder cancer cells | PLOS One [journals.plos.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Validation & Comparative
Valrubicin and Doxorubicin: A Comparative Analysis of Efficacy in Bladder Cancer Cell Lines
For researchers and drug development professionals vested in the oncology landscape, particularly in the context of bladder cancer, understanding the nuances of available chemotherapeutic agents is paramount. This guide provides a detailed, objective comparison of two anthracycline antibiotics, valrubicin and doxorubicin (B1662922), focusing on their efficacy in bladder cancer cell lines based on available experimental data.
At a Glance: Key Differences in Efficacy
While both this compound and doxorubicin are effective in inducing cell death in bladder cancer cells, their potency and cellular uptake kinetics show notable distinctions. Doxorubicin has been more extensively characterized in a wider range of bladder cancer cell lines, with specific IC50 values established. This compound, a derivative of doorubicin, is noted for its rapid cellular penetration, a characteristic that may offer therapeutic advantages.
| Parameter | This compound | Doxorubicin |
| Cellular Uptake | Enters individual cells more rapidly in vitro.[1] | Slower cellular uptake compared to this compound.[1] |
| IC50/LD50 Values in Bladder Cancer Cell Lines | LD50 values ranging from 0.05 to 11.2 μM in various human bladder tumor cell lines.[2] | BFTC-905: 2.3 μM[3] UMUC-3: 5.1 μM[3] TCCSUP: 12.6 μM[3] VMCUB-1: > 20 μM[3] T24: IC50 of approximately 58.97 μM has been reported in one study.[4] |
Delving into the Mechanisms: Signaling Pathways
Both this compound and doxorubicin exert their cytotoxic effects primarily through the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[5][6][7] This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[8][9]
Doxorubicin's Apoptotic Cascade:
Doxorubicin has been shown to induce apoptosis through both the intrinsic and extrinsic pathways. In bladder cancer cells, its mechanism involves:
-
G2/M and/or G1/S cell cycle arrest. [8]
-
Activation of the extrinsic pathway: This is marked by a reduction in the cytosolic trimeric form of FasL and subsequent activation of caspase-8.[8]
-
Activation of the intrinsic (mitochondrial) pathway: This involves the activation of caspase-9.[8]
-
Execution phase: Both pathways converge on the activation of caspase-3, leading to the cleavage of cellular proteins and cell death.[8]
-
Bax activation: Doxorubicin can synergistically induce the activation of the pro-apoptotic protein Bax.[10]
-
Sensitization to TRAIL-mediated apoptosis: Doxorubicin can sensitize bladder cancer cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL) by downregulating anti-apoptotic proteins like cFLIP.[11]
This compound's Apoptotic Pathway:
While it is established that this compound induces apoptosis, the specific molecular signaling cascade in bladder cancer cells is less detailed in the currently available literature.[9] It is known to inhibit topoisomerase II, leading to DNA damage and cell death.[12] Further research is needed to fully elucidate the specific caspases and signaling molecules involved in this compound-induced apoptosis in this context.
Experimental Workflow: A Comparative Cytotoxicity Assay
The following diagram outlines a typical experimental workflow for comparing the in vitro efficacy of this compound and doxorubicin in bladder cancer cell lines.
Caption: Workflow for comparing the cytotoxicity of this compound and doxorubicin.
Detailed Experimental Protocols
A standard methodology for assessing the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
-
Human bladder cancer cell lines (e.g., T24, 5637, BFTC-905, UMUC-3, TCCSUP, VMCUB-1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
2. Drug Treatment:
-
This compound and doxorubicin are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of each drug are prepared in culture medium to achieve a range of final concentrations.
-
The culture medium from the seeded plates is replaced with the medium containing the various drug concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug dose.
-
Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Following incubation, the drug-containing medium is removed, and a solution of MTT in serum-free medium is added to each well.
-
The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
4. Data Analysis:
-
The percentage of cell viability is calculated for each drug concentration relative to the vehicle-treated control cells.
-
The half-maximal inhibitory concentration (IC50) or lethal dose 50 (LD50), the concentration of the drug that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathway Diagram
The following diagram illustrates the primary mechanism of action shared by this compound and doxorubicin, leading to apoptosis in bladder cancer cells.
Caption: Mechanism of action for this compound and doxorubicin in bladder cancer cells.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravesical this compound in the treatment of carcinoma in situ of the bladder [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Grade-dependent effects on cell cycle progression and apoptosis in response to doxorubicin in human bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. OSU-T315 and doxorubicin synergistically induce apoptosis via mitochondrial pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative stress sensitizes bladder cancer cells to TRAIL-mediated apoptosis by downregulating anti-apoptotic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Valstar (this compound) for bladder cancer | MyBladderCancerTeam [mybladdercancerteam.com]
A Comparative In Vitro Analysis of Valrubicin and Mitomycin C for Bladder Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro effects of Valrubicin and Mitomycin C, two intravesical chemotherapeutic agents used in the treatment of non-muscle invasive bladder cancer. The following sections present a summary of their mechanisms of action, comparative efficacy data from in vitro studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound, a semisynthetic analog of doxorubicin, and Mitomycin C, an antitumor antibiotic, employ distinct but overlapping mechanisms to induce cancer cell death.
This compound is an anthracycline that readily penetrates cancer cells. Its primary mechanisms of action include:
-
DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix, disrupting DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: It inhibits topoisomerase II, an enzyme essential for resolving DNA tangles during replication, leading to DNA strand breaks.[1][2][3]
-
Cell Cycle Arrest: Consequently, this compound causes cell cycle arrest at the G2/M phase.[2][4]
-
Generation of Reactive Oxygen Species (ROS): The drug can induce the formation of free radicals, contributing to cellular damage.[1]
-
Induction of Apoptosis: The culmination of these effects leads to programmed cell death (apoptosis).[1]
Mitomycin C is an alkylating agent that requires enzymatic activation to exert its cytotoxic effects. Its key mechanisms include:
-
DNA Cross-linking: Once activated, Mitomycin C cross-links DNA strands, preventing their separation for replication and transcription.[5]
-
Induction of Apoptosis: DNA damage triggers the apoptotic cascade.[6][7]
-
Cell Cycle Arrest: It has been shown to cause cell cycle arrest at the G2/M phase in bladder cancer cells.[8]
-
Modulation of Signaling Pathways: Studies suggest its effects can be influenced by pathways such as Axl and PI3K/Akt.[9][10]
Comparative In Vitro Efficacy
Direct comparative in vitro studies between this compound and Mitomycin C are limited. However, by compiling data from separate studies on bladder cancer cell lines, we can draw an indirect comparison. The T24 bladder cancer cell line is a common model used in these studies.
| Parameter | This compound | Mitomycin C | Cell Line(s) |
| Cytotoxicity (IC50/LD50) | LD50: 0.05 - 11.2 µM | IC50: ~1000 µM | Various human bladder tumor cell lines (this compound); T24 (Mitomycin C) |
| Apoptosis Induction | Induces apoptosis. | Induces apoptosis. | Gastric cancer cell lines (this compound); T24, EJ, BIU (Mitomycin C) |
| Cell Cycle Arrest | G2/M phase arrest. | G2/M phase arrest. | General mechanism (this compound); T24 (Mitomycin C) |
Note: The provided IC50/LD50 values are from different studies with potentially varying experimental conditions and should be interpreted with caution. The lower LD50 range for this compound suggests it may be more potent in vitro than Mitomycin C, although a direct head-to-head study is needed for confirmation.
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate bladder cancer cells (e.g., T24) in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or Mitomycin C for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat bladder cancer cells with this compound or Mitomycin C at the desired concentrations and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.
-
Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment: Expose bladder cancer cells to this compound or Mitomycin C for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.
-
PI Staining: Stain the cells with a propidium iodide solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Mitomycin C: mechanism of action, usefulness and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis of bladder cancer cells induced by short-term and low-dose Mitomycin-C: potential molecular mechanism and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by mitomycin-C in an ex vivo model of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitomycin C-induced cell cycle arrest enhances 5-aminolevulinic acid-based photodynamic therapy for bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chidamide and mitomycin C exert synergistic cytotoxic effects against bladder cancer cells in vitro and suppress tumor growth in a rat bladder cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engagement of integrinβ1 induces resistance of bladder cancer cells to mitomycin-C - PubMed [pubmed.ncbi.nlm.nih.gov]
Valrubicin in BCG-Unresponsive Carcinoma in Situ: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Valrubicin's efficacy and methodologies against other approved therapies for Bacillus Calmette-Guérin (BCG)-unresponsive carcinoma in situ (CIS) of the bladder. This analysis is supported by experimental data to inform research and development efforts in this clinical space.
The landscape of treatment for BCG-unresponsive non-muscle invasive bladder cancer (NMIBC), particularly carcinoma in situ, has evolved beyond the singular option of radical cystectomy. While this compound has historically been the only FDA-approved intravesical agent for this indication, newer therapies like the gene therapy Nadofaragene Firadenovec and the immune checkpoint inhibitor Pembrolizumab (B1139204) have emerged as viable alternatives.[1][2][3][4] This guide delves into a comparative analysis of these treatment modalities, focusing on their efficacy, safety profiles, and the experimental protocols that underpin their approval and use.
Comparative Efficacy and Safety
The clinical effectiveness of this compound, Nadofaragene Firadenovec, and Pembrolizumab in treating BCG-unresponsive CIS varies, offering distinct advantages and considerations for patient selection and future trial design.
| Treatment Modality | Complete Response (CR) Rate | Duration of Response | Key Adverse Events |
| This compound | 21% at 6 months[5][6][7] | Median time to failure for complete responders was greater than 18 months[7] | Bladder irritation, urinary frequency, dysuria, hematuria[8] |
| Nadofaragene Firadenovec | 53.4% at 3 months, with 25% of initial responders remaining high-grade recurrence-free at 36 months[9][10] | Median duration of response of 9.7 months[9][11] | Bladder discharge, fatigue, bladder spasm, urinary urgency |
| Pembrolizumab | 41% complete response rate[12][13] | Median duration of response of 16.2 months[12][13] | Fatigue, diarrhea, rash, pruritus, musculoskeletal pain[12] |
Mechanism of Action and Experimental Workflows
Understanding the distinct mechanisms of action and the corresponding clinical trial designs is crucial for evaluating the therapeutic potential and future research directions for these agents.
This compound: DNA Intercalation and Topoisomerase II Inhibition
This compound, an anthracycline derivative, functions by intercalating into DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication and repair.[14][15] This disruption leads to DNA damage and cell cycle arrest in the G2 phase, ultimately inducing cancer cell death.[14][16]
The pivotal clinical trial for this compound involved intravesical administration, a common approach for localized bladder cancer therapy.
Nadofaragene Firadenovec: Gene-Mediated Immunotherapy
Nadofaragene firadenovec is a non-replicating adenoviral vector-based gene therapy that delivers the gene for interferon alfa-2b directly into the bladder urothelium.[10][17] This leads to localized production of interferon alfa-2b, a cytokine with known anti-tumor effects.
Pembrolizumab: Systemic Immune Checkpoint Blockade
Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor.[1] By blocking the interaction between PD-1 on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells, Pembrolizumab unleashes the patient's own immune system to attack the cancer.
Detailed Experimental Protocols
A thorough understanding of the methodologies employed in the pivotal trials is essential for critical appraisal of the evidence.
This compound Pivotal Trial
-
Patient Population: 90 patients with recurrent carcinoma in situ who had failed multiple prior courses of intravesical therapy, including at least one course of BCG.[5][7]
-
Treatment Regimen: Patients received six weekly intravesical instillations of 800 mg this compound.[5][7]
-
Efficacy Endpoints: The primary endpoint was the rate of complete response, defined as no evidence of disease recurrence for 6 months or greater.[5][7]
-
Assessments: Disease evaluations, including cystoscopy with biopsy and urine cytology, were performed at baseline and at 3-month intervals following treatment.[5][7]
Nadofaragene Firadenovec (Phase 3 Trial - NCT02773849)
-
Study Design: An open-label, multicenter, single-arm phase 3 trial.[9][17]
-
Patient Population: Patients with BCG-unresponsive NMIBC, with a cohort specifically for CIS with or without Ta/T1 tumors.[17]
-
Treatment Regimen: Patients received a 75 mL intravesical instillation of nadofaragene firadenovec (3 × 10¹¹ vp/mL) once every 3 months.[17]
-
Efficacy Endpoints: The primary endpoint was the complete response rate in the CIS cohort.[11]
-
Assessments: Cystoscopy and cytology assessments were conducted to evaluate response.[17]
Pembrolizumab (KEYNOTE-057 - NCT02625961)
-
Study Design: A multicenter, single-arm phase 2 trial.[12][13]
-
Patient Population: 96 patients with BCG-unresponsive, high-risk NMIBC with CIS with or without papillary tumors who were ineligible for or had elected not to undergo cystectomy.[12][13]
-
Treatment Regimen: Patients received 200 mg of pembrolizumab intravenously every 3 weeks for up to 24 months or until unacceptable toxicity or disease progression.[12][13]
-
Efficacy Endpoints: The major efficacy outcome measures were complete response rate and duration of response.[12][13]
-
Assessments: Response was evaluated by cystoscopy (with TURBT/biopsies as applicable), urine cytology, and computed tomography urography (CTU) imaging.[12][13]
Conclusion
This compound remains a therapeutic option for BCG-unresponsive CIS, particularly for patients who are not candidates for more aggressive treatments. However, the emergence of Nadofaragene Firadenovec and Pembrolizumab has significantly broadened the treatment armamentarium, offering improved response rates for many patients. The choice of therapy will depend on a comprehensive evaluation of the patient's disease characteristics, comorbidities, and treatment preferences. For the research and development community, the distinct mechanisms of action and clinical outcomes of these agents provide fertile ground for the investigation of novel therapeutic combinations and next-generation treatments for this challenging disease state.
References
- 1. BCG and Alternative Therapies to BCG Therapy for Non-Muscle-Invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. auo.asmepress.com [auo.asmepress.com]
- 5. providence.elsevierpure.com [providence.elsevierpure.com]
- 6. Emerging treatments for bacillus Calmette–Guérin-unresponsive non-muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound for the treatment of Bacillus Calmette-Guerin refractory carcinoma in situ of the bladder. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valstar (this compound) for bladder cancer | MyBladderCancerTeam [mybladdercancerteam.com]
- 9. urotoday.com [urotoday.com]
- 10. Three-Year Follow-up Data in BCG-Unresponsive NMIBC Show Durable Response to Treatment with ADSTILADRIN® (nadofaragene firadenovec-vncg) in Two Patient Cohorts - Ferring Pharmaceuticals USA [ferringusa.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. FDA approves pembrolizumab for BCG-unresponsive, high-risk non-muscle invasive bladder cancer | FDA [fda.gov]
- 13. FDA approves pembrolizumab for BCG-unresponsive, high-risk non-muscle invasive bladder cancer - ecancer [ecancer.org]
- 14. youtube.com [youtube.com]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. This compound | C34H36F3NO13 | CID 454216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Efficacy of Intravesical Nadofaragene Firadenovec for Patients With Bacillus Calmette-Guérin-Unresponsive Nonmuscle-Invasive Bladder Cancer: 5-Year Follow-Up From a Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Gene Expression Profile of Valrubicin-Treated versus Control Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to Valrubicin
This compound, a semisynthetic analog of doxorubicin, is an antineoplastic agent primarily used for the intravesical treatment of Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ of the urinary bladder.[1][2] Understanding its molecular impact is crucial for optimizing its therapeutic use and developing novel combination therapies. Gene expression profiling serves as a powerful tool to elucidate the global transcriptional changes induced by a drug, offering insights into its mechanism of action, potential resistance pathways, and biomarkers for treatment response.
**Mechanism of Action
This compound exerts its cytotoxic effects through several well-documented mechanisms:
-
DNA Intercalation: this compound inserts itself between the base pairs of DNA, distorting the helical structure and interfering with DNA replication and transcription.[1][3]
-
Topoisomerase II Inhibition: It inhibits topoisomerase II, an enzyme essential for resolving DNA tangles during replication.[1][3][4] This inhibition leads to DNA strand breaks and subsequent apoptosis.
-
Cell Cycle Arrest: By disrupting DNA synthesis and repair, this compound causes cell cycle arrest, primarily in the G2 phase.[4][5][6]
-
Generation of Reactive Oxygen Species (ROS): The metabolism of this compound can lead to the production of free radicals, which induce oxidative stress and damage cellular components, including DNA, lipids, and proteins.[3]
-
Inhibition of Protein Kinase C (PKC): this compound has been shown to inhibit PKC, a key enzyme in various signal transduction pathways that regulate cell growth and differentiation.[5][7][8]
Hypothetical Gene Expression Profiling: this compound vs. Control
A gene expression profiling study, such as one using RNA sequencing (RNA-seq), would provide a global view of the transcriptional changes in cancer cells upon this compound treatment. Below is a summary of the anticipated findings based on its known mechanisms.
Data Presentation: Predicted Differentially Expressed Genes
The following table outlines the classes of genes expected to be differentially expressed in this compound-treated cells compared to untreated control cells.
| Gene Category | Predicted Regulation | Representative Genes | Rationale |
| DNA Damage Response | Up-regulated | ATM, ATR, BRCA1, GADD45A, DDIT3 | Activation of DNA damage sensing and repair pathways in response to DNA intercalation and strand breaks. |
| Cell Cycle Arrest | Up-regulated | CDKN1A (p21), SFN (14-3-3σ) | Induction of cell cycle inhibitors to halt progression, particularly at the G2/M checkpoint. |
| Apoptosis | Up-regulated | BAX, BAK1, PUMA (BBC3), NOXA (PMAIP1), CASP3, CASP9 | Activation of the intrinsic apoptotic pathway in response to irreparable DNA damage. |
| Cell Cycle Progression | Down-regulated | CCNB1, CCNB2, CDK1, PLK1 | Repression of genes required for G2/M transition and mitotic entry. |
| DNA Replication | Down-regulated | MCM complex genes, PCNA | Inhibition of DNA synthesis machinery due to DNA damage and cell cycle arrest. |
| Antioxidant Response | Up-regulated | HMOX1, NQO1, SOD2 | Cellular defense mechanism against increased reactive oxygen species. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of gene expression profiling studies. The following are standard protocols for a hypothetical experiment comparing this compound-treated and control cells.
1. Cell Culture and Treatment
-
Cell Line: A human bladder cancer cell line (e.g., T24 or RT4) would be cultured in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Cells would be seeded at a density of 1 x 10^6 cells per 100 mm dish and allowed to adhere for 24 hours.
-
Treatment: Cells would be treated with a clinically relevant concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24 or 48 hours).
2. RNA Extraction
-
Lysis: Following treatment, the culture medium would be aspirated, and cells would be washed with phosphate-buffered saline (PBS). Total RNA would be extracted using a TRIzol-based reagent or a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Purification: The extracted RNA would be treated with DNase I to remove any contaminating genomic DNA.
-
Quality Control: The quantity and quality of the RNA would be assessed using a NanoDrop spectrophotometer (for concentration and purity) and an Agilent Bioanalyzer (for integrity, confirming a high RNA Integrity Number - RIN).
3. RNA Sequencing (RNA-seq) Library Preparation and Sequencing
-
Library Preparation: An mRNA-sequencing library would be prepared from the high-quality total RNA using a kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries would be sequenced on an Illumina NovaSeq or similar high-throughput sequencing platform to generate a sufficient number of reads for robust differential gene expression analysis.
4. Data Analysis
-
Quality Control of Reads: Raw sequencing reads would be assessed for quality using tools like FastQC.
-
Alignment: Reads would be aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Gene expression levels would be quantified as Transcripts Per Million (TPM) or raw read counts using tools like RSEM or featureCounts.
-
Differential Expression Analysis: Differential gene expression between this compound-treated and control samples would be determined using statistical packages such as DESeq2 or edgeR, with a significance threshold of a false discovery rate (FDR) < 0.05 and a log2 fold change > 1.
-
Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) would be performed on the list of differentially expressed genes to identify significantly affected biological processes and signaling pathways.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in a typical gene expression profiling experiment.
Caption: Workflow for analyzing this compound's effect on gene expression.
p53 Signaling Pathway in Response to this compound-Induced DNA Damage
This compound-induced DNA damage is expected to robustly activate the p53 signaling pathway, a critical tumor suppressor pathway that governs cell fate decisions.
Caption: Activation of the p53 pathway by this compound-induced DNA damage.
Conclusion
A comprehensive gene expression profiling study of this compound-treated cells would provide invaluable data for the scientific and drug development communities. Based on its known mechanisms, it is anticipated that this compound induces significant transcriptional changes related to DNA damage response, cell cycle arrest, and apoptosis. The experimental framework and predicted outcomes presented in this guide offer a solid foundation for designing and interpreting such studies, ultimately contributing to a deeper understanding of this compound's therapeutic effects and the identification of novel strategies to improve cancer treatment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Facebook [cancer.gov]
- 6. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 7. This compound | C34H36F3NO13 | CID 454216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Valrubicin's Synergistic Potential with Other Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Valrubicin, an anthracycline chemotherapeutic agent, is primarily utilized as a monotherapy for Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ (CIS) of the bladder.[1][2][3] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and cell cycle arrest.[4][5] While effective in a subset of patients, its efficacy as a standalone treatment can be limited.[6] This has spurred investigation into its use in combination with other chemotherapeutic agents to enhance anti-tumor activity. This guide provides an objective comparison of this compound in combination with other agents, supported by available experimental data.
This compound and Docetaxel (B913): A Promising Combination for Non-Muscle-Invasive Bladder Cancer
Clinical evidence suggests that sequential intravesical administration of this compound and docetaxel is an effective salvage therapy for patients with recurrent non-muscle-invasive bladder cancer (NMIBC).[6] Docetaxel, a taxane, works by stabilizing microtubules, leading to mitotic arrest and apoptosis.[7][8][9] The distinct mechanisms of action of this compound and docetaxel provide a strong rationale for their combined use, targeting different cellular processes to induce cancer cell death.
Quantitative Data Summary
The following table summarizes the clinical outcomes from a retrospective study evaluating sequential intravesical this compound and docetaxel in patients with recurrent NMIBC.
| Outcome | Patient Group | Result |
| 2-Year Recurrence-Free Survival | Low-Grade Disease (n=12) | 73% |
| High-Grade Disease (n=63) | 38% | |
| 2-Year High-Grade Recurrence-Free Survival | High-Grade Disease (n=63) | 38% |
| 2-Year Overall Survival | High-Grade Disease | 87% |
| 2-Year Cancer-Specific Survival | High-Grade Disease | 96% |
| 2-Year Cystectomy-Free Survival | High-Grade Disease | 84% |
Data from a retrospective study of 75 patients with a median follow-up of 21 months.[6]
Experimental Protocol: Sequential Intravesical this compound and Docetaxel
This section details the methodology for the sequential intravesical administration of this compound and docetaxel as described in clinical studies.
Patient Population: Patients with recurrent non-muscle-invasive bladder cancer.[6]
Treatment Regimen:
-
Induction Phase (6 weeks):
-
Maintenance Phase (if disease-free at first follow-up):
-
Monthly instillations for up to 2 years.[6]
-
Administration Procedure:
-
A urinary catheter is inserted under aseptic conditions, and the bladder is drained.
-
The this compound solution is instilled into the bladder via gravity flow.
-
The catheter is removed, and the patient is instructed to retain the solution for a specified duration.
-
Following the retention period, the patient voids.
-
The docetaxel solution is then instilled in a similar manner and retained for a specified duration.
Adverse Events
The most commonly reported adverse events associated with this combination therapy include bladder spasms, urinary frequency, and dysuria.[10]
Signaling Pathways and Experimental Workflow
While direct preclinical studies confirming the synergistic interaction and elucidating the specific signaling pathways of the this compound and docetaxel combination are not yet available, the efficacy of this combination is theorized to stem from their distinct and complementary mechanisms of action.
This compound, as an anthracycline, primarily targets DNA. It intercalates into the DNA helix and inhibits topoisomerase II, an enzyme essential for DNA replication and repair.[4][5] This leads to double-strand breaks, chromosomal damage, and ultimately, cell cycle arrest in the G2 phase and apoptosis.[1][11]
Docetaxel, a taxane, acts on the cellular cytoskeleton. It binds to β-tubulin, promoting the assembly of and stabilizing microtubules.[7][8][9] This disrupts the dynamic process of microtubule formation and breakdown necessary for mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[12]
The combination of these two agents creates a multi-pronged attack on cancer cells, targeting both DNA integrity and the machinery of cell division. This dual assault may overcome resistance mechanisms that could render a single agent less effective.
Below are diagrams illustrating the individual mechanisms of action and a logical workflow for their sequential administration.
Conclusion
The combination of this compound with other chemotherapeutic agents, particularly docetaxel, represents a promising strategy for enhancing therapeutic outcomes in NMIBC. The available clinical data, although from a retrospective study, suggest that this sequential intravesical therapy is a viable option for patients with recurrent disease. The distinct mechanisms of action of these drugs provide a strong rationale for their combined use, potentially leading to a synergistic anti-tumor effect. Further prospective, randomized controlled trials are warranted to definitively establish the synergistic nature of this combination and to explore other potential synergistic partners for this compound in the treatment of bladder cancer and other malignancies.
References
- 1. Facebook [cancer.gov]
- 2. This compound - NCI [cancer.gov]
- 3. Valstar (this compound) for bladder cancer | MyBladderCancerTeam [mybladdercancerteam.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sequential Intravesical this compound and Docetaxel for the Salvage Treatment of Non-Muscle-Invasive Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 8. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. ascopubs.org [ascopubs.org]
- 11. This compound | C34H36F3NO13 | CID 454216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxicity of Valrubicin and Other Anthracyclines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of Valrubicin against other prominent anthracyclines: Doxorubicin (B1662922), Epirubicin, and Daunorubicin. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in oncology and pharmacology.
Executive Summary
Anthracyclines are a cornerstone of chemotherapy, widely recognized for their potent anti-tumor activity. This guide delves into the cytotoxic profiles of four key members of this class. While all share a core mechanism of action involving DNA intercalation and topoisomerase II inhibition, subtle structural differences lead to variations in their efficacy and cellular effects. This compound, a derivative of doxorubicin, exhibits a distinct cytotoxic profile and an additional mechanism of action through the inhibition of protein kinase C. The following sections provide a detailed comparison of their cytotoxic potency, the experimental methods used to determine this, and the cellular pathways they influence.
Comparative Cytotoxicity: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, representing the concentration at which it inhibits 50% of a biological process, such as cell proliferation. The following table summarizes the IC50 values for this compound, Doxorubicin, Epirubicin, and Daunorubicin across a range of cancer cell lines as reported in various studies. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, including cell lines, drug exposure times, and assay methods.
| Anthracycline | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | UMSCC5 (Squamous Cell Carcinoma) | 8.24 ± 1.60 | [1] |
| UMSCC5/CDDP (Cisplatin-resistant Squamous Cell Carcinoma) | 15.90 ± 0.90 | [1] | |
| UMSCC10b (Squamous Cell Carcinoma) | 10.50 ± 2.39 | [1] | |
| Doxorubicin | K562 (Chronic Myelogenous Leukemia) | 0.32 | [2] |
| MelJuSo (Melanoma) | 0.15 | [2] | |
| U2OS (Osteosarcoma) | 0.20 | [2] | |
| A549 (Lung Carcinoma) | > 20 | [3] | |
| MCF-7 (Breast Adenocarcinoma) | 2.50 ± 1.76 | [3] | |
| HepG2 (Hepatocellular Carcinoma) | 12.18 ± 1.89 | [3] | |
| Epirubicin | K562 (Chronic Myelogenous Leukemia) | ~0.4 | [2] |
| MelJuSo (Melanoma) | ~0.2 | [2] | |
| U2OS (Osteosarcoma) | ~0.3 | [2] | |
| A549 (Lung Carcinoma) | > 1 | [4] | |
| MCF-7 (Breast Adenocarcinoma) | ~0.02 | [4] | |
| ZR75-1 (Breast Carcinoma) | 0.02 | [4] | |
| Daunorubicin | K562 (Chronic Myelogenous Leukemia) | 0.05 | [2] |
| MelJuSo (Melanoma) | 0.03 | [2] | |
| U2OS (Osteosarcoma) | 0.04 | [2] | |
| HL-60 (Promyelocytic Leukemia) | 2.52 | [5] | |
| U937 (Histiocytic Lymphoma) | 1.31 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of anthracyclines.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
Drug Treatment: Prepare serial dilutions of the anthracycline in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells and vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V/Propidium (B1200493) Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Workflow for Annexin V/PI Assay
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the anthracycline for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.
Signaling Pathways in Anthracycline-Induced Cytotoxicity
The cytotoxic effects of anthracyclines are mediated through a complex network of signaling pathways, primarily culminating in apoptosis.
General Anthracycline-Induced Apoptosis Pathway
Anthracyclines induce apoptosis through both intrinsic and extrinsic pathways. Key events include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). These events trigger a cascade of downstream signaling that leads to programmed cell death.
This compound's Unique Mechanism: Protein Kinase C Inhibition
In addition to the canonical anthracycline mechanisms, this compound has been shown to inhibit Protein Kinase C (PKC), an enzyme involved in various cellular processes, including cell proliferation and survival. This inhibition represents a distinct aspect of this compound's cytotoxic activity.
Conclusion
This compound, Doxorubicin, Epirubicin, and Daunorubicin are all potent cytotoxic agents against a variety of cancer cell lines. While they share fundamental mechanisms of action, their cytotoxic potencies can vary significantly depending on the specific cancer cell type. The data presented in this guide highlights these differences and underscores the importance of selecting the appropriate anthracycline for a given cancer type. This compound's additional mechanism of PKC inhibition may offer a therapeutic advantage in certain contexts. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies and further elucidate the nuanced cytotoxic profiles of these important anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase C-related Kinase and ROCK Are Required for Thrombin-induced Endothelial Cell Permeability Downstream from Gα12/13 and Gα11/q - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4.5. Cytotoxic Assay (MTT) for Nonadherent Cancer Cell Lines [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
Valrubicin in Gemcitabine-Resistant Bladder Cancer: A Comparative Analysis
For researchers, scientists, and drug development professionals, the challenge of acquired resistance to frontline chemotherapies in bladder cancer necessitates a thorough evaluation of subsequent treatment options. While gemcitabine (B846) is a cornerstone of bladder cancer therapy, resistance inevitably develops, prompting an investigation into the efficacy of alternative agents. This guide provides a comparative analysis of valrubicin's potential efficacy in gemcitabine-resistant bladder cancer models, alongside other therapeutic alternatives, supported by available experimental data.
Currently, there is a notable absence of direct preclinical or clinical studies evaluating the efficacy of this compound specifically in gemcitabine-resistant bladder cancer. This compound, an anthracycline topoisomerase II inhibitor, is primarily approved for Bacillus Calmette-Guérin (BCG)-refractory non-muscle invasive bladder cancer (NMIBC).[1] Therefore, this guide synthesizes data from studies on gemcitabine resistance mechanisms, this compound's mode of action, and the performance of alternative therapies in resistant settings to provide a comprehensive, albeit inferential, comparison.
This compound: An Overview
This compound is a semisynthetic analog of doxorubicin (B1662922) and functions by inhibiting DNA topoisomerase II, an enzyme critical for resolving DNA tangles during replication and transcription. This inhibition leads to DNA damage and cell cycle arrest, ultimately inducing apoptosis in cancer cells. It is administered intravesically, directly into the bladder, to maximize local drug concentration and minimize systemic toxicity.
The Landscape of Gemcitabine Resistance
Gemcitabine, a nucleoside analog, requires intracellular phosphorylation to its active metabolites, which are then incorporated into DNA, leading to chain termination and apoptosis. Resistance to gemcitabine in bladder cancer is a multifactorial process, with several key molecular mechanisms identified:
-
Altered Drug Metabolism and Transport: Reduced expression or activity of the enzymes that activate gemcitabine, or increased expression of drug efflux pumps, can limit the intracellular concentration of the active drug.
-
Enhanced DNA Damage Response (DDR): Upregulation of DNA repair pathways allows cancer cells to more efficiently repair the DNA damage induced by gemcitabine, thus evading apoptosis.[2]
-
Target Alterations: Changes in the target enzymes of gemcitabine can reduce its efficacy.
-
Epithelial-to-Mesenchymal Transition (EMT): The activation of EMT programs has been linked to increased chemoresistance.
Given that this compound's mechanism of action as a topoisomerase II inhibitor is distinct from that of gemcitabine, there is a theoretical basis to suggest that it may retain efficacy in gemcitabine-resistant tumors, particularly if the resistance is not mediated by mechanisms that confer broad multidrug resistance, such as the overexpression of certain efflux pumps. However, without direct experimental evidence, this remains a hypothesis. One study in breast cancer indicated that gemcitabine retains its activity in anthracycline-pretreated patients, suggesting a lack of cross-resistance in that context.[3]
Comparative Efficacy Data
To provide a framework for comparison, the following tables summarize the available efficacy data for this compound in BCG-refractory NMIBC and for alternative therapies that are being explored in resistant bladder cancer settings. It is critical to note that these data are not from head-to-head comparisons in a gemcitabine-resistant population.
Table 1: In Vitro Efficacy of this compound in Bladder Cancer Cell Lines
| Cell Line | IC50 (µM) | Citation |
| T24 | ~5 µM | Hypothetical data based on similar compounds; specific data for this compound in bladder cancer cell lines is not readily available in the public domain. |
| 5637 | ~8 µM | Hypothetical data based on similar compounds; specific data for this compound in bladder cancer cell lines is not readily available in the public domain. |
Note: The IC50 values presented are hypothetical and for illustrative purposes, as specific in vitro data for this compound in bladder cancer cell lines were not identified in the conducted search. Real-world values would be required for a precise comparison.
Table 2: Clinical Efficacy of this compound in BCG-Refractory NMIBC
| Study Population | Treatment Regimen | Complete Response (CR) Rate | Median Duration of Response | Citation |
| 90 patients with BCG-refractory CIS | 800 mg intravesical this compound weekly for 6 weeks | 18% at 6 months | Not reported | [1] |
| 79 patients with BCG-refractory CIS | 800 mg intravesical this compound weekly for 6 weeks | 29% (clinical benefit) | Not reported | [1] |
Table 3: Clinical Efficacy of Alternative Therapies in Resistant Bladder Cancer
| Therapy | Study Population | Treatment Regimen | Efficacy Endpoint | Result | Citation |
| Gemcitabine + Docetaxel | High-risk NMIBC (BCG-naïve) | Sequential intravesical gemcitabine and docetaxel | 2-year relapse-free survival | 82% | [4] |
| High-risk NMIBC after BCG treatment | Sequential intravesical gemcitabine and docetaxel | 1-year disease-free survival | 73% | [5] | |
| Pembrolizumab | Platinum-refractory advanced urothelial carcinoma | 200 mg IV every 3 weeks | Overall Response Rate (ORR) | 29% | [6] |
| Median Overall Survival (OS) | 10.3 months | [6] | |||
| Cisplatin-ineligible MIBC (neoadjuvant with gemcitabine) | Pembrolizumab + Gemcitabine | Pathologic muscle-invasive response rate (≤pT1N0) | 52% | [7] |
Experimental Protocols
In Vitro Cell Viability Assay (Hypothetical for this compound)
A typical protocol to determine the IC50 of this compound in gemcitabine-resistant and parental bladder cancer cell lines would involve:
-
Cell Culture: Gemcitabine-resistant cell lines (e.g., T24-GemR, 5637-GemR) are generated by continuous exposure to increasing concentrations of gemcitabine. Parental (sensitive) cell lines serve as controls.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay such as MTT or CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Clinical Trial Protocol for this compound in BCG-Refractory NMIBC
The pivotal trials for this compound in BCG-refractory carcinoma in situ (CIS) of the bladder followed a similar protocol:
-
Patient Population: Patients with histologically confirmed CIS of the bladder that was refractory to at least one course of BCG.
-
Treatment: Intravesical administration of 800 mg of this compound once a week for six weeks.
-
Evaluation: Cystoscopy and bladder biopsies were performed at baseline and at 3-month intervals post-treatment to assess response.
-
Endpoint: The primary endpoint was the rate of complete response, defined as the absence of CIS at 6 months after initiation of therapy.
Signaling Pathways and Experimental Workflows
Gemcitabine Resistance Mechanisms
The development of resistance to gemcitabine involves a complex interplay of cellular signaling pathways. Key pathways implicated include those related to drug metabolism, DNA damage repair, and cell survival.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Gemcitabine and anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gemcitabine, Docetaxel Effective BCG Alternative for NMIBC | GU Oncology Now [guoncologynow.com]
- 5. urotoday.com [urotoday.com]
- 6. Pembrolizumab in the treatment of locally advanced or metastatic urothelial carcinoma: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
Unveiling the Cellular Response to Valrubicin: A Comparative Proteomic Perspective
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Valrubicin, an anthracycline chemotherapeutic agent, is a key component in the treatment of Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ of the bladder. While its mechanism of action is known to involve DNA intercalation and inhibition of topoisomerase II, a comprehensive understanding of its impact on the cellular proteome remains largely unexplored. This guide provides a comparative analysis of the cellular response to this compound, drawing parallels with the well-studied anthracycline, Doxorubicin (B1662922), for which proteomic data is more readily available. Due to the limited direct proteomic studies on this compound, this guide serves as a foundational resource, summarizing known cellular effects and providing a framework for future proteomic investigations.
Comparative Analysis of Cellular Responses: this compound vs. Doxorubicin
This compound and Doxorubicin share a common anthracycline core and are thought to induce cytotoxicity through similar mechanisms. However, differences in their chemical structure may lead to distinct cellular responses and proteomic signatures. This compound is more lipophilic than doxorubicin, which may result in a more rapid cellular uptake.[1] The following table summarizes the known cellular effects of this compound and compares them with the proteomic findings for Doxorubicin.
| Cellular Process | This compound | Doxorubicin (Proteomic Data) | Key Protein Changes (Doxorubicin) |
| DNA Damage & Repair | Induces DNA damage and arrests the cell cycle in G2.[2] | Influences proteins involved in DNA damage control.[3] | Increased levels of proteins involved in DNA damage control and oxidative stress management.[3] |
| Apoptosis | Induces apoptosis in cancer cells.[4] | Affects proteins in apoptotic pathways.[5] | Alterations in the expression of proteins in the apoptotic and cell signaling pathways.[5] |
| Protein Synthesis & Metabolism | Not directly studied at the proteome level. | Major influences on proteins involved in protein synthesis and electron transport/mitochondrial function.[3] | Strongest decrease in levels of proteins involved in DNA replication and protein synthesis.[3] |
| Cellular Structure | Not directly studied at the proteome level. | Influences the cytoskeleton network.[3] | Increase in levels of multiple forms of keratins 8, 18, and 19, and other structural proteins.[3] |
| Drug Resistance | - | A decrease in the expression of several proteins was associated with doxorubicin resistance.[5] | Decreased expression of MAPK-activated monophosphotyrosine, cyclin D2, cytokeratin 18, cyclin B1, and heterogeneous nuclear ribonucleoprotein m3-m4.[5] |
Experimental Protocols
To facilitate future research, this section outlines a standard protocol for the quantitative proteomic analysis of the cellular response to this compound.
Cell Culture and Drug Treatment
-
Cell Line Selection: Utilize a relevant cancer cell line (e.g., bladder cancer cell line for this compound studies).
-
Cell Seeding: Seed cells in appropriate culture dishes and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Drug Exposure: Treat cells with this compound at a predetermined concentration (e.g., IC50 value) and for a specific duration. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them using a cell scraper or trypsinization.
Protein Extraction and Digestion
-
Cell Lysis: Lyse the harvested cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using a proteolytic enzyme such as trypsin.
Mass Spectrometry-Based Proteomic Analysis
-
Peptide Cleanup: Desalt the peptide samples using a solid-phase extraction (SPE) method.
-
LC-MS/MS Analysis: Analyze the peptide samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify proteins. Perform statistical analysis to identify differentially expressed proteins between the this compound-treated and control groups.
Visualizing Cellular Pathways and Workflows
This compound's Known Mechanism of Action
The following diagram illustrates the key steps in this compound's mechanism of action, leading to apoptosis.[2][4]
Caption: this compound's mechanism leading to apoptosis.
Experimental Workflow for Proteomic Analysis
This diagram outlines a typical workflow for a quantitative proteomics experiment to study the cellular response to a drug like this compound.
Caption: A typical quantitative proteomics workflow.
Conclusion and Future Directions
While the direct proteomic analysis of this compound's cellular effects is currently lacking, this guide provides a comparative framework based on the closely related anthracycline, Doxorubicin. The provided experimental protocols and workflow diagrams offer a roadmap for researchers to undertake comprehensive proteomic studies on this compound. Such research is crucial for a deeper understanding of its precise mechanism of action, the identification of potential biomarkers for treatment response, and the development of more effective and targeted cancer therapies. Future studies should focus on performing quantitative proteomics to directly compare the cellular responses to this compound and other intravesical agents, which will be invaluable for optimizing bladder cancer treatment strategies.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic analysis of doxorubicin-induced changes in the proteome of HepG2cells combining 2-D DIGE and LC-MS/MS approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The analysis of doxorubicin resistance in human breast cancer cells using antibody microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
Valrubicin in BCG-Refractory Superficial Bladder Cancer: A Data-Driven Overview
A notable scarcity of placebo-controlled trials directly comparing the efficacy of valrubicin in delaying the progression of superficial bladder cancer exists in the available clinical literature. The primary body of evidence for this compound's use is derived from open-label, non-comparative studies focused on patients with Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ (CIS) of the bladder. This guide provides a comprehensive summary of the performance of this compound in this specific patient population, supported by available experimental data and protocols.
This compound is an anthracycline derivative administered intravesically for the treatment of BCG-refractory CIS of the bladder in patients for whom immediate cystectomy is not an option.[1][2] Its mechanism of action involves the inhibition of DNA topoisomerase II, leading to DNA damage and cell cycle arrest in the G2 phase, ultimately inducing apoptosis in cancer cells.[1][3]
Efficacy in BCG-Refractory Carcinoma in Situ
Clinical trials have evaluated the efficacy of this compound in patients with recurrent CIS after failing multiple courses of intravesical therapy, including at least one course of BCG.[4][5][6] The primary endpoint in these studies was a complete response, defined as no evidence of disease on cystoscopy, biopsy, and urine cytology.[4][6]
A pivotal open-label, non-comparative study involving 90 patients with BCG-refractory CIS demonstrated a complete response rate of 21% at 6 months following treatment with intravesical this compound.[4][5][6] In a supportive phase II/III study with a similar patient population, the complete response rate was 18%.[7]
| Efficacy Outcome | Pivotal Phase III Study (n=90) | Supportive Phase II/III Study (n=80) |
| Complete Response Rate at 6 Months | 21%[4][5][6] | 18%[7] |
| Median Duration of Response | >18 months[5] | Not Reported |
| Patients with Superficial Ta Disease Only (Not meeting strict CR definition) | 14 patients[5] | Not Reported |
| Progression to Muscle-Invasive Disease (Stage T2 or higher) | 2 patients (at time of recurrence)[5] | Not Reported |
| Patients Undergoing Radical Cystectomy | 44 (56%)[5][6] | Not Reported |
| Patients with Stage pT3 or greater at Cystectomy | 6 of 41 with known stage (15%)[5][6] | Not Reported |
| Deaths from Bladder Cancer | 4 (none were complete responders)[5][6] | Not Reported |
A retrospective study analyzing the use of this compound in clinical practice for non-muscle-invasive bladder cancer (NMIBC) showed an event-free survival rate of 30.4% at 6 months and 16.4% at 12 months.[8] The median time to disease progression was 18.2 months.[8]
Experimental Protocols
The standard treatment regimen in the pivotal clinical trials involved the intravesical administration of 800 mg of this compound once a week for six weeks.[4][6][9]
Inclusion Criteria for Pivotal Studies:
-
Patients with recurrent carcinoma in situ of the bladder.[4][6]
-
History of failure or recurrence after multiple prior courses of intravesical therapy, including at least one course of BCG.[4][6]
-
Patients who would otherwise have undergone cystectomy.[4][5]
Treatment and Evaluation Workflow:
Disease evaluations, including cystoscopy with biopsy and urine cytology, were performed at baseline and at 3-month intervals following treatment.[4][6]
Signaling Pathway of this compound
This compound, as an anthracycline, exerts its cytotoxic effects through multiple mechanisms that disrupt DNA replication and integrity in cancer cells.
Safety and Tolerability
The primary side effects of intravesical this compound are localized to the bladder and are generally reversible.[4][5][6]
| Adverse Event | Frequency |
| Urinary Frequency | 61%[9] |
| Urinary Urgency | 57%[9] |
| Dysuria (Painful Urination) | 56%[9] |
| Bladder Spasm | Reported[11] |
| Hematuria (Blood in Urine) | Reported[11] |
Systemic absorption of this compound is minimal after intravesical administration, and systemic side effects are uncommon unless there is a perforation of the bladder wall.[3][12]
Conclusion
This compound demonstrates modest efficacy in a difficult-to-treat patient population with BCG-refractory carcinoma in situ of the bladder. While a complete response is achieved in a minority of patients, it may offer a bladder-sparing alternative for those who are not suitable candidates for immediate radical cystectomy. The safety profile is manageable, with most adverse events being local and transient. The absence of direct placebo-controlled trials necessitates careful consideration of the risk-benefit profile for individual patients, weighing the potential for a complete response against the risk of disease progression if treatment is unsuccessful.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound Intravesical: MedlinePlus Drug Information [medlineplus.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Efficacy and safety of this compound for the treatment of Bacillus Calmette-Guerin refractory carcinoma in situ of the bladder. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. auajournals.org [auajournals.org]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. Intravesical this compound in patients with bladder carcinoma in situ and contraindication to or failure after bacillus Calmette-Guérin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of intravesical this compound in clinical practice for treatment of nonmuscle-invasive bladder cancer, including carcinoma in situ of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. d1skd172ik98el.cloudfront.net [d1skd172ik98el.cloudfront.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Navigating Resistance: A Comparative Analysis of Valrubicin and Other Topoisomerase II Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among chemotherapeutic agents is paramount for designing effective treatment strategies. This guide provides a comparative overview of Valrubicin and other key topoisomerase II (topo II) inhibitors, focusing on the critical aspect of cross-resistance. While direct head-to-head comparative studies across a broad panel of resistant cell lines are limited in the public domain, this document synthesizes available data to offer valuable insights.
This compound, a semisynthetic analog of doxorubicin, is an anthracycline specifically approved for the intravesical treatment of Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ of the bladder.[1][2] Like other anthracyclines and epipodophyllotoxins, its primary mechanism of action is the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair.[3] This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in DNA strand breaks and ultimately, apoptosis.[3] However, the emergence of drug resistance, often conferring cross-resistance to other agents in the same class, remains a significant clinical challenge.[1][4]
Mechanisms of Cross-Resistance to Topoisomerase II Inhibitors
The development of resistance to one topoisomerase II inhibitor frequently leads to decreased sensitivity to other drugs in the same class. This phenomenon, known as cross-resistance, is often multifactorial. The two predominant mechanisms are:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), is a primary driver of multidrug resistance.[2][4][5] These membrane proteins actively pump a wide range of structurally diverse drugs out of the cell, reducing their intracellular concentration and thereby their cytotoxic efficacy.[2][4] Anthracyclines and epipodophyllotoxins are well-known substrates for P-gp.[2][4]
-
Alterations in Topoisomerase II: Changes in the topoisomerase II enzyme itself can also confer resistance. This can include mutations in the gene encoding the enzyme, which may alter the drug-binding site or affect the stabilization of the drug-enzyme-DNA complex.[6][7] Additionally, decreased expression of topoisomerase IIα, the isoform predominantly targeted by these drugs in proliferating cells, can lead to reduced drug efficacy.[8]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other topoisomerase II inhibitors in various cancer cell lines. It is important to note that this data is collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions. The "Resistance Factor" (RF) is calculated as the IC50 of the resistant cell line divided by the IC50 of the sensitive parent cell line.
| Cell Line | Drug | IC50 (Resistant Line) | IC50 (Sensitive Parent Line) | Resistance Factor (RF) | Reference |
| CEM/ADR5000 (Leukemia) | Doxorubicin | ~5000 nM | Not explicitly stated, but high resistance implied | High | [9] |
| Etoposide | High cross-resistance | Not explicitly stated | High | [9] | |
| MCF-7/Dox (Breast Cancer) | Doxorubicin | High resistance | Not explicitly stated | High | [10] |
| Paclitaxel | High cross-resistance | Not explicitly stated | High | [10] | |
| L1210/VM-26 (Leukemia) | Teniposide | High resistance | Not explicitly stated | High | [11] |
| Etoposide | Cross-resistant | Not explicitly stated | High | [11] | |
| Doxorubicin | Cross-resistant | Not explicitly stated | High | [11] | |
| Vincristine | Cross-resistant | Not explicitly stated | High | [11] |
Experimental Protocols
Determination of IC50 by MTT Assay
A common method to assess cytotoxicity and determine the IC50 value of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (sensitive and resistant strains)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Topoisomerase II inhibitors (this compound, Doxorubicin, Etoposide, Teniposide)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested during their logarithmic growth phase. A cell suspension is prepared in complete medium, and cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: A series of dilutions of each topoisomerase II inhibitor are prepared in complete medium. The culture medium is removed from the wells and replaced with the medium containing the different drug concentrations. Control wells with medium and no drug are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the drug-containing medium is removed, and MTT solution diluted in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the untreated control cells. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Visualizing Resistance Mechanisms and Experimental Workflow
Signaling Pathway of P-glycoprotein-Mediated Drug Efflux
Caption: P-glycoprotein mediated efflux of topoisomerase II inhibitors from a cancer cell.
Experimental Workflow for Cross-Resistance Study
Caption: Workflow for determining and comparing cross-resistance of topoisomerase II inhibitors.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Anthracycline resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to drugs that inhibit DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different modes of anthracycline interaction with topoisomerase II. Separate structures critical for DNA-cleavage, and for overcoming topoisomerase II-related drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug-resistance in doxorubicin-resistant FL5.12 hematopoietic cells: elevated MDR1, drug efflux and side-population positive and decreased BCL2-family member expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expressions of resistance and cross-resistance in teniposide-resistant L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Valrubicin: A Guide to Safe Disposal in Research and Drug Development
Valrubicin is a cytotoxic antineoplastic agent, and its proper disposal is critical to ensure the safety of laboratory personnel and the environment. Adherence to strict protocols is necessary to mitigate risks associated with handling this hazardous material. This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Handling and Personal Protective Equipment
Before disposal, safe handling is paramount. When working with this compound, personnel should always use Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective gowns, and safety goggles.[1] All handling and preparation of this compound solutions should be conducted in a biological safety cabinet to prevent aerosolization and exposure.[2]
Spill Management
In the event of a spill, immediate action is required to contain and decontaminate the area. Spills should be cleaned up using undiluted chlorine bleach.[1] Spill kits containing all necessary materials for cleanup should be readily available in any area where this compound is handled.
This compound Preparation and Storage Stability
For intravesical administration, this compound is diluted with 0.9% Sodium Chloride Injection, USP. To prevent leaching of di(2-ethylhexyl) phthalate (B1215562) (DEHP), a hepatotoxic plasticizer, this compound solutions must be prepared and stored in glass, polypropylene, or polyolefin containers and administered through non-PVC tubing.[1]
| Parameter | Specification |
| Diluent | 0.9% Sodium Chloride Injection, USP |
| Recommended Containers | Glass, polypropylene, or polyolefin |
| Diluted Solution Stability | Stable for 12 hours at temperatures up to 25°C (77°F) |
Step-by-Step Disposal Procedure
The disposal of this compound and any materials contaminated with it must follow regulations for cytotoxic waste. The primary method for the final disposal of cytotoxic waste is high-temperature incineration to ensure the complete destruction of the hazardous compounds.[3][4]
Step 1: Segregation at the Point of Generation
Immediately after use, all items that have come into contact with this compound must be segregated as cytotoxic waste. This includes:
-
Unused or expired this compound vials.
-
Empty vials, syringes, and needles.
-
Contaminated personal protective equipment (gloves, gowns).
-
IV bags, tubing, and other administration materials.
-
Lab materials used for preparation (e.g., absorbent pads, wipes).
Step 2: Use of Designated Cytotoxic Waste Containers
Segregated waste must be placed in appropriately colored and labeled containers.
-
Sharps Waste: All needles, syringes, and vials must be disposed of in a rigid, puncture-resistant sharps container specifically designated for cytotoxic waste. These containers are often purple-lidded or red and must be clearly labeled with the cytotoxic symbol.[5]
-
Non-Sharps Waste: Contaminated PPE, tubing, and other soft materials should be placed in thick, leak-proof plastic bags, often purple or yellow, and then into a rigid, lidded container.[5][6] Both the bag and the outer container must be labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the appropriate hazard symbol.[7][8]
Step 3: Secure Storage
Filled and sealed cytotoxic waste containers must be stored in a secure, designated area with limited access.[5] This area should be clearly marked with warning signs indicating the presence of hazardous materials.
Step 4: Professional Collection and Transport
Arrange for collection by a licensed hazardous waste disposal company. This service will ensure that the waste is transported in compliance with all federal, state, and local regulations.[8] A hazardous waste manifest will be required to track the waste from the point of generation to its final disposal facility.[9]
Step 5: Final Disposal via Incineration
The only approved disposal method for cytotoxic waste is high-temperature incineration at a licensed facility.[3][4] This process completely destroys the active hazardous components of this compound, rendering them harmless.[3]
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. securewaste.net [securewaste.net]
- 3. Cytotoxic Incinerators | Inciner8 [inciner8.com]
- 4. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. danielshealth.ca [danielshealth.ca]
- 8. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. danielshealth.com [danielshealth.com]
Comprehensive Safety and Handling Guide for Valrubicin
This guide provides essential safety protocols and logistical procedures for the handling of Valrubicin, a potent antineoplastic agent. It is intended for researchers, scientists, and drug development professionals to minimize occupational exposure and ensure a safe laboratory environment. This compound is classified as a hazardous cytotoxic drug, and adherence to these guidelines is critical.[1][2][3]
Hazard Identification
This compound is a semisynthetic anthracycline and a cytotoxic drug.[4] Exposure can pose significant health risks. It is toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[5][6] Furthermore, it is suspected of causing cancer, may cause genetic defects, and may damage fertility or the unborn child.[5][6][7] Therefore, stringent handling precautions are mandatory.
Personal Protective Equipment (PPE)
The primary measure to prevent exposure to this compound is the correct and consistent use of Personal Protective Equipment (PPE). All personnel handling this compound must be trained in its proper use. The use of goggles, gloves, and protective gowns is recommended during the preparation and administration of the drug.[1]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving & Storage | Single pair of chemotherapy-tested nitrile gloves. | Not required if containers are sealed and intact. | Not required. | Not required. |
| Preparation & Compounding (in a certified chemical fume hood or biological safety cabinet) | Double pair of chemotherapy-tested nitrile gloves. Change outer glove immediately if contaminated. | Disposable, impervious gown with a closed front, long sleeves, and tight-fitting elastic or knit cuffs. | Safety goggles with side shields or a full-face shield.[1][5] | A NIOSH-approved respirator should be used if there is a risk of generating aerosols outside of a containment device.[5][8] |
| Administration | Double pair of chemotherapy-tested nitrile gloves. | Disposable, impervious gown with a closed front, long sleeves, and tight-fitting elastic or knit cuffs. | Safety goggles with side shields or a full-face shield. | Not typically required if administered using closed systems and proper technique. |
| Waste Disposal | Double pair of chemotherapy-tested nitrile gloves. | Disposable, impervious gown. | Safety goggles or face shield if splashing is possible. | Not typically required if waste is properly contained. |
| Spill Cleanup | Double pair of chemotherapy-tested nitrile gloves (heavy-duty). | Disposable, impervious gown. | Safety goggles and a full-face shield. | NIOSH-approved air-purifying half-mask respirator with a high-efficiency filter.[8] |
Operational Handling and Administration Protocol
Handling of this compound must always occur in a designated area, such as a Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to minimize exposure risk.[5]
Preparation and Dilution
-
Gather Supplies : Assemble all necessary items, including this compound vials, 0.9% Sodium Chloride Injection USP for dilution, sterile syringes, needles, and a non-PVC final container (glass, polypropylene, or polyolefin).[1][9]
-
Warm Vials : Slowly allow the four 5 mL vials of this compound (200 mg total) to warm to room temperature. Do not heat the vials.[1][10] Inspect the vials for particulate matter; if present, do not use.[1]
-
Withdraw and Dilute : Aseptically withdraw 20 mL of this compound from the four vials.
-
Final Dilution : Dilute the 20 mL of this compound with 55 mL of 0.9% Sodium Chloride Injection, USP, to yield a total volume of 75 mL.[1][11] The diluted solution is stable for 12 hours at temperatures up to 25°C (77°F).[1][12]
-
Labeling : Clearly label the final container with the drug name, concentration, date, and time of preparation.
Administration Procedure (Intravesical)
The following is a summary of the clinical administration procedure for context.
-
Catheterization : A urethral catheter is inserted into the bladder under aseptic conditions, and the bladder is drained.[1][11]
-
Instillation : The diluted 75 mL this compound solution is instilled slowly via gravity flow over several minutes.[1][11]
-
Retention : The catheter is withdrawn, and the patient is instructed to retain the drug for two hours before voiding.[1][11] Patients should maintain adequate hydration following the treatment.[10]
Emergency Procedures: Exposure and Spills
Immediate and appropriate action is required in the event of accidental exposure or spillage.
Accidental Exposure Plan
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][6] |
| Eye Contact | Immediately flush the eye(s) with large amounts of water for at least 15 minutes, holding the eyelid(s) open. Seek immediate medical attention.[5][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][6] |
Spill Management Protocol
-
Secure the Area : Alert others in the vicinity and restrict access to the spill area.
-
Don PPE : Wear appropriate PPE from a spill kit, including a respirator, double gloves, a gown, and eye/face protection.[8]
-
Contain the Spill :
-
Liquids : Cover the spill with absorbent pads.
-
Powders : Gently cover with absorbent pads wetted with water to avoid aerosolizing the powder.
-
-
Clean the Area : Working from the outer edge of the spill towards the center, carefully clean the area. Use a detergent solution followed by clean water.
-
Decontaminate : Spills can be cleaned up with undiluted chlorine bleach.[12] Re-usable glassware can be decontaminated by soaking in 10% bleach for 24 hours.[13]
-
Dispose of Waste : Place all contaminated materials (absorbent pads, PPE, etc.) into a designated cytotoxic waste container.
Disposal Plan
All waste contaminated with this compound must be handled and disposed of as hazardous cytotoxic (antineoplastic) waste in accordance with federal, state, and local regulations.[1][3]
Table 3: this compound Waste Disposal Guidelines
| Waste Type | Disposal Container | Procedure |
| Unused/Expired Vials | Purple-lidded hazardous waste container.[3] | Place the entire vial into the designated container. Do not empty the vial.[2][3] |
| Contaminated Sharps (Needles, syringes) | Puncture-resistant, clearly labeled sharps container for cytotoxic waste.[2][13] | Do not recap, bend, or break needles. Place directly into the sharps container immediately after use.[13] |
| Contaminated PPE (Gloves, gowns, masks) | Leak-proof, labeled plastic bag or a purple-lidded hazardous waste container.[3] | Carefully remove PPE to avoid self-contamination and place it directly into the designated waste container. |
| Contaminated Materials (Vials, tubing, pads) | Purple-lidded hazardous waste container.[3] | Place all contaminated disposable items into the designated container. Do not rinse containers.[2] |
References
- 1. d1skd172ik98el.cloudfront.net [d1skd172ik98el.cloudfront.net]
- 2. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 3. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | C34H36F3NO13 | CID 454216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound (Professional Patient Advice) - Drugs.com [drugs.com]
- 10. Valstar (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. cancerquest.org [cancerquest.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. unthsc.edu [unthsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
